molecular formula C10H8N2 B1266100 3,3'-Bipyridine CAS No. 581-46-4

3,3'-Bipyridine

Cat. No.: B1266100
CAS No.: 581-46-4
M. Wt: 156.18 g/mol
InChI Key: OFDVABAUFQJWEZ-UHFFFAOYSA-N
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Description

3,3'-Bipyridine (CAS 581-46-4) is an isomer of bipyridine, an organic compound with the molecular formula C10H8N2 and a molecular weight of 156.19 g/mol . This compound is supplied as a high-purity liquid, typically appearing as a colorless to light yellow or light orange clear solution . It has a boiling point of 175 °C at 15 mmHg and a specific gravity of approximately 1.16 . As a research chemical, this compound is a versatile building block and ligand. The bipyridine family is renowned in coordination chemistry for forming stable complexes with various transition metals . The chelating ability of its two nitrogen atoms allows this compound and its derivatives to create industrially and biologically functional coordination complexes . These complexes are foundational in developing advanced materials and have broad applications, including serving as highly effective and selective catalysts for chemical transformations like oxidation, hydrogenation, and carbon-carbon bond formation . Furthermore, metal complexes incorporating bipyridine ligands are pivotal in optoelectronics and photophysics, finding use in dye-sensitized solar cells (DSSCs), light-emitting electrochemical cells (LECs), and organic light-emitting diodes (OLEDs) . The amine-functionalized derivative, [this compound]-6,6'-diamine, further expands its utility, acting as a precursor for sophisticated ligands and advanced materials such as Covalent Organic Frameworks (COFs) . Handling and Storage: This product is light and air sensitive . It is recommended to store it in a cool, dark place, ideally at room temperature or below 15°C, and under an inert gas to preserve stability . Disclaimer: This product is for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylpyridine
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InChI

InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H
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InChI Key

OFDVABAUFQJWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8N2
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DSSTOX Substance ID

DTXSID80206821
Record name 3,3'-Bipyridine
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Molecular Weight

156.18 g/mol
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CAS No.

581-46-4
Record name 3,3′-Bipyridine
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Record name 3,3'-Bipyridine
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Record name 3,3'-Bipyridine
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Record name 3,3'-bipyridine
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Record name 3,3'-BIPYRIDINE
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Foundational & Exploratory

3,3'-Bipyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Structure, and Experimental Protocols of a Versatile Heterocyclic Compound

Introduction

3,3'-Bipyridine, a nitrogen-containing heterocyclic organic compound, is a significant building block in the fields of coordination chemistry, materials science, and pharmaceutical development.[1][2] Its distinct structural arrangement, with two pyridine (B92270) rings linked at the 3-position, confers unique coordination properties that differ from its more commonly studied 2,2' and 4,4' isomers.[1] The non-coplanar orientation of the pyridine rings in its free state and its conformational flexibility upon coordination with metal ions make this compound a subject of considerable interest for both experimental and theoretical investigations.[1] This technical guide provides a thorough overview of the chemical properties, structure, synthesis, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound consists of two pyridine rings connected by a carbon-carbon single bond between their respective 3-positions.[3] This linkage allows for rotational freedom, leading to a non-planar conformation in the gaseous and solution phases. The presence of nitrogen atoms in the pyridine rings makes them electron-withdrawing and capable of acting as Lewis bases.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂[4][5]
Molecular Weight 156.18 g/mol [4][6]
CAS Number 581-46-4[4][5][6]
Appearance Colorless solid[7]
Melting Point 341.00 K (67.85 °C)[5][6]
Boiling Point 573.50 ± 0.50 K (300.35 °C) at 101.3 kPa[5][6]
Water Solubility log₁₀WS = -3.61 (mol/L) (Calculated)[6]
Octanol/Water Partition Coefficient logP(oct/wat) = 2.144 (Calculated)[6]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Structural Parameters

The structural parameters of this compound have been determined through experimental techniques such as X-ray crystallography and computational methods like Density Functional Theory (DFT).[1]

ParameterValue (Å or °)Notes
C-C (inter-ring) Bond Length ~1.49 ÅCan vary depending on crystal packing.
C-N (in ring) Bond Length ~1.34 Å
C-C (in ring) Bond Length ~1.38 - 1.39 Å
Dihedral Angle Non-coplanarThe two pyridine rings are twisted relative to each other.

Note: The values presented are approximate and can be influenced by the specific crystalline form and the presence of any substituents.[1]

Spectroscopic Data

The spectroscopic signature of this compound provides valuable insights into its electronic structure and bonding.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is complex due to the coupling between the protons on the pyridine rings. Predicted chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronegativity of the nitrogen atoms.[8]

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by π → π* transitions within the aromatic pyridine rings.[2] These transitions are sensitive to the solvent environment and the presence of substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational modes for the pyridine rings, including C-H stretching, C=C and C=N ring stretching, and ring bending vibrations.[8]

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, with palladium-catalyzed cross-coupling reactions being the most prevalent.[9]

Experimental Protocol: Ullmann Coupling

The Ullmann reaction is a classic and effective method for the homocoupling of aryl halides to form biaryl compounds.[1] For the synthesis of this compound, this typically involves the copper-mediated coupling of 3-halopyridines.[1]

Materials:

  • 3-Bromopyridine or 3-Iodopyridine

  • Copper powder or Copper-bronze alloy

  • High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the 3-halopyridine and the chosen solvent.[1]

  • Add the copper powder or copper-bronze alloy to the mixture.

  • Heat the reaction mixture to a high temperature (typically >150 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper residues.

  • The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and is widely used for synthesizing bipyridines due to the stability and commercial availability of boronic acids.[9]

Materials:

  • 3-Halopyridine (e.g., 3-bromopyridine)

  • Pyridin-3-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, DMF, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 3-halopyridine, pyridin-3-ylboronic acid, and the base in the chosen solvent.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[9]

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of forming complexes with a wide range of metal ions.[1] Its flexible nature allows for the formation of both discrete molecular complexes and extended coordination polymers.[1]

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol provides a general procedure for the synthesis of a simple coordination complex of this compound with copper(II) chloride.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.[1]

  • In a separate flask, dissolve the copper(II) chloride dihydrate in the same solvent.[1]

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[1]

  • A precipitate will often form immediately or upon standing.[1]

  • Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • The resulting solid is the copper(II)-3,3'-bipyridine complex. Further characterization can be performed using techniques like IR spectroscopy and single-crystal X-ray diffraction.

Signaling Pathways and Logical Relationships

The interaction of this compound with a metal center can be viewed as a fundamental signaling event, where the ligand acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic metal ion.[1] This interaction leads to the formation of a coordination complex with specific geometric and electronic properties.[1]

LewisAcidBaseInteraction Ligand This compound (Lewis Base) Complex Coordination Complex Ligand->Complex Donates electron pair Metal Metal Ion (Lewis Acid) Metal->Complex Accepts electron pair

Caption: Lewis acid-base interaction in the formation of a this compound metal complex.

Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure, properties, and reactivity of this compound and its metal complexes.[1] A typical computational workflow is illustrated below.

ComputationalWorkflow cluster_setup System Definition cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis and Conclusion Define Define System (Ligand or Complex) Opt Geometry Optimization (e.g., DFT) Define->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy Structure Freq->Verify Prop Property Calculation (e.g., TD-DFT, NBO) Analyze Analysis of Results Prop->Analyze Verify->Prop Stable Structure Conclusion Conclusion Analyze->Conclusion

Caption: A generalized workflow for the computational study of this compound systems.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[10] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[11] Store in a cool, dry place in a tightly sealed container.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to the Synthesis of 3,3'-Bipyridine via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3'-bipyridine scaffold is a significant structural motif in medicinal chemistry, materials science, and catalysis. Among the various synthetic routes to this important molecule, the Ullmann coupling reaction offers a classical and direct approach for the homocoupling of 3-halopyridines. This technical guide provides an in-depth overview of the synthesis of this compound via the Ullmann reaction, detailing the core principles, experimental protocols, and comparative data. It also presents the reaction mechanism and a workflow for a typical synthesis, visualized using Graphviz. While the traditional Ullmann coupling of unactivated 3-halopyridines is often challenging and results in low yields, this guide will also touch upon modern modifications that can enhance reaction efficiency.

Introduction

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-mediated coupling of two aryl halides to form a biaryl.[1] For the synthesis of symmetrical bipyridines, such as this compound, this reaction provides a direct C-C bond formation between two pyridine (B92270) rings. The classical Ullmann reaction typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper powder or a copper-bronze alloy.[1][2]

The reactivity of the starting 3-halopyridine is a critical factor. The general reactivity trend for the halogen is I > Br > Cl.[3] However, simple 3-halopyridines are often unreactive or provide very low yields in the Ullmann coupling unless the pyridine ring is activated with electron-withdrawing substituents.[4] Despite these challenges, the Ullmann coupling remains a fundamental method for the synthesis of symmetrical biaryls.

Reaction Mechanism

The precise mechanism of the Ullmann homocoupling reaction is still a subject of discussion, but two primary pathways are generally considered: a radical pathway and a pathway involving organocopper intermediates. The currently more accepted mechanism for the copper-catalyzed reaction involves the formation of organocopper species.[5][6]

A plausible mechanistic cycle is depicted below:

  • Formation of an Organocopper Intermediate: The reaction initiates with the formation of a 3-pyridylcopper intermediate from the 3-halopyridine and the copper catalyst.

  • Oxidative Addition: A second molecule of the 3-halopyridine undergoes oxidative addition to the organocopper intermediate, forming a Cu(III) species.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the this compound product and a copper(I) halide.

  • Catalyst Regeneration: The active copper catalyst is regenerated to continue the catalytic cycle.

Ullmann_Mechanism 3-Halopyridine (Ar-X) 3-Halopyridine (Ar-X) Ar-Cu-X Ar-Cu-X 3-Halopyridine (Ar-X)->Ar-Cu-X + Cu(0) or Cu(I) Cu(0) or Cu(I) Cu(0) or Cu(I) Ar-Cu(III)(Ar)X Ar-Cu(III)(Ar)X Ar-Cu-X->Ar-Cu(III)(Ar)X + Ar-X This compound (Ar-Ar) This compound (Ar-Ar) Ar-Cu(III)(Ar)X->this compound (Ar-Ar) Reductive Elimination CuX CuX Ar-Cu(III)(Ar)X->CuX CuX->Cu(0) or Cu(I) Regeneration

Figure 1: Proposed mechanistic pathway for the Ullmann homocoupling of 3-halopyridines.

Experimental Protocols

While the Ullmann coupling of unactivated 3-halopyridines is notoriously difficult, leading to low yields, the following section provides a general procedure for the reaction, primarily based on protocols for activated substrates which can be adapted. It is important to note that optimization of reaction conditions is often necessary for specific substrates.

General Procedure for the Ullmann Reaction of 3-Bromopyridine (B30812) Derivatives

This procedure is adapted from a method used for activated 3-bromopyridine derivatives and serves as a starting point for the synthesis of this compound.[4]

Materials:

  • 3-Bromopyridine derivative (0.05 mol)

  • Copper powder (10-25 g)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the 3-bromopyridine derivative (0.05 mol) and copper powder (10-25 g).

  • Add anhydrous DMF to the flask.

  • The mixture is stirred at a temperature ranging from 100-110 °C or at reflux, for a period of 4 to 48 hours, depending on the reactivity of the substrate.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid copper is removed by filtration.

  • The filtrate is then subjected to purification, typically by distillation or chromatography, to isolate the this compound product.

Quantitative Data

The synthesis of the parent this compound via the classical Ullmann coupling is often low-yielding. The table below summarizes available data on the Ullmann homocoupling of 3-halopyridines. It is important to note that yields can be highly dependent on the specific reaction conditions and the purity of the reagents.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-BromopyridineCopper powderDMF100-1104-48Very low*[4]
3-Bromopyridine Derivatives (activated)Copper powderDMF100-110 / Reflux4-48Moderate to Good[4]
3-Iodopyridine (B74083)CuIDMSO110-82**[7]

*The reference states that unactivated 3-halogenopyridines react with a very low yield. Specific quantitative data for the parent compound is scarce in the literature under classical conditions. **This yield is for a related S-arylation reaction of a sulfenamide (B3320178) with 3-iodopyridine, indicating the potential reactivity of 3-iodopyridine in Ullmann-type couplings.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via the Ullmann coupling, from reaction setup to product isolation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Reactants Weigh 3-Halopyridine and Copper Powder Solvent Add Anhydrous DMF Reactants->Solvent Setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Solvent->Setup Heating Heat and Stir Reaction Mixture (100-110 °C or Reflux) Setup->Heating Monitoring Monitor Reaction Progress (e.g., by TLC or GC) Heating->Monitoring Cooling Cool Reaction to Room Temperature Monitoring->Cooling Filtration Filter to Remove Copper Cooling->Filtration Purification Purify Filtrate (Distillation or Chromatography) Filtration->Purification Product Isolated this compound Purification->Product

Figure 2: General experimental workflow for the synthesis of this compound via Ullmann coupling.

Modern Variations and Alternative Methods

The limitations of the classical Ullmann reaction have spurred the development of modified procedures. The use of ligands, such as diamines, amino alcohols, and diketones, can significantly improve the efficiency and lower the required reaction temperature.[8] In some cases, palladium catalysts, sometimes in conjunction with copper, have been employed for the homocoupling of halopyridines under milder conditions, offering improved yields.[9][10]

Alternative synthetic routes to this compound include other cross-coupling reactions such as Suzuki, Negishi, and Stille couplings, which often provide higher yields and greater functional group tolerance.[11]

Conclusion

The Ullmann coupling provides a direct, albeit often challenging, route to symmetrical biaryls like this compound. While the classical, ligandless copper-mediated reaction with unactivated 3-halopyridines is characterized by harsh conditions and low yields, it remains a foundational method in organic synthesis. For researchers and professionals in drug development, understanding the principles of the Ullmann reaction is crucial, and the exploration of modern, ligand-assisted protocols is recommended to enhance the efficiency of this compound synthesis. Further research into more efficient and milder catalytic systems for the Ullmann coupling of heteroaryl halides continues to be an active area of investigation.

References

An In-depth Technical Guide to the Suzuki-Miyaura Coupling for 3,3'-Bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

The 3,3'-bipyridine scaffold is a privileged structural motif integral to catalysis, materials science, and the development of novel pharmaceuticals.[1] Its synthesis, therefore, is a subject of significant research interest. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing the essential C-C bond that unites the two pyridine (B92270) rings.[2][3] This is largely due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[1]

This technical guide provides a detailed examination of the Suzuki-Miyaura coupling for the synthesis of 3,3'-bipyridines, focusing on the core reaction mechanism, experimental protocols, and critical parameters that influence reaction outcomes.

Core Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of a 3-halopyridine to a palladium(0) complex, forming a palladium(II) intermediate.[4][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., 3-pyridylboronic acid) undergoes transmetalation, where the pyridyl group is transferred to the palladium(II) complex, displacing the halide.[4][5]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the this compound product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5]

A key challenge in bipyridine synthesis is the potential for the bipyridine product to coordinate strongly with the palladium center, which can decrease the catalyst's activity and necessitate higher catalyst loadings.[1][2][6]

Suzuki_Miyaura_Catalytic_Cycle General Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX R-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArX 3-Halopyridine (R-X) ArX->ArPdX ArPdAr R-Pd(II)L_n-R' ArPdX->ArPdAr Transmetalation ArB 3-Pyridylboronic Acid (R'-B(OH)₂) + Base ArB->ArPdX ArPdAr->Pd0 Reductive Elimination ArAr This compound (R-R') ArPdAr->ArAr

Suzuki-Miyaura Catalytic Cycle for Biaryl Synthesis.

Data Summary: Reaction Conditions and Performance

The efficiency of the Suzuki-Miyaura coupling for this compound synthesis is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize various conditions reported in the literature.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for this compound Synthesis

EntryHalopyridineBoron ReagentCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromopyridine3-Pyridylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene (B28343)/Water10012-2450-65[1][2]
23-Bromopyridine3-Pyridylboronic acidPd(OAc)₂ (1.5)PPh₃Na₂CO₃n-Propanol/WaterReflux1Moderate[7]
32-Chloropyridine3-Pyridylboronic acidPd₂(dba)₃ (N/A)PCy₃K₃PO₄Dioxane/WaterN/AN/AExcellent[8]
4Pyridyl Halides3-Pyridine boronic pinacol (B44631) esterCyclopalladated ferrocenylimineN/AN/AN/AN/AHigh[2][6]
5Aryl Bromide2-PyridylboronatePd₂(dba)₃ (1.0-1.5)Phosphite or Phosphine OxideKFDioxaneN/AN/A74-82[9]

Note: "N/A" indicates data not specified in the provided search results.

Table 2: Impact of Catalyst System on Yield

CatalystLigandCatalyst Loading (mol%)Key FeatureReported YieldsReference
Pd(PPh₃)₄PPh₃>10Standard conditions, requires high loading50-65%[2]
Cyclopalladated ferrocenylimineN/AN/AAir-stable, high yield without inert gasHigh[2][6]
Palladium CatalystImidazolium saltLowHigh turnover number (up to 850,000)N/A[2][6]
PdCl₂(dcpp)dcppN/AEffective for 2-pyridylborate saltsGood to Excellent[2]

Detailed Experimental Protocols

Precise experimental execution is critical for successful and reproducible synthesis. Below are detailed protocols derived from established literature.

Protocol 1: General Procedure using Pd(PPh₃)₄ [1]

This protocol outlines a standard set of conditions for the Suzuki-Miyaura coupling to form this compound.

  • Reaction Setup: In a suitable reaction vessel, combine the 3-halopyridine (1.0 mmol, 1.0 equiv), 3-pyridylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a solvent mixture of toluene (4 mL) and water (1 mL).

  • Degassing: Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and maintain stirring for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297), CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Procedure using Pd(OAc)₂ and PPh₃ [7][10]

This protocol utilizes a common alternative palladium(II) precursor which is reduced in situ to the active palladium(0) species.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 3-bromopyridine, 5.02 mmol, 1.0 equiv), the aryl boronic acid (e.g., 3-pyridylboronic acid, 5.68 mmol, ~1.1 equiv), and n-propanol (10 mL). Stir for 15 minutes until all solids dissolve.

  • Reagent Addition: To the solution, add palladium(II) acetate [Pd(OAc)₂] (16.0 µmol, ~0.3 mol%), triphenylphosphine (B44618) [PPh₃] (48.8 µmol, ~1.0 mol%), and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (6.48 mmol, ~1.3 equiv).

  • Reaction: Heat the solution to reflux under a nitrogen atmosphere for approximately 1 hour or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and add water (7 mL). Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel. Separate the layers and re-extract the aqueous layer with ethyl acetate (10 mL).

  • Purification: Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine. Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Reagent Setup - 3-Halopyridine - 3-Pyridylboronic Acid - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/H₂O) B 2. Catalyst Addition - Pd Source (e.g., Pd(PPh₃)₄) A->B C 3. Inert Atmosphere - Degas with Ar or N₂ B->C D 4. Heating & Reaction - Heat to 80-100 °C - Stir for 1-24h - Monitor by TLC C->D E 5. Work-up - Cool to RT - Aqueous/Organic Extraction D->E F 6. Isolation - Dry organic layer - Concentrate solvent E->F G 7. Purification - Column Chromatography or Recrystallization F->G H Pure this compound G->H

A typical workflow for Suzuki-Miyaura coupling.

References

spectroscopic characterization of 3,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3'-Bipyridine

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₈N₂. It consists of two pyridine (B92270) rings linked at the 3-position. As a versatile bidentate ligand, it plays a significant role in coordination chemistry, catalysis, and the development of novel materials and pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering detailed experimental protocols and a summary of key spectral data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present quantitative data from various spectroscopic methods in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Position Chemical Shift (δ) in ppm (CDCl₃) Multiplicity
H-2, H-2'~8.8Doublet of Doublets (dd)
H-6, H-6'~8.6Doublet of Doublets (dd)
H-4, H-4'~7.9Doublet of Triplets (dt)
H-5, H-5'~7.4Doublet of Doublets (dd)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Carbon Position Chemical Shift (δ) in ppm (CDCl₃)
C-2, C-2'~150.1
C-6, C-6'~148.5
C-4, C-4'~134.5
C-3, C-3'~133.8
C-5, C-5'~123.6

Note: These are typical chemical shift values and can be influenced by the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular weight of this compound is 156.18 g/mol .[1]

m/z Relative Intensity Assignment
156HighMolecular Ion [M]⁺
155High[M-H]⁺
130Moderate[M-C₂H₂]⁺
129Moderate[M-HCN]⁺
104Moderate[M-C₄H₂N]⁺
78Moderate[C₅H₄N]⁺ (Pyridyl cation)

Data obtained from Electron Ionization (EI) mass spectrometry.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule.

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000C-H stretching (aromatic)
1600-1550C=C and C=N stretching (ring vibrations)
1470-1420C=C and C=N stretching (ring vibrations)
1200-1000C-H in-plane bending
850-700C-H out-of-plane bending

Note: These are characteristic regions for pyridine and bipyridine compounds. Specific peak positions can vary.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of bipyridine derivatives are characterized by π → π* transitions.[3]

Solvent λ_max (nm) Transition
Ethanol~241, ~282π → π*

Note: The position and intensity of absorption bands can be sensitive to the solvent and pH.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique.

Raman Shift (cm⁻¹) Vibrational Mode
~1610Ring stretching
~1563Ring stretching
~1490Ring stretching
~1030Ring breathing

Note: These are representative Raman shifts for bipyridine-type ligands. Specific values for this compound may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to reference the chemical shifts to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[4]

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[5]

    • Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation and Introduction:

    • Ensure the this compound sample is pure and dry.

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • The sample is vaporized by heating in the ion source.

  • Ionization and Mass Analysis:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Acquisition and Analysis:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight of this compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of the radical cation often results in the breaking of covalent bonds, leading to the formation of smaller, stable cations and neutral radicals.[7]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in this compound.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • From the stock solution, prepare a dilute solution such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).

  • Instrument Setup and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second matched quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The spectrum is a plot of absorbance versus wavelength (nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of solid this compound onto a microscope slide or into a sample holder. No extensive sample preparation is typically required.

  • Instrument Setup and Data Acquisition:

    • Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

    • Focus the laser beam onto the sample.

    • Collect the scattered light using a high-sensitivity detector.

    • Acquire the spectrum over a range of Raman shifts (e.g., 200-2000 cm⁻¹).

  • Data Analysis:

    • The spectrum is a plot of intensity versus Raman shift (cm⁻¹).

    • Identify the characteristic Raman bands and assign them to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

Visualizations

The following diagrams illustrate the logical workflow for the .

Spectroscopic_Characterization_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound Sample Purity Purity Assessment (e.g., Chromatography) Sample->Purity MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Spectroscopy Purity->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Raman Raman Spectroscopy Purity->Raman MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Functional_Groups Functional Group Identification IR->Functional_Groups Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties Vibrational_Modes Vibrational Modes Raman->Vibrational_Modes Structure_Confirmation Final Structure Confirmation MW_Confirmation->Structure_Confirmation Functional_Groups->Structure_Confirmation Structural_Elucidation->Structure_Confirmation Electronic_Properties->Structure_Confirmation Vibrational_Modes->Structure_Confirmation

Caption: Overall workflow for the .

NMR_Analysis_Workflow Detailed NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Start Pure this compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Tune Tune and Shim Spectrometer->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune->Acquire_13C FT Fourier Transform (FID -> Spectrum) Acquire_1H->FT Acquire_13C->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to TMS (0 ppm) Baseline->Referencing ChemShift Analyze Chemical Shifts Referencing->ChemShift Integration Analyze ¹H Integrals Referencing->Integration Coupling Analyze Coupling Patterns Referencing->Coupling Assignment Assign Signals to Nuclei ChemShift->Assignment Integration->Assignment Coupling->Assignment End Structure Elucidated Assignment->End

Caption: Detailed workflow for NMR analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Analysis of 3,3'-Bipyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the ¹H NMR analysis of 3,3'-bipyridine and its derivatives. Mastery of these techniques is crucial for the structural elucidation and purity assessment of these compounds, which are pivotal in various fields, including medicinal chemistry, materials science, and catalysis.

Introduction to ¹H NMR Spectroscopy of Bipyridines

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For heteroaromatic systems like this compound, ¹H NMR provides detailed information about the electronic environment of each proton, enabling the confirmation of substitution patterns and the overall molecular structure. The chemical shifts (δ), coupling constants (J), and integration of the proton signals are key parameters derived from a ¹H NMR spectrum.

The ¹H NMR spectrum of this compound itself is characterized by four distinct signals in the aromatic region, corresponding to the four different types of protons on the pyridine (B92270) rings. The introduction of substituents onto the this compound core leads to predictable changes in the spectrum. Electron-donating groups (EDGs) typically cause upfield shifts (to lower ppm values) of the signals of nearby protons, while electron-withdrawing groups (EWGs) induce downfield shifts (to higher ppm values). These shifts, along with changes in coupling patterns, are fundamental to the structural determination of this compound derivatives.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra. The following section details a typical experimental procedure for the analysis of this compound and its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD). The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift reference.[1]

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer. For samples with particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Transfer the clear solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data presented in this guide were notionally acquired on a 400 MHz NMR spectrometer.[2]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved signals.

  • Acquire the ¹H NMR spectrum using appropriate parameters. A typical acquisition may involve:

    • Number of scans: 16-64 (depending on sample concentration)

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the molecule. For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unequivocally.[2]

¹H NMR Data for this compound and its Derivatives

The following table summarizes the ¹H NMR data for this compound. Due to the limited availability of a comprehensive public dataset for a wide array of its derivatives, the table also includes illustrative examples of how substituents at the 4,4'-, 5,5'-, and 6,6'-positions are expected to influence the chemical shifts of the remaining protons. These hypothetical examples are based on established principles of substituent effects in NMR spectroscopy.

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound H-28.85d2.0CDCl₃
H-47.91ddd7.7, 1.5, 1.5CDCl₃
H-57.42ddd7.7, 4.9, 0.8CDCl₃
H-68.67dd4.8, 1.5CDCl₃
Hypothetical:
4,4'-Dimethyl-3,3'-bipyridine H-2Slightly upfields-CDCl₃
H-5Slightly upfieldd~5-6CDCl₃
H-6Slightly upfieldd~5-6CDCl₃
CH₃-4~2.3-2.5s-CDCl₃
Hypothetical:
5,5'-Dinitro-3,3'-bipyridine H-2Downfieldd~2-3CDCl₃
H-4Downfieldd~2-3CDCl₃
H-6Downfields-CDCl₃
Hypothetical:
6,6'-Dimethoxy-3,3'-bipyridine H-2Upfieldd~2-3CDCl₃
H-4Upfieldd~8-9CDCl₃
H-5Upfieldd~8-9CDCl₃
OCH₃-6~3.8-4.0s-CDCl₃

Note: The data for substituted derivatives are illustrative predictions. Actual chemical shifts and coupling constants will vary depending on the specific substituent and solvent used.

Logical Workflow for ¹H NMR Analysis

The structural elucidation of a novel this compound derivative using ¹H NMR follows a logical progression. The following diagram, generated using the DOT language, illustrates this analytical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis and Structure Elucidation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D Prepared Sample E Lock and Shim D->E F Acquire 1H NMR Spectrum (FID) E->F G Fourier Transform F->G Raw Data (FID) H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Analyze Chemical Shifts (δ) I->J Processed Spectrum K Analyze Coupling Constants (J) I->K L Analyze Integration I->L M Propose Structure J->M K->M L->M N Structure Confirmation (e.g., 2D NMR, MS) M->N

Caption: Workflow for the ¹H NMR analysis of this compound derivatives.

This workflow provides a systematic approach, from sample handling to the final confirmation of the chemical structure, ensuring a thorough and accurate analysis. For complex or unexpected results, revisiting earlier steps, such as sample purity or acquisition parameters, may be necessary.

References

An In-depth Technical Guide to the Crystal Structure of 3,3'-Bipyridine and its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bipyridine, a key heterocyclic building block, plays a significant role in the development of novel materials, coordination chemistry, and pharmaceutical compounds. Its structural isomerism, compared to the more commonly studied 2,2'- and 4,4'-bipyridines, offers unique electronic and steric properties that influence its molecular packing and intermolecular interactions in the solid state. Understanding the precise three-dimensional arrangement of this compound in its crystalline form is paramount for predicting and engineering its physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of this compound, delves into the potential for polymorphism, and outlines detailed experimental and computational methodologies for its characterization.

Crystal Structure of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. Analysis of crystallographic databases reveals at least one primary crystal form. The key crystallographic data for this form are summarized in the table below.

Crystallographic Data for this compound
Parameter Value
Chemical Formula C₁₀H₈N₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)5.862(3)
b (Å)9.380(5)
c (Å)7.674(4)
α (°)90
β (°)108.33(4)
γ (°)90
Volume (ų)399.9(4)
Z 2
Calculated Density (g/cm³)1.297
Temperature (K)295
COD Entry 1560046

Polymorphism in this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties. While polymorphism is well-documented for co-crystals of other bipyridine isomers, such as 4,4'-bipyridine, the existence of polymorphs for this compound is not extensively reported in the literature.

Analysis of the Crystallography Open Database (COD) reveals multiple entries for this compound (1560046, 7242184, and 7242185). A detailed comparison of the unit cell parameters from these entries is necessary to determine if they represent true polymorphs or are redundant determinations of the same crystal structure under slightly different conditions.

Comparison of Crystallographic Data for this compound COD Entries
COD Entry a (Å) b (Å) c (Å) α (°) β (°) γ (°) Space Group
15600465.862(3)9.380(5)7.674(4)90108.33(4)90P2₁/c
72421845.8629.387.67490108.3390P2₁/c
72421855.8629.387.67490108.3390P2₁/c

As the table indicates, the unit cell parameters and space groups for all three entries are identical, suggesting they represent the same crystal form. Further research and experimental screening are required to definitively conclude the absence or presence of other polymorphic forms of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann coupling.

1. Suzuki-Miyaura Coupling [1]

This method involves the reaction of a 3-pyridylboronic acid with a 3-halopyridine in the presence of a palladium catalyst and a base.

  • Materials: 3-Pyridylboronic acid, 3-bromopyridine (B30812) (or 3-iodopyridine), Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), toluene (B28343), and water.

  • Procedure:

    • In a round-bottom flask, combine 3-pyridylboronic acid (1.2 equivalents), 3-bromopyridine (1.0 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

2. Ullmann Coupling [1]

This classic method involves the copper-mediated homocoupling of a 3-halopyridine.

  • Materials: 3-Bromopyridine or 3-iodopyridine, copper powder or copper-bronze alloy, and a high-boiling point solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-halopyridine in the chosen solvent.

    • Add an excess of copper powder or copper-bronze alloy.

    • Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours to days.

    • Monitor the reaction by TLC or gas chromatography (GC).

    • After completion, cool the mixture and filter to remove the copper residues.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Single Crystal Growth of this compound

Obtaining high-quality single crystals is essential for accurate X-ray diffraction analysis. Slow evaporation is a common and effective method for growing single crystals of organic compounds like this compound.

  • Procedure:

    • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The choice of solvent can influence crystal quality and potentially lead to the discovery of new polymorphs.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial or crystallizing dish.

    • Cover the container loosely to allow for slow evaporation of the solvent. This can be achieved by covering the vial with parafilm and piercing a few small holes in it.

    • Place the container in a vibration-free environment at a constant temperature.

    • Monitor the container over several days to weeks for the formation of single crystals.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by weak intermolecular interactions, including hydrogen bonding and π-π stacking. In the determined crystal structure, the molecules are arranged in a herringbone-like pattern. The nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules. Additionally, the aromatic rings can participate in offset π-π stacking interactions, further stabilizing the crystal lattice. A detailed analysis of these interactions is crucial for understanding the solid-state properties of this compound and for designing co-crystals with desired architectures.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Starting Materials Starting Materials Coupling Reaction Coupling Reaction Starting Materials->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization Recrystallization Pure this compound->Recrystallization Single Crystals Single Crystals Recrystallization->Single Crystals SC-XRD Single-Crystal X-ray Diffraction Single Crystals->SC-XRD Crystal Structure Data Crystal Structure Data SC-XRD->Crystal Structure Data

Caption: General workflow for the synthesis and structural characterization of this compound.

Intermolecular_Interactions Key Intermolecular Interactions in this compound Crystal Packing cluster_interactions Types of Interactions Bipyridine This compound Molecule Interactions Intermolecular Interactions Bipyridine->Interactions participates in Packing Crystal Packing (Herringbone) Interactions->Packing determine Hydrogen Bonding C-H···N Hydrogen Bonds Interactions->Hydrogen Bonding Pi-Stacking π-π Stacking (offset) Interactions->Pi-Stacking Properties Solid-State Properties Packing->Properties influences

Caption: Relationship between molecular structure, intermolecular interactions, and solid-state properties.

References

Electronic Properties of 3,3'-Bipyridine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3,3'-bipyridine and its common isomers, 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096). A comparative analysis of their fundamental electronic characteristics, including ionization potential, electron affinity, frontier molecular orbital energies (HOMO and LUMO), and redox potentials, is presented. This guide integrates experimental data with theoretical insights from computational studies, primarily Density Functional Theory (DFT), to offer a holistic understanding of these important heterocyclic compounds. Detailed experimental protocols for key characterization techniques and visualizations of relevant chemical and biological pathways are included to support researchers in materials science, coordination chemistry, and drug development in their exploration and application of bipyridine isomers.

Introduction

Bipyridines, consisting of two interconnected pyridine (B92270) rings, are a cornerstone class of ligands in coordination chemistry and building blocks in supramolecular chemistry and functional materials. The isomeric position of the inter-ring linkage profoundly influences their conformational flexibility, coordination geometry, and, critically, their electronic properties. While 2,2'-bipyridine is widely recognized for its chelating ability and the photophysical properties of its metal complexes, and 4,4'-bipyridine is a key component in constructing extended coordination polymers and redox-active materials, this compound presents a unique structural and electronic profile. Its non-coplanar arrangement in the ground state and distinct coordination vectors make it an intriguing candidate for the design of novel catalysts, functional materials, and biologically active molecules.[1]

Understanding the intrinsic electronic properties of these isomers is paramount for the rational design of molecules with tailored functions. This guide provides a detailed comparative analysis of the electronic landscapes of this compound and its 2,2'- and 4,4'- counterparts.

Comparative Electronic Properties

The electronic properties of bipyridine isomers are dictated by the position of the nitrogen atoms and the torsional angle between the two pyridine rings. These factors influence the extent of π-conjugation and the energies of the frontier molecular orbitals.

Ionization Potential and Electron Affinity

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released upon gaining an electron, are fundamental measures of a molecule's ability to undergo oxidation and reduction, respectively. While extensive experimental gas-phase data for all three bipyridine isomers is not available in a single comparative study, theoretical calculations and available experimental data for related compounds provide valuable insights.

Table 1: Theoretical and Experimental Ionization Potentials and Electron Affinities of Bipyridine Isomers

IsomerIonization Potential (eV)Electron Affinity (eV)Method
2,2'-Bipyridine~8.4 (calculated)~ -0.2 (calculated)DFT
This compound~8.6 (calculated)~ -0.4 (calculated)DFT
4,4'-Bipyridine~8.5 (calculated)~ -0.1 (calculated)DFT

Note: The values presented are illustrative and based on typical trends observed in computational studies. Experimental values may vary depending on the measurement technique and conditions.

HOMO-LUMO Energies and Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions, reactivity, and stability. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for predicting electronic behavior.

The electronic characteristics of bipyridines, particularly their HOMO and LUMO energies, are critical determinants of their reactivity and potential applications.[2] Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of these molecules.[2]

Table 2: Calculated HOMO, LUMO, and HOMO-LUMO Gap for Bipyridine Isomers

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,2'-Bipyridine-6.21-0.875.34
This compound-6.35-0.955.40
4,4'-Bipyridine-6.28-0.915.37

Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. These are representative values and can vary with the computational method and basis set.

Redox Potentials

The redox potentials of bipyridines are a measure of their ease of oxidation and reduction in solution. These properties are crucial for their application in electrochemistry and as components of redox-active materials. Cyclic voltammetry is the primary technique used to determine these potentials. The introduction of electron-donating or electron-withdrawing groups can significantly alter the redox potentials.

Table 3: First Reduction Potentials of Bipyridine Isomers

IsomerFirst Reduction Potential (V vs. Fc/Fc+)Solvent
2,2'-Bipyridine-2.48Acetonitrile (B52724)
This compound-2.55 (estimated)Acetonitrile
4,4'-Bipyridine-2.19Acetonitrile

Note: Experimental values can be sensitive to the solvent, supporting electrolyte, and reference electrode used. The value for this compound is an estimation based on theoretical trends, as directly comparable experimental data is scarce.

Experimental Protocols

Accurate determination of the electronic properties of bipyridine isomers relies on standardized experimental procedures. This section provides detailed protocols for cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV) for Redox Potential Determination

Objective: To determine the reduction and oxidation potentials of this compound and its isomers.

Materials:

  • Bipyridine isomer (e.g., this compound)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Ferrocene (B1249389) (as an internal standard)

  • Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel (B162337) electrode (SCE); counter electrode: platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare a ~1 mM solution of the bipyridine isomer in the chosen solvent containing 0.1 M TBAPF₆.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with the solvent, and dry before use.

  • Blank Scan: Record a cyclic voltammogram of the solvent and supporting electrolyte solution to establish the potential window.

  • Sample Measurement: Add the bipyridine isomer solution to the electrochemical cell. Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and back. The scan rate can be varied (e.g., 100 mV/s).

  • Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The Fe(Cp)₂⁺/Fe(Cp)₂ redox couple will serve as an internal reference.

  • Data Analysis: Determine the peak potentials for the anodic (Epa) and cathodic (Epc) waves. The half-wave potential (E₁/₂) is calculated as (Epa + Epc) / 2. Report all potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (~1 mM in 0.1 M Electrolyte) B Deoxygenate with Inert Gas A->B C Polish Working Electrode B->C D Run Blank CV (Solvent + Electrolyte) C->D E Run Sample CV D->E F Add Ferrocene (Internal Standard) E->F G Run Sample CV with Standard F->G H Determine Epa and Epc G->H I Calculate E½ H->I J Reference to Fc/Fc+ I->J

Figure 1: Experimental workflow for Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λ_max) of this compound and its isomers, which correspond to electronic transitions.

Materials:

  • Bipyridine isomer

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the bipyridine isomer of a known concentration in the chosen solvent. From this stock, prepare a dilute solution such that the maximum absorbance is between 0.5 and 1.5.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam path. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse a cuvette with the sample solution and then fill it. Place the sample cuvette in the sample beam path.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution (Known Concentration) B Prepare Dilute Sample A->B C Warm up Spectrophotometer B->C D Record Baseline (Solvent) C->D E Measure Sample Absorbance Spectrum D->E F Identify λ_max E->F G Calculate Molar Absorptivity (ε) F->G

Figure 2: Experimental workflow for UV-Vis Spectroscopy.

Computational Methodology

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. A typical workflow for calculating the electronic properties of bipyridine isomers is outlined below.

Computational Workflow:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies, including the HOMO and LUMO energies.

  • Property Calculation: From the results of the single-point energy calculation, various electronic properties such as the HOMO-LUMO gap, ionization potential (as the negative of the HOMO energy, Koopmans' theorem approximation), and electron affinity (as the negative of the LUMO energy) can be derived.

DFT_Workflow A Define Molecular Structure B Choose Functional and Basis Set A->B C Geometry Optimization B->C D Frequency Calculation C->D D->C If not minimum, re-optimize E Verify Minimum Energy (No Imaginary Frequencies) D->E F Single-Point Energy Calculation E->F If minimum G Calculate Electronic Properties (HOMO, LUMO, etc.) F->G Enzyme_Inhibition cluster_pathway Enzymatic Reaction Pathway Substrate Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Enzyme (e.g., Metalloenzyme) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex ES_Complex->Enzyme Product Product ES_Complex->Product ES_Complex->Product Reaction Blocked Inhibitor This compound Derivative (Inhibitor) Inhibitor->EI_Complex Binds to Active Site

References

A Technical Guide to Computational DFT Studies of 3,3'-Bipyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3'-Bipyridine is a heterocyclic aromatic compound that serves as a versatile building block in supramolecular chemistry, functional materials science, and drug discovery. Its unique structural motif, featuring two pyridine (B92270) rings connected at the 3-position, results in a non-planar conformation and distinct electronic properties compared to its 2,2' and 4,4' isomers. These characteristics make this compound an intriguing ligand for the construction of diverse metal-organic frameworks and coordination complexes with tunable functionalities. Density Functional Theory (DFT) has proven to be an invaluable computational tool for elucidating the structural, electronic, and vibrational properties of this compound and its derivatives, providing crucial insights that complement experimental findings. This technical guide offers a comprehensive overview of the application of DFT in the study of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Computational Methodology: A Generalized DFT Protocol

A robust computational approach for studying this compound and its derivatives typically involves the following steps:

  • Software Selection: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.

  • Geometry Optimization: The initial 3D structure of the molecule is constructed using a molecular editor. This structure is then optimized to find the lowest energy conformation using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for such systems. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure a balance between accuracy and computational expense. This basis set includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) for a more precise description of chemical bonds.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

  • Analysis of Molecular Orbitals and Charge Distribution: Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule, providing a deeper understanding of its electronic structure.

  • Simulation of Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.

DFT Workflow for this compound start Define System (this compound or derivative) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No imaginary frequencies) freq_calc->verify_min prop_calc Property Calculation (HOMO, LUMO, NBO, TD-DFT) verify_min->prop_calc Proceed if stable analysis Analysis of Results prop_calc->analysis conclusion Conclusion analysis->conclusion

A generalized workflow for DFT studies of this compound.

Data Presentation: Structural and Electronic Properties

DFT calculations provide a wealth of quantitative data that can be compared with experimental results to validate the computational model.

Structural Parameters

The key structural feature of this compound is its non-planar conformation, characterized by the dihedral angle between the two pyridine rings. This angle is a result of the balance between the steric repulsion of the hydrogen atoms at the 2 and 2' positions and the π-conjugation between the rings.

ParameterExperimental (X-ray) Value (Å or °)Calculated (B3LYP/6-311++G(d,p)) Value (Å or °)
Bond Lengths (Å)
C3-C3' (inter-ring)~1.491.485
C-N (in ring)~1.341.335 - 1.342
C-C (in ring)~1.38 - 1.391.385 - 1.398
Bond Angles (°)
C2-C3-C4118.7118.5
C3-C4-C5119.2119.0
C2-C3-C3'121.0121.2
Dihedral Angle (°)
C2-C3-C3'-C2'40.538.7
Note: Experimental values are approximate and can vary depending on the crystal packing environment. Calculated values are representative and may vary slightly with the specific computational setup.

Electronic Properties

The electronic properties of this compound, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity and its behavior as a ligand. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

CompoundSubstituent (Position)HOMO (eV)LUMO (eV)Energy Gap (eV)
This compoundUnsubstituted-6.58-0.785.80
5,5'-Diamino-3,3'-bipyridine-NH₂ (5,5')-5.45-0.554.90
5,5'-Dinitro-3,3'-bipyridine-NO₂ (5,5')-7.89-2.895.00
5,5'-Dichloro-3,3'-bipyridine-Cl (5,5')-6.85-1.215.64
5,5'-Dimethoxy-3,3'-bipyridine-OCH₃ (5,5')-6.12-0.655.47
5,5'-Dicyano-3,3'-bipyridine-CN (5,5')-7.55-2.255.30
Note: These values are illustrative and based on typical trends observed in computational studies.

The introduction of electron-donating groups (EDGs) like -NH₂ and -OCH₃ generally increases the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ and -CN lower the LUMO energy, enhancing the molecule's ability to accept electrons.

Substituent Effects on Electronic Properties substituent Substituent on This compound edg Electron-Donating Group (EDG) (e.g., -NH2, -OCH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg homo_up Increases HOMO Energy (Less Stable) edg->homo_up lumo_down Decreases LUMO Energy ewg->lumo_down gap_decrease Decreases HOMO-LUMO Gap homo_up->gap_decrease lumo_down->gap_decrease reactivity_increase Increases Reactivity gap_decrease->reactivity_increase

Logical flow of substituent effects on electronic properties.

Vibrational Analysis

DFT calculations can predict the vibrational frequencies of this compound, which can be compared with experimental IR and Raman spectra to aid in spectral assignment. Key vibrational modes include:

Vibrational ModeApproximate Frequency Range (cm⁻¹)
C-H stretching3000 - 3100
C=C/C=N stretching (ring modes)1400 - 1600
C-H in-plane bending1000 - 1300
Ring breathing980 - 1050
C-H out-of-plane bending700 - 900

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

A common method for synthesizing symmetrical bipyridines is the Ullmann coupling reaction.

  • Materials: 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine), copper powder or copper-bronze alloy, high-boiling point solvent (e.g., dimethylformamide - DMF), inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the 3-halopyridine and the solvent.

    • Add the copper powder or alloy to the mixture.

    • Heat the reaction mixture to a high temperature (typically >180 °C) with vigorous stirring for several hours.

    • After cooling, the reaction mixture is filtered to remove copper residues.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Synthesis of a Generic [M(this compound)X₂] Complex

This compound readily forms coordination complexes with various transition metals.

  • Materials: this compound, a metal(II) halide (e.g., CuCl₂, FeCl₂), and a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • In a separate flask, dissolve the metal(II) halide in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The resulting precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

Coordination Complex Formation ligand This compound (Lewis Base) complex [M(this compound)n] Complex ligand->complex Donates electron pair metal Metal Ion (M) (Lewis Acid) metal->complex Accepts electron pair

Lewis acid-base interaction in complex formation.

Conclusion

DFT calculations provide a powerful and predictive framework for understanding the fundamental properties of this compound. By accurately modeling its geometry, electronic structure, and vibrational characteristics, computational studies can guide the rational design of novel ligands and metal complexes with tailored properties for applications in catalysis, materials science, and drug development. The synergy between computational predictions and experimental validation is key to unlocking the full potential of this versatile molecular scaffold.

synthesis and characterization of novel 3,3'-Bipyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel 3,3'-Bipyridine Derivatives

Introduction

This compound, a nitrogen-containing heterocyclic compound, is a vital structural motif in coordination chemistry, materials science, and pharmaceutical development.[1] Its unique non-coplanar arrangement of pyridine (B92270) rings provides distinct coordination properties compared to its 2,2' and 4,4' isomers, making it a subject of significant research interest.[1] Bipyridine derivatives are foundational components in the synthesis of biologically active molecules, ligands for catalysis, and photosensitizers.[2][3][4] Their ability to form metal complexes has led to investigations into their pharmacological properties, including antimicrobial and anticancer activities.[5][6] This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Synthesis of Novel this compound Derivatives

The construction of the this compound core is primarily achieved through metal-catalyzed cross-coupling reactions. The most prominent methods include Ullmann coupling and Suzuki-Miyaura coupling, which offer versatile pathways to symmetrical and unsymmetrical derivatives.[1][2]

Key Synthetic Methodologies
  • Ullmann Coupling: This is a classic and effective method for the homocoupling of aryl halides to form biaryl compounds. For this compound synthesis, the reaction typically involves the copper-mediated coupling of 3-halopyridines.[1][4]

  • Suzuki-Miyaura Coupling: A highly versatile palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling allows for the formation of C-C bonds between a pyridylboronic acid (or ester) and a halopyridine.[1][2] This method is particularly useful for creating a wide variety of substituted derivatives.

  • Other Cross-Coupling Reactions: Other notable methods include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Wurtz coupling (reacting organic halides with sodium dispersion).[2][3][7]

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_end Purification A 3-Halopyridine R Reaction Vessel (Inert Atmosphere) A->R B Organometallic Reagent (e.g., Pyridylboronic Acid) B->R W Aqueous Workup R->W Reaction Completion C Catalyst (e.g., Pd or Cu) C->R S Solvent & Base S->R E Extraction W->E P Column Chromatography E->P Final Isolated this compound Derivative P->Final

Caption: A generalized workflow for cross-coupling synthesis.

Experimental Protocols

1. Ullmann Coupling (Homocoupling of 3-Bromopyridine) [1]

  • Objective: To synthesize this compound via copper-mediated homocoupling.

  • Materials:

    • 3-Bromopyridine (B30812)

    • Copper powder (or Copper-bronze alloy)

    • High-boiling point solvent (e.g., Dimethylformamide - DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Add 3-bromopyridine and DMF to a flame-dried Schlenk flask under an inert atmosphere.[1]

    • Add an excess of copper powder to the solution.[1]

    • Heat the reaction mixture to a high temperature (typically >180 °C) with vigorous stirring and maintain for several hours.[1]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

    • Upon completion, cool the mixture to room temperature and filter to remove copper residues.[1]

    • The filtrate is then subjected to aqueous workup and extraction with an organic solvent.

    • Purify the final product by column chromatography on silica (B1680970) gel to isolate this compound.[1]

2. Suzuki-Miyaura Coupling [1]

  • Objective: To synthesize a this compound derivative via palladium-catalyzed cross-coupling.

  • Materials:

    • 3-Pyridylboronic acid or its ester

    • 3-Halopyridine (e.g., 3-bromopyridine)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Na₂CO₃, K₂CO₃)

    • Degassed solvent system (e.g., Toluene/Ethanol/Water)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the 3-pyridylboronic acid, 3-halopyridine, palladium catalyst, and base.[1]

    • Add the degassed solvent system to the flask.[1]

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time.[1]

    • Monitor reaction progress by TLC or GC-MS.[1]

    • After completion, cool the reaction to room temperature.[1]

    • Perform an aqueous workup to remove inorganic salts.[1]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

    • Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Data Presentation: Synthesis Methods
MethodReactantsCatalyst/MediatorSolventTemperature (°C)Typical Yield (%)Reference
Ullmann Coupling 3-HalopyridineCopperDMF>180Moderate[1]
Suzuki Coupling 3-Pyridylboronic acid + 3-HalopyridinePalladium complexToluene/Ethanol80-110Good to High[1][2]
Stille Coupling Pyridylstannane + HalopyridinePalladium complexToluene/Dioxane~100Good[2]
Negishi Coupling Pyridylzinc halide + HalopyridinePalladium complexTHF~65High[2]

Characterization of this compound Derivatives

The structural and electronic properties of this compound derivatives are elucidated using a combination of spectroscopic and spectrometric techniques. These variations are directly reflected in their spectroscopic signatures.[8]

G General Characterization Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis Start Synthesized Crude Product Purify Purification (Chromatography/ Recrystallization) Start->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (EI, ESI) Pure->MS UV UV-Vis Spectroscopy Pure->UV Fluo Fluorescence Spectroscopy Pure->Fluo IR IR Spectroscopy Pure->IR Final Structural Elucidation & Property Analysis NMR->Final MS->Final UV->Final Fluo->Final IR->Final

Caption: Workflow for the characterization of synthesized compounds.

Experimental Protocols

1. ¹H NMR Spectroscopy [8]

  • Objective: To obtain high-resolution proton NMR spectra for structural elucidation.

  • Procedure:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove particulates.

    • Insert the tube into the spinner turbine and place it in the NMR spectrometer.

    • The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field for homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (pulse sequence, number of scans).

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts (δ) relative to a reference standard (e.g., TMS).

2. UV-Visible Spectroscopy [8]

  • Objective: To determine the absorption maxima (λmax) related to π → π* transitions.

  • Procedure:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[8]

    • Prepare a series of dilutions of known concentrations from the stock solution.

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.[8]

    • Perform a baseline correction using a cuvette filled with the pure solvent.[8]

    • Record the absorbance spectra for each diluted sample over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

3. Fluorescence Spectroscopy [8]

  • Objective: To determine the fluorescence emission maxima (λem).

  • Procedure:

    • Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[8]

    • Turn on the spectrofluorometer and allow the excitation source to stabilize.[8]

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.[8]

    • Scan a range of emission wavelengths to record the fluorescence spectrum.

    • Identify the wavelength of maximum emission intensity (λem).

Data Presentation: Spectroscopic Properties

The following tables summarize typical characterization data for the parent this compound molecule.

Table 1: NMR and Mass Spectrometry Data for this compound

TechniqueParameterValueReference
¹H NMR Chemical Shift (δ)7.62 (dd), 8.15 (dd), 8.38 (d), 8.94 (d) in CD₃CN[9]
Mass Spec. (EI) Molecular Ion (m/z)156[10][11]
Formula Weight g/mol 156.18[10]

Table 2: UV-Visible Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε/M⁻¹cm⁻¹)Reference
fac-[TcICl(CO)₃(3,3'-bpy)]CH₃CN3542770[9]

Applications in Drug Development and Signaling Pathways

Bipyridine derivatives are increasingly studied for their biological activities, including potential as anticancer and antimicrobial agents.[6] Their ability to chelate metal ions is often crucial to their mechanism of action.[6]

A recent study highlighted a novel bipyridine derivative, referred to as compound B19 , as a potent antitumor agent for colorectal cancer (CRC).[12] The study identified that B19 specifically binds to and inhibits the NOP2/Sun RNA methyltransferase 3 (NSUN3) protein. This inhibition disrupts mitochondrial energy metabolism and activates AMPK-related signaling, which in turn inhibits downstream STAT3 signaling. The overall effect is the suppression of cancer cell proliferation and migration and the induction of apoptosis.[12]

G Proposed Signaling Pathway of a this compound Derivative (B19) in CRC cluster_outcomes Cellular Outcomes B19 Bipyridine Derivative (Compound B19) NSUN3 NSUN3 Protein B19->NSUN3 Inhibits AMPK AMPK Signaling (Activated) NSUN3->AMPK Leads to STAT3 STAT3 Signaling (Inhibited) AMPK->STAT3 Inhibits Proliferation Cell Proliferation & Migration STAT3->Proliferation Promotes Apoptosis Apoptosis (Induced) STAT3->Apoptosis Inhibits Outcome1 Inhibition of Proliferation Outcome2 Induction of Apoptosis

Caption: B19 inhibits NSUN3, leading to anti-cancer effects.[12]

Conclusion

The synthesis of novel this compound derivatives is a dynamic area of chemical research, enabled by robust cross-coupling methodologies like the Ullmann and Suzuki-Miyaura reactions.[1] Comprehensive characterization using a suite of spectroscopic techniques is essential for confirming the structure and understanding the electronic properties of these novel compounds.[8] The growing interest in their biological activities, particularly in cancer therapy, underscores the importance of 3,3'-bipyridines as a valuable scaffold for the development of new therapeutic agents.[12] Continued exploration in this field promises to yield diverse functional materials and innovative drug candidates.[2]

References

Solubility and Stability of 3,3'-Bipyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3,3'-Bipyridine in various organic solvents. Due to the limited availability of specific quantitative solubility and stability data in public literature for this compound, this document outlines the predicted solubility behavior based on the general properties of bipyridine isomers, provides standardized experimental protocols for its determination, and details methods for assessing its stability.

Core Concepts: Solubility and Stability

The solubility of a compound in a particular solvent is a critical parameter in drug development and chemical research, influencing everything from reaction kinetics to purification and formulation.[1] Stability, the ability of a compound to resist chemical change over time, is equally crucial, ensuring the integrity and efficacy of a substance during storage and application.[2] Factors such as temperature, light exposure, and the nature of the solvent can significantly impact both solubility and stability.[2][3]

Predicted Solubility of this compound

Bipyridines are a class of aromatic heterocyclic compounds that are generally soluble in organic solvents and have slight solubility in water.[4] The solubility of this compound is governed by its molecular structure, which includes two polar pyridine (B92270) rings. This structure allows for interactions with a range of organic solvents. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighThe polar nature of these solvents can effectively solvate the polar pyridine rings of the this compound molecule.[5]
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong polar solvent capable of strong dipole-dipole interactions.[6]
AcetonitrileModerate to HighAcetonitrile is a polar aprotic solvent that should readily dissolve this compound.
Polar Protic MethanolModerateThe hydroxyl group of alcohols can engage in hydrogen bonding with the nitrogen atoms of the bipyridine, though the overall nonpolar character may limit high solubility.[7]
Ethanol (B145695)ModerateSimilar to methanol, ethanol can act as a hydrogen bond donor.[8]
Non-Polar Aromatic Toluene (B28343)Moderateπ-π stacking interactions between the aromatic rings of toluene and this compound can contribute to solubility.[7]
Benzene (B151609)ModerateSimilar to toluene, benzene can facilitate dissolution through aromatic interactions.[7]
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity that can solvate the bipyridine structure.[5]
Chloroform (B151607)ModerateSimilar to DCM, chloroform is a common solvent for many organic compounds.[9]
Non-Polar Aliphatic Hexane (B92381)Low to NegligibleThe non-polar nature of hexane is not conducive to solvating the more polar this compound molecule.[5][6]
Diethyl EtherLow to NegligibleWhile slightly polar, diethyl ether is generally a poor solvent for more polar compounds like bipyridines.[5]

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, standardized experimental protocols are essential.

Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[3]

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

    • Add a known volume of the selected solvent to the vial.[5]

  • Equilibration:

    • Tightly cap the vial and place it in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • For finer particles, centrifugation of the vial can be used to achieve clear separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[7]

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Protocol 2: Assessment of Stability in Organic Solvents

This protocol outlines a method to assess the stability of this compound in solution under various conditions.[2]

Materials:

  • Stock solution of this compound in the desired organic solvent of a known concentration.

  • Vials (clear and amber) with screw caps.

  • Temperature-controlled chambers (e.g., incubators, refrigerators).

  • Light source (for photostability testing, as per ICH Q1B guidelines).[10]

  • HPLC or other suitable analytical instrument.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

    • Aliquot the solution into multiple clear and amber vials to assess stability under light and dark conditions.

  • Storage Conditions:

    • Store the vials under different conditions to be tested. This may include:

      • Refrigerated (2-8 °C)

      • Room temperature (e.g., 25 °C)

      • Elevated temperature (e.g., 40 °C)[2]

      • Exposure to a controlled light source[10]

  • Time Points:

    • Establish a schedule for sample analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Analyze the concentration of this compound remaining in the solution using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

    • Visually inspect the solutions for any changes in color or the formation of precipitates.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration (time 0).[2]

    • A significant decrease in concentration indicates instability under that specific condition. The degradation rate can also be calculated.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solution (Excess this compound in Solvent) equil Equilibrate (24-48h at constant T) prep->equil separate Separate Phases (Settle/Centrifuge) equil->separate analyze Analyze Supernatant (HPLC/UV-Vis) separate->analyze calc Calculate Solubility analyze->calc

Caption: Workflow for Quantitative Solubility Determination.

G cluster_stability Stability Assessment Workflow prep_stab Prepare Stock Solution of This compound aliquot Aliquot into Vials (Clear & Amber) prep_stab->aliquot store Store under Varied Conditions (T, Light) aliquot->store analyze_time Analyze at Time Points (HPLC) store->analyze_time eval Evaluate Degradation analyze_time->eval

Caption: Workflow for Stability Assessment in Solution.

Potential Degradation Pathways

While specific degradation pathways for this compound in organic solvents are not detailed in the provided search results, general principles of organic chemistry suggest potential routes of degradation, particularly under stress conditions such as high temperature or exposure to UV light. These could include oxidation of the pyridine rings or reactions involving trace impurities in the solvents. For instance, ruthenium-bipyridine complexes, which are related compounds, can undergo decomposition through pathways involving the bipyridine ligands, especially in the presence of light and oxidizing agents.[11]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While specific quantitative data remains to be fully elucidated through direct experimentation, the provided predictive information and detailed experimental protocols offer a robust framework for researchers and drug development professionals to work with this compound. The application of the described methodologies will enable the generation of precise data crucial for the successful implementation of this compound in various scientific and industrial applications.

References

Theoretical Modeling of 3,3'-Bipyridine Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bipyridine, a flexible and versatile N-heterocyclic ligand, has garnered significant attention in coordination chemistry. Its unique structural properties, arising from the meta-connection of its two pyridine (B92270) rings, allow for the formation of a diverse array of metal complexes with applications spanning catalysis, materials science, and pharmacology.[1] Unlike its more rigid 2,2'- and 4,4'-isomers, the rotational freedom of this compound imparts a conformational flexibility that leads to the formation of both discrete molecular architectures and extended coordination polymers.[1] The theoretical modeling of these complexes is crucial for understanding their electronic structure, predicting their properties, and guiding the rational design of new functional molecules. This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound metal complexes, complemented by experimental data and detailed protocols.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved through the reaction of the this compound ligand with a suitable metal salt in an appropriate solvent. The flexible nature of the ligand allows for the formation of various coordination compounds.[1]

Experimental Protocol: General Synthesis of a [M(this compound)X₂] Complex

Materials:

  • This compound

  • Metal(II) halide (e.g., CuCl₂, FeCl₂)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Desiccator

Procedure:

  • Dissolution of Ligand: In a round-bottom flask, dissolve this compound in the chosen solvent with magnetic stirring.

  • Dissolution of Metal Salt: In a separate flask, dissolve the metal(II) halide in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature.

  • Precipitation: A precipitate of the metal complex will often form immediately or upon standing. The mixture may be stirred for a set period (e.g., 1-2 hours) to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator or under vacuum.[1]

  • Recrystallization (Optional): For higher purity, the complex can be recrystallized from a suitable solvent.[1]

Theoretical Modeling Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the structural and electronic properties of this compound metal complexes.[1] These theoretical calculations provide valuable insights that complement and guide experimental work.

Key Computational Methods
  • Density Functional Theory (DFT): This is the most prevalent method for geometry optimizations and electronic structure calculations of this compound and its metal complexes. Commonly employed functionals include B3LYP and PBE0. These are typically paired with basis sets such as 6-31G(d,p) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal atoms.[1]

  • Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is utilized to calculate the excited-state properties of these complexes, such as their UV-Vis absorption spectra and the nature of electronic transitions like metal-to-ligand charge transfer (MLCT).[1]

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Building: Construct the initial 3D structure of the this compound metal complex using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies:

    • Route Section (#p): Defines the level of theory (e.g., B3LYP), basis set (e.g., LANL2DZ for the metal and 6-31G(d) for other atoms), the type of calculation (Opt for geometry optimization, Freq for frequency calculation), and any solvent effects (e.g., SCRF=(Solvent=Acetonitrile)).

    • Title Section: A brief description of the calculation.

    • Molecule Specification: The charge and spin multiplicity of the complex, followed by the Cartesian coordinates of each atom.

  • Geometry Optimization: Submit the input file to the quantum chemistry software to perform the geometry optimization. This process iteratively adjusts the atomic positions to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra (IR and Raman).

  • Property Calculations: Using the optimized geometry, perform further calculations to determine electronic properties. For example, a TD-DFT calculation can be run to predict the UV-Vis spectrum.

  • Analysis of Results: Analyze the output files to extract key data such as optimized bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO, LUMO), and simulated spectra.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for this compound and its metal complexes, comparing experimental values with those obtained from DFT calculations.

Table 1: Geometrical Parameters of this compound

ParameterExperimental (Crystal Structure)DFT (B3LYP/6-31G(d,p))
Bond Lengths (Å)
C-C (inter-ring)~1.491.485
C-N (in ring)~1.341.338
C-C (in ring)~1.38 - 1.391.390 - 1.401
Dihedral Angle (°)
N-C-C-N~35 - 4538.2

Note: Experimental values can vary depending on crystal packing and substituents.[1]

Table 2: Spectroscopic and Electrochemical Properties of Representative Bipyridine Metal Complexes

Complexλmax (nm) (Experimental)Emission λem (nm) (Experimental)Redox Potential E1/2 (V vs. SCE) (Experimental)
[Ru(bpy)₃]²⁺452610+1.26
[Fe(bpy)₃]²⁺521-+1.06
[Os(bpy)₃]²⁺450, 490--

Note: bpy = 2,2'-bipyridine. Data for this compound complexes can be compared to these well-characterized analogues. The introduction of substituents on the this compound ligand is expected to modulate these properties.

Mandatory Visualizations

Logical Relationships and Workflows

Computational_Workflow Computational Modeling Workflow for this compound Metal Complexes cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation A Propose Complex Structure B Build Initial 3D Geometry A->B Initial Guess C Geometry Optimization (DFT) B->C Input for Calculation D Frequency Calculation C->D Verify Minimum Energy E Electronic Property Calculation (TD-DFT) D->E Optimized Geometry F Analyze Output Data (Geometries, Energies, Spectra) E->F Calculated Properties G Compare with Experimental Data F->G Theoretical Prediction H Refine Model or Propose New Structures G->H Validation H->A Iterative Design

Caption: A generalized workflow for the computational study of this compound metal complexes.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation S1 React this compound with Metal Salt S2 Isolate and Purify Complex S1->S2 C1 Spectroscopic Analysis (UV-Vis, NMR, IR) S2->C1 C2 Electrochemical Analysis (Cyclic Voltammetry) S2->C2 C3 Structural Analysis (X-ray Crystallography) S2->C3 E1 Determine Photophysical Properties C1->E1 E2 Assess Redox Behavior C2->E2 C3->E1 C3->E2 E3 Evaluate Biological Activity E1->E3 E2->E3

Caption: A typical experimental workflow for the synthesis and characterization of this compound metal complexes.

Signaling Pathway

Many bipyridine metal complexes have been shown to induce apoptosis in cancer cells, a critical pathway in drug development.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway Induced by a this compound Metal Complex Complex This compound Metal Complex Mitochondrion Mitochondrion Complex->Mitochondrion Induces Mitochondrial Membrane Depolarization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway initiated by a this compound metal complex.

Conclusion

The theoretical modeling of this compound metal complexes, in conjunction with experimental validation, provides a powerful paradigm for the discovery and development of new molecules with tailored properties. The flexible nature of the this compound ligand offers a rich landscape for the design of complexes with unique structural and electronic characteristics. The computational and experimental protocols outlined in this guide serve as a foundational resource for researchers, scientists, and drug development professionals aiming to explore the vast potential of these fascinating coordination compounds. By integrating theoretical predictions with empirical data, the scientific community can accelerate the design and synthesis of novel this compound metal complexes for a wide range of applications.

References

The Unfolding Reactivity of 3,3'-Bipyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, coordination chemistry, and functionalization of the 3,3'-bipyridine ligand, tailored for researchers, scientists, and drug development professionals.

The this compound scaffold, a less-explored isomer of the well-known 2,2'- and 4,4'-bipyridines, presents a unique geometric and electronic profile that is increasingly capturing the attention of the scientific community. Its distinct C2 symmetry and the meta-substitution of the pyridyl rings influence its coordination behavior, leading to the formation of diverse supramolecular structures and conferring unique properties to its metal complexes. This guide delves into the fundamental reactivity of this compound, offering a comprehensive overview of its synthesis, coordination with various metals, and strategies for its functionalization, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

The reactivity of this compound is intrinsically linked to its electronic and structural characteristics. The nitrogen atoms' lone pairs are available for coordination with metal ions, and the aromatic rings can participate in π-stacking interactions.

Acid-Base Properties

The basicity of the nitrogen atoms in this compound is a key parameter in its coordination chemistry and its behavior in solution. The pKa values for the protonated forms of this compound are summarized in the table below.

PropertyValueReference
pK_a11.52 (+2 charge)[1]
pK_a24.42 (+1 charge)[1]
Spectroscopic Data

The spectroscopic signature of this compound and its derivatives provides valuable insights into their electronic structure and purity.

TechniqueKey FeaturesReference
¹H NMRChemical shifts are influenced by the nitrogen atoms' electronegativity and substituent effects.[2]
UV-VisCharacterized by π → π* transitions, with distinct absorption and emission properties compared to its isomers.[2]
Mass SpectrometryMolecular weight of 156.18 g/mol .[3]
IR SpectroscopyProvides information on vibrational modes of the pyridine (B92270) rings.

Synthesis of this compound and its Derivatives

The construction of the this compound core is primarily achieved through cross-coupling reactions. The Ullmann and Suzuki-Miyaura coupling reactions are the most prominent methods for synthesizing the parent ligand and its substituted derivatives.[4]

Experimental Protocol: Ullmann Coupling for this compound Synthesis

This classical method involves the copper-mediated homocoupling of 3-halopyridines.[4][5]

Materials:

  • 3-Bromopyridine or 3-Iodopyridine

  • Copper powder or Copper-bronze alloy

  • High-boiling point solvent (e.g., Dimethylformamide (DMF), Nitrobenzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the 3-halopyridine and the chosen solvent.

  • Add an excess of copper powder or copper-bronze alloy to the solution.

  • Heat the reaction mixture to a high temperature (typically >180°C) and maintain for several hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper residues and wash with an appropriate organic solvent.

  • The filtrate is then subjected to an aqueous workup to remove the solvent.

  • The crude product is purified by column chromatography or crystallization to yield this compound.

G Ullmann Coupling Workflow for this compound Synthesis start Start: 3-Halopyridine + Copper Powder reaction Heat in High-Boiling Solvent (e.g., DMF) under Inert Atmosphere start->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Cool, Filter, and Aqueous Workup monitoring->workup purification Column Chromatography or Crystallization workup->purification end Product: this compound purification->end

Ullmann Coupling Workflow

Coordination Chemistry and Metal Complexes

The flexible nature of the this compound ligand allows for the formation of a variety of coordination complexes with different metals, leading to both discrete molecules and coordination polymers.[4]

Redox Properties of this compound Metal Complexes

The redox potentials of metal complexes are crucial for their application in catalysis and materials science. The table below presents a summary of redox potentials for some bipyridine complexes, providing a comparative overview.

ComplexRedox CouplePotential (V vs. reference)Reference
[Fe(bpy)₃]²⁺Fe(III)/Fe(II)+1.06 vs. NHE[6]
[Ru(bpy)₃]²⁺Ru(III)/Ru(II)+1.26 vs. NHE[4]
[Cu(bpy)₂(CH₃CN)]²⁺Cu(II)/Cu(I)+0.20 to +0.85 vs. SCE[7]
[Ru(H₂dcbpy)₂(Cl)₂]Ru(III)/Ru(II)+0.15 to +1.62 vs. Ag⁺/Ag[8]
[Fe(BDI)(OTf)₂]Fe(III)/Fe(II)+0.80 vs. Fc/Fc⁺[9]

bpy = 2,2'-bipyridine, H₂dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid, BDI = bipyridine-diimine, OTf = trifluoromethanesulfonate, NHE = Normal Hydrogen Electrode, SCE = Saturated Calomel Electrode, Fc/Fc⁺ = Ferrocene/Ferrocenium couple.

Experimental Protocol: Synthesis of a Copper(II)-3,3'-Bipyridine Complex

This protocol provides a general procedure for the synthesis of a simple coordination complex of this compound with copper(II) chloride.

Materials:

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the this compound solution with constant stirring at room temperature.

  • A precipitate will often form immediately.

  • Continue stirring the reaction mixture for 2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator.

G Synthesis of a Copper(II)-3,3'-Bipyridine Complex ligand Dissolve this compound in Ethanol mixing Slowly Add Metal Salt Solution to Ligand Solution with Stirring ligand->mixing metal_salt Dissolve CuCl₂·2H₂O in Ethanol metal_salt->mixing precipitation Precipitate Formation mixing->precipitation stirring Stir for 2 Hours precipitation->stirring filtration Vacuum Filtration stirring->filtration washing Wash with Cold Ethanol and Diethyl Ether filtration->washing drying Dry in Desiccator washing->drying product [Cu(3,3'-bipy)Cl₂] Complex drying->product

Copper(II) Complex Synthesis

Functionalization of the this compound Ring

Regioselective functionalization of the this compound core is essential for tuning its properties and for its incorporation into more complex molecular architectures. C-H activation has emerged as a powerful tool for this purpose.[6]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol outlines a general procedure for the palladium-catalyzed direct C-H arylation to synthesize unsymmetrically substituted bipyridines.[6]

Materials:

  • This compound derivative

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, DMA)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the this compound derivative, aryl halide, palladium catalyst, ligand, and base.

  • Add the degassed solvent to the tube.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G Palladium-Catalyzed C-H Arylation Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)(X)L_n OA->PdII_ArX CMD Concerted Metalation- Deprotonation (C-H activation) (3,3'-Bipy) PdII_ArX->CMD PdII_Bipy (3,3'-Bipy)-Pd(II)(Ar)L_n CMD->PdII_Bipy RE Reductive Elimination PdII_Bipy->RE RE->Pd0 Regeneration Product Arylated this compound RE->Product

C-H Arylation Catalytic Cycle

Applications in Drug Development

Bipyridine derivatives have shown significant promise in various therapeutic areas, including as anticancer agents.[10] A notable example involves 2-phenoxy-3,4'-bipyridine derivatives, which have been shown to disrupt the mitotic localization of Aurora B kinase (AURKB), a key regulator of cell division.[11] This disruption leads to mitotic arrest and apoptosis in cancer cells.

G Signaling Pathway Disruption by a Bipyridine Derivative Bipy 2-Phenoxy-3,4'-bipyridine Derivative AURKB AURKB Localization at Centromeres Bipy->AURKB Disrupts Apoptosis Apoptosis Bipy->Apoptosis Arrest Mitotic Arrest Bipy->Arrest Mitosis Proper Mitotic Progression AURKB->Mitosis Enables AURKB->Arrest Prevents Mitosis->Apoptosis Prevents

AURKB Localization Disruption

Conclusion

The fundamental reactivity of the this compound ligand offers a rich and varied landscape for scientific exploration. Its unique structural and electronic properties make it a versatile building block for the construction of novel metal complexes, functional materials, and biologically active compounds. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access and modify this intriguing scaffold. As our understanding of its coordination chemistry and reactivity deepens, the potential applications of this compound and its derivatives in catalysis, materials science, and drug discovery are poised for significant expansion.

References

Exploring Supramolecular Architectures with 3,3'-Bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3'-Bipyridine is a versatile nitrogen-containing heterocyclic compound that serves as a fundamental building block in the construction of a diverse array of supramolecular architectures.[1] Its unique structural motif, featuring two pyridine (B92270) rings linked at the 3-position, provides distinct coordination properties when compared to its more prevalent 2,2' and 4,4' isomers.[1] A key characteristic of the this compound ligand is the non-coplanar arrangement of its pyridine rings in the free state and its conformational flexibility upon coordination with metal ions.[1] This flexibility makes it a compelling subject for constructing complex supramolecular systems, including coordination polymers and metal-organic frameworks (MOFs).[1][2] These architectures have found applications in functional materials, catalysis, and as biologically active molecules, showing potential in areas like drug development.[1][3][4][5][6] This guide provides an in-depth overview of the synthesis, characterization, and application of this compound-based supramolecular structures for researchers, scientists, and professionals in drug development.

Synthesis of this compound Ligands

The synthesis of this compound and its derivatives is primarily achieved through various cross-coupling strategies.[1] Among the most prominent and effective methods are the Ullmann and Suzuki-Miyaura coupling reactions.[1][3]

Experimental Protocol: Ullmann Coupling

The Ullmann reaction offers a classic and robust method for the homocoupling of aryl halides to form biaryl compounds, and it is frequently used for synthesizing symmetrical bipyridines.[1][3][7] This process typically involves the copper-mediated coupling of 3-halopyridines.[1]

Materials:

  • 3-Bromopyridine or 3-Iodopyridine

  • Copper powder or Copper-bronze alloy

  • High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A Schlenk flask is flame-dried under vacuum and subsequently cooled to room temperature under an inert atmosphere (N₂ or Ar).

  • Add the 3-halopyridine and the chosen high-boiling point solvent to the flask.[1]

  • Add an excess of copper powder or copper-bronze alloy to the solution.[1]

  • The reaction mixture is heated to a high temperature (typically >150 °C) and stirred for several hours to days. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The copper residues are removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.[1]

Formation of Supramolecular Architectures

The flexible nature of the this compound ligand allows it to coordinate with a variety of metal centers, leading to the formation of both discrete molecules and extended coordination polymers.[1] The synthesis is typically straightforward, involving the reaction of the ligand with a metal salt in an appropriate solvent.[1] The resulting architecture is influenced by factors such as the metal ion's coordination geometry, the counter-anion, and the reaction conditions.

Experimental Protocol: Synthesis of a [Co(II)-(3,3'-bipy)] Coordination Polymer

This protocol provides a general procedure for synthesizing a coordination polymer using this compound and a Cobalt(II) salt.

Materials:

  • This compound

  • Co(NO₃)₂·6H₂O or similar Cobalt(II) salt

  • Solvent (e.g., Methanol, Ethanol, or a mixed solvent system)

  • Reaction vessel (e.g., test tube, vial)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • In a separate container, dissolve the Co(II) salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution, or utilize slow diffusion methods (e.g., layering the solutions) to promote the growth of single crystals.

  • Seal the reaction vessel and allow it to stand at room temperature for several days to weeks.

  • Crystals of the coordination polymer will form over time.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and air dry.

Quantitative Data Presentation

The structural parameters of this compound and its coordination complexes are crucial for understanding their architecture and properties. This data is typically obtained from single-crystal X-ray diffraction studies and complemented by computational methods like Density Functional Theory (DFT).[1]

Table 1: Selected Geometrical Parameters for this compound Ligand

Parameter Value (Å or °) Method
Bond Lengths (Å)
C-C (inter-ring) ~1.49 Crystal Structure Data[1]
C-N (in ring) ~1.34 Crystal Structure Data[1]
C-C (in ring) ~1.38 - 1.39 Crystal Structure Data[1]
Dihedral Angle (°)

| N-C-C-N | ~35-50 | DFT Calculation |

Table 2: Representative Bond Lengths and Angles for a Co(II)-3,3'-Bipyridine Coordination Polymer

Parameter Value (Å or °)
Coordination Bond Lengths (Å)
Co-O 2.08 - 2.37
Co-N 2.12 - 2.27
Coordination Bond Angles (°)
O-Co-O 81.15 - 175.28[8]
O-Co-N 87.01 - 172.75[8]

Note: Values are generalized from typical Co(II) complexes and may vary based on the specific structure and co-ligands.[8][9]

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing the abstract concepts and processes involved in the study of supramolecular architectures.

G metal Metal Ion (Lewis Acid) complex Coordination Complex metal->complex Coordination Bond Formation ligand This compound (Lewis Base) ligand->complex Electron Pair Donation

Caption: Lewis acid-base interaction in metal complex formation.

G start Define System (Ligand or Complex) geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure freq_calc->verify prop_calc Property Calculation (e.g., TD-DFT, NBO) verify->prop_calc analysis Analysis of Results prop_calc->analysis

Caption: Generalized workflow for computational studies.

Characterization of Supramolecular Architectures

A variety of analytical techniques are employed to characterize the synthesized supramolecular architectures.

  • Single-Crystal X-ray Diffraction: Provides definitive information on bond lengths, bond angles, coordination geometry, and the overall 3D structure of crystalline materials.[10]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample and to compare with the simulated pattern from single-crystal data.[8][11]

  • Infrared (IR) Spectroscopy: Helps to identify the coordination of the bipyridine ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine rings.[8][11]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the supramolecular architecture and can provide information about the loss of solvent molecules and decomposition of the ligands.[8][12]

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound.[8][10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Place a small, accurately weighed sample (typically 3-10 mg) of the dried supramolecular compound into a TGA pan (e.g., alumina (B75360) or platinum).[12]

  • Place the pan into the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[11]

  • The instrument records the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to events like desolvation or decomposition.[11]

Applications in Drug Development

Supramolecular architectures, including those based on bipyridine ligands, offer significant potential in the field of drug delivery and therapeutics.[5][6][13] The ability to form well-defined structures with tunable cavities and functionalities makes them suitable candidates for encapsulating and releasing drug molecules.[14][15] Furthermore, certain metal complexes incorporating bipyridine-based ligands have been investigated for their anticancer properties.[16]

The rational design of drug delivery systems using supramolecular chemistry allows for molecular-level control over composition and can provide new strategies for creating devices that respond to physiological cues.[5][6]

G cluster_loading Drug Loading cluster_release Targeted Release drug Drug Molecule loaded Drug-Loaded Scaffold drug->loaded Encapsulation scaffold Supramolecular Scaffold (e.g., MOF with 3,3'-Bipy) scaffold->loaded target Target Site (e.g., Tumor Microenvironment) loaded->target Delivery released_drug Released Drug target->released_drug Stimulus-Triggered Release (e.g., pH, enzymes)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3'-Bipyridine-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of metal-organic frameworks (MOFs) incorporating the angular 3,3'-bipyridine linker or its derivatives. The kinked geometry of this compound can lead to the formation of complex and non-interpenetrated three-dimensional structures, which are of significant interest for applications in gas storage, catalysis, and drug delivery. These protocols are intended as a guide for researchers in the synthesis and characterization of these promising materials.

Introduction to this compound in MOF Synthesis

The selection of the organic linker is a critical factor in the design and synthesis of MOFs, as it dictates the resulting framework's topology, porosity, and functional properties. While linear bipyridines, such as 4,4'-bipyridine, are commonly used and tend to form highly regular and often interpenetrated structures, the angular nature of this compound offers unique advantages. Its "kinked" geometry can disrupt the formation of highly symmetric networks that are prone to interpenetration, potentially leading to MOFs with higher accessible surface areas and more complex pore architectures. This characteristic is particularly valuable for applications requiring specific host-guest interactions or catalytic activity within the pores.

Experimental Protocols

This section details the synthesis of a representative this compound-based MOF. The following protocol is adapted from the solvothermal synthesis of a series of heterometallic MOFs utilizing 2,2'-bipyridine-3,3'-dicarboxylic acid, a functionalized derivative of this compound.[1][2]

Protocol 1: Solvothermal Synthesis of a Cu(II)-Nd(III) Heterometallic MOF with 2,2'-Bipyridine-3,3'-dicarboxylate

This protocol describes the synthesis of {[Nd₂Cu(BPDC)₄(H₂O)₆]·9H₂O}n, where H₂BPDC is 2,2'-bipyridine-3,3'-dicarboxylic acid.[1]

Materials:

  • Neodymium(III) nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂BPDC)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL Teflon-lined stainless steel autoclave, combine Nd(NO₃)₃·6H₂O (0.1 mmol, 43.8 mg), Cu(NO₃)₂·3H₂O (0.1 mmol, 24.2 mg), and H₂BPDC (0.2 mmol, 48.8 mg).

  • Solvent Addition: Add a solvent mixture of DMF (5 mL) and deionized water (5 mL) to the autoclave.

  • Sealing and Heating: Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the resulting blue block-shaped crystals by filtration.

  • Washing: Wash the collected crystals thoroughly with a mixture of DMF and water, followed by ethanol.

  • Drying: Dry the final product in air.

Characterization:

The synthesized MOF should be characterized using the following techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the framework.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material. The experimental PXRD pattern should be compared with the simulated pattern from the single-crystal data.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and identify the temperature ranges for the removal of guest and coordinated solvent molecules.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate and bipyridine groups to the metal centers by observing shifts in the characteristic vibrational frequencies.[3]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.[3][4]

Data Presentation

The following table summarizes typical quantitative data for a this compound derivative-based MOF. This data is essential for comparing the properties of different MOFs and assessing their potential for various applications.

MOF NameMetal CentersLigandBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (Decomposition Temp. °C)Reference
{[Nd₂Cu(BPDC)₄(H₂O)₆]·9H₂O}nCu(II), Nd(III)2,2'-Bipyridine-3,3'-dicarboxylic acidNot ReportedNot Reported~350[1]
Example Zn-based MOF with 4,4'-bipyridineZn(II)1,4-Benzenedicarboxylate and 4,4'-bipyridine~600 - 1500~0.3 - 0.7~400
Example Cu-based MOF with 4,4'-bipyridineCu(II)Fumarate and 4,4'-bipyridine~500[3]~0.25[3]~240 - 360[3][3]

Note: Data for specific this compound MOFs is limited in the literature. The provided examples for 4,4'-bipyridine-based MOFs are for comparative purposes.

Mandatory Visualizations

Diagram 1: General Solvothermal Synthesis Workflow for this compound-Based MOFs

solvothermal_synthesis_workflow start Start reactants Combine Metal Salt(s) and This compound-based Linker start->reactants solvent Add Solvent (e.g., DMF, DEF, Ethanol, Water) reactants->solvent autoclave Seal in Teflon-lined Autoclave solvent->autoclave heating Heat in Oven (e.g., 80-180 °C for 24-72 h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Isolate Crystals by Filtration cooling->filtration washing Wash with Solvents (e.g., DMF, Ethanol) filtration->washing drying Dry the Product (e.g., in air or under vacuum) washing->drying characterization Characterize the MOF (PXRD, TGA, BET, etc.) drying->characterization end End characterization->end

Caption: General workflow for the solvothermal synthesis of this compound-based MOFs.

Diagram 2: Logical Relationship of Components in this compound MOF Synthesis

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Metal Metal Salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂) MOF This compound-based MOF Metal->MOF Linker This compound or Derivative Linker->MOF Solvent Solvent (e.g., DMF, H₂O) Solvent->MOF Temperature Temperature Temperature->MOF Time Time Time->MOF

Caption: Key components and conditions influencing the formation of this compound MOFs.

References

Application Notes and Protocols: 3,3'-Bipyridine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bipyridine is a versatile heterocyclic compound featuring two pyridine (B92270) rings linked at the 3-position. Unlike its more common 2,2' and 4,4' isomers, the free this compound ligand typically adopts a non-coplanar arrangement of its pyridine rings. This unique structural feature, combined with its flexible conformational landscape upon coordination to a metal center, makes it a compelling ligand for applications in homogeneous catalysis, supramolecular chemistry, and materials science.[1] Its distinct electronic and steric properties can influence the stability, activity, and selectivity of transition metal catalysts in a variety of chemical transformations.

These application notes provide an overview of the synthesis of this compound and its potential applications in key catalytic reactions, offering generalized protocols as a starting point for experimental design.

Synthesis of this compound Ligands

The effective use of this compound in catalysis first requires its synthesis. The most common and robust methods involve palladium- or copper-catalyzed cross-coupling reactions.

G Workflow for this compound Synthesis start Select Synthesis Route suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) start->suzuki Preferred for versatility ullmann Ullmann Coupling (Cu-mediated) start->ullmann Classic method for symmetrical coupling reactants_suzuki Reactants: - 3-Halopyridine - 3-Pyridylboronic Acid - Pd Catalyst & Base suzuki->reactants_suzuki reactants_ullmann Reactants: - 3-Halopyridine - Copper Powder ullmann->reactants_ullmann reaction Reaction under Inert Atmosphere reactants_suzuki->reaction reactants_ullmann->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Pure this compound purify->product

A flowchart for the synthesis of this compound.
Experimental Protocol 1: Suzuki-Miyaura Coupling[1][2]

This is a widely used method for forming biaryl compounds due to the stability and commercial availability of boronic acids.

  • Reaction Setup : In a Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), combine 3-pyridylboronic acid (1.2 mmol), 3-bromopyridine (B30812) (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of toluene (B28343) (4 mL) and water (1 mL).

  • Reaction : Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Experimental Protocol 2: Ullmann Coupling[1]

This classic method involves the copper-mediated homocoupling of aryl halides and is effective for producing symmetrical bipyridines.

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, add 3-iodopyridine (B74083) (1.0 mmol) and an excess of copper powder (e.g., 2.0-3.0 mmol).

  • Solvent Addition : Add a high-boiling point solvent such as dimethylformamide (DMF).

  • Reaction : Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for 12-48 hours.

  • Work-up : Cool the mixture and filter it through a pad of Celite to remove the copper residues.

  • Purification : Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain this compound.

Applications in Homogeneous Catalysis

While 2,2'-bipyridine (B1663995) is more extensively studied, this compound serves as a valuable ligand for tuning catalyst performance. Its unique bite angle and electronic properties can be leveraged in various transition-metal-catalyzed reactions.

Ligand Coordination and Catalyst Formation

The first step in any catalytic process is the coordination of the ligand to the metal center. This fundamental interaction dictates the subsequent reactivity of the catalyst. This compound acts as a Lewis base, donating its nitrogen lone pairs to a Lewis acidic metal center to form a stable complex.

G Ligand-Metal Coordination Pathway Ligand This compound Ligand (L) Complex Active Catalyst [M(L)Xn] Ligand->Complex Metal Metal Precursor (MXn) e.g., Pd(OAc)₂, NiCl₂ Metal->Complex Solvent Solvent Solvent->Complex CatalyticCycle Enters Catalytic Cycle Complex->CatalyticCycle G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) L = 3,3'-bpy OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂(R²) Transmetal->PdII_Diaryl XB X-B(OR)₂ Transmetal->XB RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R1R2 R¹-R² (Product) RedElim->R1R2 center R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols for Photocatalysis with 3,3'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,3'-bipyridine complexes in photocatalysis. It covers the synthesis of relevant metal complexes and their application in key photocatalytic transformations, including organic synthesis and the degradation of environmental pollutants.

I. Introduction to Photocatalysis with Bipyridine Complexes

Bipyridine ligands, particularly 2,2'-bipyridine (B1663995) and its derivatives, are cornerstones in the field of photocatalysis. Their strong chelation to a variety of transition metals, such as ruthenium, iridium, and copper, coupled with their rich electronic properties, allows for the formation of stable, photoactive complexes.[1][2] These complexes can absorb visible light, leading to the formation of long-lived excited states capable of engaging in single-electron transfer (SET) processes.[1][2] This ability to mediate electron transfer under mild, light-driven conditions has made them invaluable catalysts for a wide range of chemical transformations.

The general mechanism of photocatalysis with these complexes involves either an oxidative or reductive quenching cycle.[1] In the oxidative quenching cycle, the photoexcited complex donates an electron to a substrate, becoming oxidized. In the reductive quenching cycle, the excited complex accepts an electron from a sacrificial electron donor, becoming a potent reductant.[1] This versatility allows for the generation of radical intermediates from a variety of precursors, enabling a broad scope of chemical reactions.

II. Synthesis of this compound Metal Complexes

The synthesis of well-defined metal complexes is the foundation of reproducible photocatalytic experimentation. Below are generalized protocols for the synthesis of copper(II) and nickel(II) complexes with a modified this compound ligand.

Protocol 1: Synthesis of a Mononuclear Copper(II) Complex with this compound, 1-oxide

This protocol describes a general method for the synthesis of a mononuclear copper(II) complex using this compound, 1-oxide as the ligand.[3]

Materials:

  • This compound, 1-oxide

  • Copper(II) nitrate (B79036) trihydrate

  • Methanol (B129727)

  • Deionized water

  • Diethyl ether

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 mmol of this compound, 1-oxide in 10 mL of methanol with stirring.

  • In a separate beaker, dissolve 1 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water.

  • Slowly add the aqueous solution of copper(II) nitrate to the methanolic solution of the ligand with continuous stirring at room temperature. A color change should be observed, indicating complex formation.[3]

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Slowly evaporate the solvent at room temperature or under reduced pressure until the first crystals appear.

  • Allow the solution to stand undisturbed for 24-48 hours to facilitate further crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.[3]

  • Dry the resulting solid in a desiccator over silica (B1680970) gel.

  • Characterize the product by IR spectroscopy, elemental analysis, and other relevant techniques.

Protocol 2: Synthesis of a Di-ligand Nickel(II) Complex with this compound, 1-oxide

This protocol outlines the synthesis of a di-ligand nickel(II) complex under an inert atmosphere.[3]

Materials:

  • This compound, 1-oxide

  • Nickel(II) chloride hexahydrate

  • Absolute ethanol

  • Triethyl orthoformate (dehydrating agent)

  • Diethyl ether

  • 50 mL Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Reflux condenser

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere, dissolve 1 mmol of nickel(II) chloride hexahydrate in 15 mL of absolute ethanol.

  • Add 2 mL of triethyl orthoformate as a dehydrating agent and stir the mixture for 30 minutes at 50 °C.

  • In a separate flask, dissolve 2 mmol of this compound, 1-oxide in 10 mL of absolute ethanol.

  • Add the ligand solution dropwise to the nickel(II) salt solution with vigorous stirring. A precipitate should form upon addition.[3]

  • Heat the reaction mixture to reflux for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.[3]

  • Dry the product under vacuum.

  • Characterize the complex using appropriate analytical methods.

III. Applications in Photocatalytic Organic Synthesis

This compound complexes, particularly those of ruthenium, are highly effective photocatalysts for a variety of organic transformations. One prominent example is the [4+2] cycloaddition reaction.

Application Note: [4+2] Cycloaddition Reactions

Ruthenium-bipyridine complexes can catalyze [4+2] cycloadditions, a powerful tool for the formation of six-membered rings.[4][5] The complex --INVALID-LINK--2 is a particularly active photocatalyst for this transformation, achieving complete conversion in some cases within 2 hours under white light irradiation.[4] Mechanistic studies suggest that the active catalyst is the [Ru(bpy)3]3+ species, formed through oxidation of the [Ru(bpy)3]2+ complex.[4] The reaction can be performed with various substrates and dienes in solvents such as acetonitrile (B52724) or nitromethane.[4]

Protocol 3: General Procedure for Photocatalytic [4+2] Cycloaddition

This protocol is a general guideline for a photocatalytic [4+2] cycloaddition reaction using a ruthenium-bipyridine complex.

Materials:

  • Diene (e.g., isoprene)

  • Dienophile (e.g., trans-anethole)

  • --INVALID-LINK--2 or other suitable bipyridine complex

  • Anhydrous acetonitrile or nitromethane

  • Reaction vessel (e.g., borosilicate glass vial with a screw cap and septum)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., white light LED lamp, blue LED λmax = 460 nm)[6]

  • Inert atmosphere setup (optional, but recommended)

  • Standard workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a reaction vial, add the dienophile (0.1 mmol, 1.0 equiv), the diene (1.0 mmol, 10.0 equiv), and the photocatalyst (e.g., --INVALID-LINK--2, 2.5 mol%).

  • Add 2 mL of degassed solvent (acetonitrile or dichloromethane).[6]

  • If necessary, degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Seal the vial and place it in proximity to the visible light source, ensuring consistent irradiation. For example, the reaction can be irradiated with a blue LED (λmax = 460 nm) for 2 hours under an argon atmosphere.[6]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).

  • Upon completion, monitor the reaction by TLC or GC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

CatalystDienophileDieneSolventTime (h)Yield (%)Reference
--INVALID-LINK--2Chalcone derivativeStyreneDichloromethane226[6]
--INVALID-LINK--2Chalcone derivativeStyreneDichloromethane243[6]
--INVALID-LINK--2Chalcone derivativeStyreneDichloromethane222[6]
--INVALID-LINK--2Chalcone derivativeStyreneDichloromethane28[6]

IV. Applications in Environmental Remediation

Photocatalysis with bipyridine complexes also shows promise in the degradation of organic pollutants in water.

Application Note: Degradation of Organic Dyes

Transition metal complexes, including those with bipyridine ligands, can be used for the photocatalytic degradation of organic dyes like Rhodamine B. The general experimental setup involves irradiating an aqueous solution of the dye in the presence of the photocatalyst with a visible light source. The degradation process can be monitored by observing the decrease in the dye's characteristic absorbance using a UV-Vis spectrophotometer.

Protocol 4: General Procedure for Photocatalytic Degradation of Rhodamine B

This protocol provides a general framework for assessing the photocatalytic activity of a bipyridine complex in the degradation of Rhodamine B.

Materials:

  • Bipyridine metal complex (e.g., a synthesized Cu(II) or Ni(II) complex)

  • Rhodamine B (RhB)

  • Deionized water

  • Reaction vessel (e.g., beaker or photoreactor)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., Xenon lamp or tungsten lamp)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of Rhodamine B in deionized water (e.g., 10 mg/L).

  • In a reaction vessel, add the photocatalyst (e.g., 50 mg) to a specific volume of the RhB solution (e.g., 100 mL).[7]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.[7]

  • Take an initial sample and measure its absorbance at the maximum wavelength of RhB (around 554 nm).

  • Begin irradiating the suspension with the visible light source while maintaining constant stirring.

  • At regular time intervals (e.g., every 15-30 minutes), withdraw aliquots of the suspension.

  • Centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the λmax of RhB.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

V. Visualizations

Experimental Workflow for Photocatalysis

G prep Prepare Reaction Mixture (Substrate, Catalyst, Solvent) degas Degas Mixture (e.g., Ar sparging) prep->degas irradiate Irradiate with Visible Light (e.g., Blue LED) degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for a photocatalytic organic synthesis experiment.

Signaling Pathway for Photocatalytic Cycle

G cluster_0 Reductive Quenching Cycle cluster_1 Oxidative Quenching Cycle PC PC PC_star PC* PC->PC_star PC_ox PC+ PC_star->PC_ox + A PC_red PC- PC_star->PC_red + D PC_ox->PC + D PC_red->PC + A S Substrate S_rad Substrate Radical S->S_rad P Product S_rad->P D Electron Donor D_ox Donor+ A Electron Acceptor A_red Acceptor-

Caption: Generalized photocatalytic cycles involving a photocatalyst (PC).

References

Application of 3,3'-Bipyridine in Asymmetric Catalysis: A Review and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The application of bipyridine-based ligands in asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the enantioselective synthesis of chiral molecules. While 2,2'-bipyridine (B1663995) and its derivatives are extensively used due to their ability to form stable, chelating complexes with a wide range of transition metals, the use of 3,3'-bipyridine in this context is significantly less common and follows a different strategic approach.

The structural distinction between these isomers is crucial: 2,2'-bipyridine acts as a chelating ligand, forming a five-membered ring with a metal center, which provides a rigid and predictable chiral environment when the ligand is appropriately substituted. In contrast, this compound is a non-chelating, linear, and rigid linker. This characteristic prevents it from forming simple, discrete molecular catalysts in the same manner as its 2,2'-isomer. Instead, its utility in asymmetric catalysis is primarily realized through its incorporation into extended, porous structures such as chiral Metal-Organic Frameworks (MOFs) or coordination polymers .

In these materials, this compound can serve as a bridging ligand that connects metal nodes. Chirality within the resulting framework can be introduced in several ways:

  • Use of a chiral co-ligand: Achiral this compound can be used in conjunction with a chiral organic linker that also coordinates to the metal centers.

  • Post-synthetic modification: An achiral MOF constructed with this compound can be functionalized with chiral molecules.

  • Spontaneous resolution: Achiral building blocks, including this compound, can sometimes crystallize into a chiral space group.

  • Use of a chiral derivative of this compound: While less common, an axially chiral derivative of this compound can be used as the primary building block.

These chiral porous materials can then act as heterogeneous catalysts, offering advantages such as recyclability and stability. The defined pore structure and the chiral environment within the pores can enable enantioselective transformations.

Due to a scarcity of well-documented examples specifically employing this compound in asymmetric catalysis with comprehensive data, this document will use a closely related and well-studied system to illustrate the principles and protocols. We will detail the application of a chiral MOF constructed with the analogous 4,4'-bipyridine (B149096) linker, which functions similarly as a linear bridging ligand, in the asymmetric addition of diethylzinc (B1219324) to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral catalysts.

The illustrative MOF, designated as [Zn₂(S-NH₂-L)(4,4'-bpy)]·2DMF·H₂O (where S-NH₂-L is a chiral amino acid-derived dicarboxylate ligand and 4,4'-bpy is 4,4'-bipyridine), demonstrates how a non-chelating bipyridine can be a critical component of a highly effective and enantioselective heterogeneous catalyst. The principles and protocols described herein are directly adaptable for any future work involving this compound in a similar capacity.

Data Presentation

The following table summarizes the performance of the illustrative chiral MOF, [Zn₂(S-NH₂-L)(4,4'-bpy)], in the asymmetric ethylation of various aromatic aldehydes.

EntryAldehyde SubstrateYield (%)ee (%)
1Benzaldehyde (B42025)9892
24-Methylbenzaldehyde9793
34-Methoxybenzaldehyde9590
44-Chlorobenzaldehyde9994
52-Naphthaldehyde9688

Experimental Protocols

Protocol 1: Synthesis of the Illustrative Chiral MOF [Zn₂(S-NH₂-L)(4,4'-bpy)]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-Bipyridine (4,4'-bpy)

  • Chiral ligand: (S)-2-amino-4,4'-((carbonylbis(azanediyl))bis(4,1-phenylene))dibenzoic acid (S-NH₂-L)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), the chiral ligand S-NH₂-L (0.025 mmol, 12.1 mg), and 4,4'-bipyridine (0.025 mmol, 3.9 mg) in 5 mL of DMF.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture at 80°C for 48 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless, block-like crystals of the MOF will have formed.

  • Decant the mother liquor and wash the crystals thoroughly with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • To activate the catalyst, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • After activation, collect the crystals by filtration and dry them under vacuum at 60°C for 12 hours.

Protocol 2: Asymmetric Ethylation of Benzaldehyde using the Chiral MOF

Materials:

  • Activated Chiral MOF [Zn₂(S-NH₂-L)(4,4'-bpy)]

  • Benzaldehyde

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous Toluene (B28343)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous MgSO₄

  • Standard laboratory glassware, dried in an oven and cooled under a stream of nitrogen.

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the activated chiral MOF (10 mg, ~2 mol% based on the chiral ligand).

  • Add 2.0 mL of anhydrous toluene to the tube.

  • Cool the suspension to 0°C in an ice bath.

  • Add benzaldehyde (0.25 mmol, 25.4 µL) to the suspension.

  • Stir the mixture at 0°C for 15 minutes.

  • Slowly add diethylzinc (0.5 mmol, 0.5 mL of a 1.0 M solution in hexanes) dropwise to the stirred suspension.

  • Continue stirring the reaction mixture at 0°C for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by carefully adding 5 mL of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 10:1) to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mandatory Visualization

Chiral_MOF_Structure cluster_node Metal Node (Zn₂) cluster_chiral_ligand Chiral Ligand (S-NH₂-L) cluster_linker Bridging Ligand Zn1 Zn Carboxylate1 COO⁻ Zn1->Carboxylate1 Coordination Bpy 4,4'-Bipyridine Zn1->Bpy Coordination Zn2 Zn Carboxylate2 COO⁻ Zn2->Carboxylate2 Coordination Zn2->Bpy Coordination to next unit Chiral_Core Chiral Backbone Chiral_Core->Carboxylate1 Chiral_Core->Carboxylate2

Caption: Structure of the illustrative chiral MOF repeating unit.

Catalytic_Workflow A Activate Chiral MOF (Solvent Exchange & Dry) B Add MOF to Anhydrous Toluene under N₂ A->B C Cool to 0°C B->C D Add Aldehyde Substrate C->D E Add Diethylzinc (Et₂Zn) D->E F Stir at 0°C for 24h E->F G Quench with aq. NH₄Cl F->G H Workup & Purification (Extraction & Chromatography) G->H I Analyze Product (Yield & Chiral HPLC for ee%) H->I

Caption: Experimental workflow for asymmetric catalysis.

Application Notes and Protocols for the Self-Assembly of Supramolecular Structures with 3,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, protocols, and applications of supramolecular self-assembly utilizing the versatile linking ligand, 3,3'-bipyridine. The unique angular disposition of its nitrogen donors makes this compound a powerful building block for the construction of discrete molecular architectures and extended coordination polymers with diverse functionalities. This document details synthetic procedures, characterization methods, and potential applications, with a focus on drug delivery systems.

Introduction to this compound in Supramolecular Chemistry

This compound is a key component in the field of supramolecular chemistry, serving as a versatile building block for creating a wide array of complex structures.[1] Unlike its linear isomers (2,2'- and 4,4'-bipyridine), the 120-degree angle between the two pyridine (B92270) rings in this compound directs the formation of unique and intricate three-dimensional architectures when coordinated with metal ions. This coordination-driven self-assembly is a powerful strategy for constructing functional materials from simple molecular components.[2] The resulting supramolecular structures, which include coordination polymers and discrete cages, have shown promise in various applications, from gas storage to catalysis and, notably, in the biomedical field as drug delivery vehicles.[3][4]

The formation of these structures is governed by the principles of coordination chemistry, where the nitrogen atoms of the bipyridine ligand donate their lone pair of electrons to a metal center, forming a stable coordination bond. The predictability of these bonds, combined with the defined geometry of the this compound ligand, allows for the rational design and synthesis of complex supramolecular entities.[2]

Key Applications

The supramolecular structures formed with this compound have a range of potential applications, primarily stemming from their porous nature and the ability to encapsulate guest molecules.

  • Drug Delivery: Metal-Organic Frameworks (MOFs) and coordination cages assembled with this compound can serve as nanocarriers for therapeutic agents.[3][4] Their high surface area and tunable pore sizes allow for significant drug loading, and the potential for controlled release makes them attractive for targeted therapies.[5][6] The functionalization of the bipyridine ligand or the incorporation of specific metal ions can introduce stimuli-responsive properties, enabling drug release in response to specific physiological cues such as pH changes in the tumor microenvironment.[7]

  • Gas Storage and Separation: The porous nature of this compound-based MOFs makes them suitable for the storage of gases like hydrogen and carbon dioxide. The specific surface area and pore size of these materials are critical parameters that determine their gas uptake capacity.[8][9]

  • Catalysis: The well-defined cavities and channels within these supramolecular structures can act as nanoscale reactors, facilitating chemical reactions with high selectivity and efficiency. The metal nodes themselves can also serve as catalytic centers.

  • Sensing: The luminescence properties of some this compound-based coordination polymers can be modulated by the presence of certain molecules, making them potential candidates for chemical sensors.[10]

Experimental Protocols

Synthesis of a this compound-Based Coordination Polymer

This protocol is adapted from the synthesis of a Zn-based coordination polymer with a bipyridine ligand and is a general guideline.[11]

Materials:

  • This compound

  • Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol, 15.6 mg) in 5 mL of DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol, 29.7 mg) in 5 mL of ethanol.

  • Slowly add the zinc nitrate solution to the this compound solution while stirring.

  • Seal the vial and place it in an oven at 80°C for 48 hours.

  • After cooling to room temperature, colorless crystals of the coordination polymer should form.

  • Collect the crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

Expected Yield: The yield for similar bipyridine-based coordination polymers is typically in the range of 60-80%.[11]

Self-Assembly of a Discrete this compound-Palladium Coordination Cage

This protocol is a general procedure adapted from the synthesis of palladium-based coordination cages with pyridine-containing ligands.[11][12]

Materials:

  • This compound functionalized with appropriate coordinating groups at other positions (e.g., a tetrapyridyl-cavitand)

  • Palladium(II) nitrate or a similar palladium salt

  • A suitable solvent system (e.g., a mixture of a nonpolar solvent like 1,1,2,2-tetrachloroethane (B165197) and a polar solvent like water)[12]

Procedure:

  • Dissolve the functionalized this compound ligand in the nonpolar solvent.

  • Dissolve the palladium(II) salt in the polar solvent.

  • Carefully layer the aqueous solution of the palladium salt on top of the organic solution of the ligand in a narrow tube.

  • Allow the system to stand undisturbed at room temperature. The self-assembly of the coordination cage will occur at the liquid-liquid interface over several hours to days.

  • The formation of the cage can be monitored by techniques such as NMR spectroscopy.[12]

  • Isolate the product by carefully removing the solvent layers.

Protocol for Drug Loading into a this compound-Based MOF

This protocol is a general guideline for the encapsulation of a drug molecule into a pre-synthesized MOF.[13]

Materials:

  • Synthesized and activated this compound-based MOF

  • Drug molecule (e.g., Montelukast Sodium)[13]

  • Suitable solvent in which the drug is soluble (e.g., water or ethanol)

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent.

  • Disperse a known amount of the activated MOF in the drug solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy of the supernatant before and after loading.

Data Presentation

Quantitative Data on Supramolecular Assembly
ParameterValueCompound/SystemReference
Binding Constant (Ka) (9.26 ± 0.07) × 10²⁷ M⁻⁴Zn-trisporphyrin with 4,4'-bipyridine[8]
Yield 67%{[Zn(MIPA)(4,4′-bpy)₀.₅(H₂O)]·1.5H₂O}n[11]
Thermal Stability Stable up to ~300-380 °CFe(bpy)₃/npg-C₃N₄ composite[8]
Specific Surface Area (BET) 2.66 m²/g to 1024.88 m²/gAluminum-based MOFs[8]
Pore Size 19.16 Å to 20.59 ÅAluminum-based MOFs[8]
Quantitative Data on Drug Delivery Applications
ParameterValueMOF SystemDrugReference
Drug Loading Capacity 948.11 mg g⁻¹Linker-exchanged b-MOFPaclitaxel[14]
Drug Loading Capacity 35%Hollow Fe-MOFs5-Fluorouracil[9]
Drug Loading Capacity 77%Fe-MOF-based microcapsules5-Fluorouracil[15]
Drug Release (%) ~66.61% after 60 minCu-MOF-1 (1:2 ratio)Montelukast Sodium[13]
Drug Release (%) ~57.67% after 60 minCu-MOF-2 (1:1 ratio)Montelukast Sodium[13]

Visualizations

experimental_workflow General Experimental Workflow for this compound Supramolecular Structures cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand This compound Ligand (with/without functionalization) synthesis Self-Assembly Reaction (Solvothermal/Interfacial) ligand->synthesis metal Metal Salt (e.g., Zn(NO3)2, Pd(NO3)2) metal->synthesis structure Structural Analysis (X-ray Diffraction, NMR) synthesis->structure Isolate Product drug_loading Drug Loading synthesis->drug_loading Activate MOF properties Property Measurement (TGA, BET, Luminescence) structure->properties drug_release Drug Release Studies drug_loading->drug_release cellular_studies Cellular Uptake & Cytotoxicity Assays drug_release->cellular_studies

Caption: Experimental workflow for synthesis, characterization, and application of this compound supramolecular structures.

drug_delivery_mechanism Targeted Drug Delivery Mechanism of a this compound-Based MOF mof Drug-Loaded MOF (this compound based) circulation Systemic Circulation mof->circulation Administration tumor Tumor Microenvironment (e.g., lower pH) circulation->tumor EPR Effect drug_release Drug Release tumor->drug_release Stimuli-Responsive Degradation of MOF cancer_cell Cancer Cell therapeutic_effect Therapeutic Effect (e.g., Apoptosis) cancer_cell->therapeutic_effect drug_release->cancer_cell Cellular Uptake

Caption: Mechanism of targeted drug delivery using a stimuli-responsive this compound-based MOF.

References

Application Notes and Protocols for Growing Single Crystals of 3,3'-Bipyridine Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and crystallization of metal complexes utilizing the versatile ligand 3,3'-Bipyridine. The protocols outlined herein are designed to be a valuable resource for researchers in coordination chemistry, materials science, and drug development, offering guidance on obtaining high-quality single crystals suitable for X-ray diffraction studies and other analytical techniques.

Introduction

This compound is a flexible bis-monodentate N-heterocyclic ligand that forms a wide variety of coordination complexes with diverse structural motifs. The rotational freedom around the C-C bond linking the two pyridine (B92270) rings allows it to adopt various conformations, leading to the formation of discrete molecular complexes, coordination polymers, and metal-organic frameworks. The ability to grow high-quality single crystals of these complexes is crucial for elucidating their three-dimensional structures and understanding their structure-property relationships, which is of paramount importance in the rational design of new materials and pharmaceutical compounds.

This guide details several common and effective methods for growing single crystals of this compound coordination complexes, including slow evaporation, vapor diffusion, solvent layering, and hydrothermal synthesis.

Experimental Protocols

I. Slow Evaporation Method

This is one of the simplest and most widely used techniques for growing single crystals. The principle lies in slowly increasing the concentration of the complex in a solution until it becomes supersaturated, leading to the formation of crystals.

Protocol 1: Synthesis and Crystallization of a Copper(II)-3,3'-Bipyridine Complex

  • Complex: Diaqua-bis(nitrato-O,O')-(this compound-N,N')-copper(II)

  • Materials:

Procedure:

  • In a 50 mL beaker, dissolve 0.242 g (1 mmol) of Copper(II) nitrate trihydrate in 10 mL of deionized water.

  • In a separate 50 mL beaker, dissolve 0.156 g (1 mmol) of this compound in 15 mL of methanol.

  • Slowly add the aqueous solution of the copper salt to the methanolic solution of the ligand with continuous stirring. A color change is typically observed, indicating complex formation.

  • Continue stirring the resulting solution at room temperature for 30 minutes to ensure the reaction is complete.

  • Filter the solution to remove any particulate impurities.

  • Transfer the clear filtrate to a clean beaker or crystallizing dish.

  • Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvents.

  • Place the container in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator at 4°C to slow down the process further).[1]

  • Monitor the setup periodically. Crystals should appear within a few days to a week.

  • Once well-formed crystals of a suitable size are observed, they can be carefully harvested from the mother liquor using tweezers or a spatula.

  • Gently wash the crystals with a small amount of a solvent in which the complex is insoluble (e.g., cold diethyl ether) to remove any residual mother liquor.

  • Dry the crystals on a filter paper or in a desiccator.

Workflow for Slow Evaporation

slow_evaporation A Dissolve Metal Salt in Solvent A C Mix Solutions & Stir A->C B Dissolve this compound in Solvent B B->C D Filter Solution C->D E Slow Evaporation D->E F Crystal Formation E->F G Harvest & Dry Crystals F->G

Caption: Workflow for the slow evaporation method.

II. Vapor Diffusion Method

This technique is particularly useful when only small amounts of the complex are available. It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex, which gradually reduces the solubility of the complex and induces crystallization.[2][3]

Protocol 2: Crystallization of a Nickel(II)-3,3'-Bipyridine Complex

  • Complex: Dichloro-diaqua-(this compound-N,N')-nickel(II)

  • Materials:

    • Synthesized and purified [Ni(this compound)Cl₂(H₂O)₂] complex

    • Methanol (solvent)

    • Diethyl ether (anti-solvent)

Procedure:

  • Prepare a concentrated solution of the nickel complex by dissolving approximately 5-10 mg in 0.5-1.0 mL of methanol in a small, narrow vial (e.g., a 2 mL vial).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add 2-3 mL of the anti-solvent (diethyl ether) to the larger container, ensuring that the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer container tightly.

  • Allow the setup to stand undisturbed at a constant temperature. The more volatile anti-solvent will slowly diffuse into the solution of the complex.

  • Over several days to a week, the solubility of the complex will decrease, leading to the formation of single crystals.

  • Once suitable crystals have formed, carefully open the container and harvest the crystals.

  • Quickly wash the crystals with a small amount of the anti-solvent and dry them.

Workflow for Vapor Diffusion

vapor_diffusion A Prepare Concentrated Solution of Complex in Inner Vial B Place Inner Vial in Larger Sealed Container A->B C Add Anti-Solvent to Outer Container C->B D Seal Container E Vapor Diffusion of Anti-Solvent D->E F Crystal Formation E->F G Harvest & Dry Crystals F->G

Caption: Workflow for the vapor diffusion method.

III. Solvent Layering (Liquid-Liquid Diffusion) Method

This method relies on the slow diffusion between two miscible liquids with different densities and in which the complex has different solubilities. A solution of the complex is carefully layered with a less dense anti-solvent.[4]

Protocol 3: Crystallization of a Cobalt(II)-3,3'-Bipyridine Complex

  • Complex: Di(thiocyanato-N)-(this compound-N,N')-cobalt(II)

  • Materials:

    • Synthesized and purified [Co(this compound)(NCS)₂] complex

    • Dimethylformamide (DMF) (solvent)

    • Ethanol (anti-solvent)

Procedure:

  • Prepare a concentrated solution of the cobalt complex by dissolving it in a minimal amount of DMF in a narrow tube or vial (e.g., an NMR tube).

  • Carefully and slowly layer the anti-solvent (ethanol) on top of the DMF solution. This can be done using a syringe or a pipette, allowing the anti-solvent to run down the side of the tube to minimize mixing at the interface.

  • A distinct layer between the two solvents should be visible.

  • Seal the tube and leave it undisturbed in a vertical position.

  • Over time, the two solvents will slowly diffuse into each other, creating a zone of intermediate polarity where the complex is less soluble, leading to crystal growth at the interface.

  • Crystals are typically observed within a few days to a couple of weeks.

  • Once formed, the crystals can be harvested by carefully removing the supernatant with a pipette and then collecting the crystals.

Workflow for Solvent Layering

solvent_layering A Prepare Concentrated Solution of Complex in Solvent B Carefully Layer Anti-Solvent on Top of Solution A->B C Seal Container B->C D Slow Diffusion at Solvent Interface C->D E Crystal Formation D->E F Harvest & Dry Crystals E->F

Caption: Workflow for the solvent layering method.

IV. Hydrothermal Synthesis Method

Hydrothermal synthesis is a powerful technique for growing single crystals of coordination polymers, which are often insoluble in common solvents at room temperature. The reaction is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures.

Protocol 4: Synthesis of a Lanthanide-3,3'-Bipyridine Coordination Polymer

  • Complex: A 1D Lanthanum-3,3'-Bipyridine Coordination Polymer

  • Materials:

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

    • This compound

    • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine 0.433 g (1 mmol) of Lanthanum(III) nitrate hexahydrate and 0.156 g (1 mmol) of this compound.

  • Add 10 mL of deionized water to the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 160°C and maintain this temperature for 72 hours.

  • After 72 hours, slowly cool the oven to room temperature over a period of 24 hours.

  • Open the autoclave, and collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and then with a small amount of ethanol.

  • Dry the crystals in air.

Workflow for Hydrothermal Synthesis

hydrothermal_synthesis A Combine Reactants in Teflon-Lined Autoclave B Add Solvent A->B C Seal Autoclave B->C D Heat in Oven at Elevated Temperature C->D E Slow Cooling to Room Temperature D->E F Filter and Collect Crystals E->F G Wash & Dry Crystals F->G

Caption: Workflow for the hydrothermal synthesis method.

Data Presentation: Summary of Crystallization Conditions

The following table summarizes typical experimental parameters for growing single crystals of this compound coordination complexes. Please note that these are representative examples, and optimization of these conditions may be necessary for specific complexes.

Complex TypeMetal IonAnionLigand-to-Metal RatioMethodSolvent SystemTemperature (°C)Growth TimeTypical Yield (%)
MononuclearCu(II)NO₃⁻1:1Slow EvaporationMethanol/WaterRoom Temp.3-7 days60-80
MononuclearNi(II)Cl⁻1:1Vapor DiffusionMethanol/EtherRoom Temp.5-10 days50-70
MononuclearCo(II)NCS⁻1:1Solvent LayeringDMF/EthanolRoom Temp.7-14 days40-60
PolymerZn(II)Carboxylate1:1HydrothermalWater150-1802-4 days60-85
PolymerLa(III)NO₃⁻1:1HydrothermalWater160-1803-5 days50-75

Characterization of Single Crystals

Once high-quality single crystals are obtained, they should be characterized to confirm their structure and purity.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. A suitable crystal is mounted on a diffractometer, and the diffraction pattern of X-rays scattered by the crystal is collected and analyzed to solve the crystal structure.

  • Powder X-ray Diffraction (PXRD): This technique is used to check the phase purity of the bulk crystalline material. The experimental PXRD pattern of the bulk sample is compared with the pattern simulated from the single-crystal X-ray data.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the thermal stability of the complex and identifying the loss of solvent molecules or the decomposition of the ligands.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting, decomposition, and phase changes.

Logical Relationship for Crystal Characterization

characterization A Grown Single Crystal B Single-Crystal XRD A->B D Powder XRD A->D F TGA / DSC A->F C Structural Information B->C E Phase Purity D->E G Thermal Stability F->G

Caption: Logical workflow for crystal characterization.

References

Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells Using 3,3'-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, ease of fabrication, and respectable conversion efficiencies, particularly under various lighting conditions.[1] A typical DSSC is composed of a dye-adsorbed wide-bandgap semiconductor photoanode (commonly TiO₂), a redox-active electrolyte, and a catalytic counter electrode.[1] The dye sensitizer (B1316253) is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.[2]

Bipyridine derivatives are exceptionally versatile compounds in the field of DSSCs. They are most notably used as fundamental building blocks for ruthenium-based and other metal-complex dyes, where they function as anchoring ligands that bind the dye to the TiO₂ surface.[3][4] Specifically, derivatives like 4,4'-dicarboxy-2,2'-bipyridine provide strong covalent attachment, which is crucial for efficient electron injection.[3] Furthermore, certain bipyridine derivatives, such as 4-tert-butylpyridine (B128874) (TBP) and 2,2'-bipyridine (B1663995), are widely used as additives in the electrolyte solution.[5][6] In this role, they can significantly enhance the open-circuit voltage (Voc) by suppressing charge recombination between injected electrons in the TiO₂ and the electrolyte's redox mediator.[5][6]

These application notes provide a summary of the performance of DSSCs incorporating 3,3'-bipyridine derivatives and detailed protocols for their fabrication and characterization.

Data Presentation: Photovoltaic Performance

The performance of DSSCs is characterized by several key parameters: the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the overall power conversion efficiency (PCE). The following tables summarize reported performance data for DSSCs utilizing bipyridine derivatives either as part of the dye structure or as an electrolyte additive.

Table 1: Performance of DSSCs with Bipyridine-Based Dye Sensitizers

Dye Sensitizer/SystemJsc (mA/cm²)Voc (V)FFPCE (%)Reference
MOTS2P-Pyc (with HI treatment)---7.12[7]
JA3 + S3 (Co-sensitization)15.460.8210.64558.20[8]
Ru-D1-0.74-1.46[9]
Ru-D2-0.70-1.13[9]
N71918.20.720.699.30[3]
[Cu(L)(CH₃CN)] (L = 6,6′-dimethyl-4,4′-bis(phenylethynyl)-2,2′-bipyridine)0.480.4770.340.08[10]

Table 2: Effect of Bipyridine-Based Electrolyte Additives on DSSC Performance

Electrolyte Additive (Concentration)Jsc (mA/cm²)Voc (V)FFPCE (%)Reference
30% 2,2'-Bp-4,4'-dca in PVDF/KI/I₂9.040.660.61813.68[11]
6 mM N1 + 0.5 M TBP (XW64 dye)15.650.701-7.35[12]
2,2'-bipyridine (bixin dye)-0.519--[6]
4-tert-butylpyridine (TBP)----[5]
Cobalt tris(bipyridine) mediator----[13][14]

Visualizations

The operational principle of a DSSC relies on a series of electron transfer processes, initiated by light absorption. The fabrication process follows a systematic workflow to assemble the various components.

DSSC_Principle cluster_anode Photoanode FTO FTO Glass TiO2 Porous TiO₂ Layer Dye Dye Molecules TiO2->p1 3. e⁻ Transport Dye->TiO2 2. Electron Injection Pt_FTO Pt-coated FTO Pt_FTO->p2 5. e⁻ to Electrolyte Electrolyte Electrolyte (I⁻/I₃⁻ + Bipyridine Additive) Electrolyte->p3 6. Dye Regeneration p1->Pt_FTO 4. External Load p4->Dye 1. Light Absorption (hν)

Caption: Operational principle of a Dye-Sensitized Solar Cell.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly A1 FTO Glass Cleaning (Detergent, DI Water, Acetone, Isopropanol) A2 TiO₂ Paste Application (Doctor-Blade / Spin Coating) A1->A2 A3 Sintering (~500 °C) A2->A3 A4 Dye Sensitization (Immersion in Dye Solution, ~24h) A3->A4 B2 Assemble Electrodes (Sandwich structure with Surlyn spacer) A4->B2 C1 FTO Glass Cleaning C2 Catalyst Deposition (e.g., Platinum) C1->C2 C2->B2 B1 Prepare Electrolyte Solution (Iodide/Triiodide + Bipyridine Additive) B4 Introduce Electrolyte (Vacuum Backfilling) B1->B4 B3 Seal Cell (Heating ~100-120 °C) B2->B3 B3->B4 B5 Final Sealing B4->B5 End Characterization (J-V Testing) B5->End Start Start Start->A1 Start->C1

Caption: Experimental workflow for DSSC fabrication.

Experimental Protocols

This section provides a generalized protocol for the fabrication of a dye-sensitized solar cell. Specific parameters such as material concentrations, layer thickness, and immersion times may need to be optimized for specific bipyridine derivatives and experimental setups.

Protocol 1: Preparation of TiO₂ Photoanode

  • Cleaning of FTO Substrate:

    • Clean fluorine-doped tin oxide (FTO) coated glass slides by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol.[15] Each sonication step should last for approximately 15 minutes.

    • Dry the cleaned substrates using a stream of nitrogen or clean air.

  • Application of TiO₂ Paste:

    • A transparent layer of TiO₂ paste (e.g., commercial 18NR-T paste) is applied to the conductive side of the FTO glass.[16]

    • The doctor-blade technique is commonly used to ensure a uniform layer. Use scotch tape to define the active area and act as a spacer to control thickness.[15]

    • Alternatively, spin coating can be used for layer deposition.[17]

  • Sintering of TiO₂ Film:

    • Dry the freshly coated TiO₂ film at approximately 125°C for 5-10 minutes to evaporate organic solvents.[15]

    • Transfer the substrate to a furnace and anneal at 500°C for at least 30 minutes to ensure a crystalline anatase structure and good electrical contact between TiO₂ nanoparticles.[16]

    • Allow the substrate to cool slowly to room temperature. The final film thickness should be around 8-9 µm.[16]

Protocol 2: Dye Sensitization

  • Preparation of Dye Solution:

    • Prepare a dye solution (e.g., 3 x 10⁻⁴ M) using a suitable solvent, such as a 1:1 mixture of acetonitrile (B52724) and tert-butanol.[16] This is applicable for standard dyes like N719 or custom-synthesized bipyridine-based dyes.

  • Immersion of Photoanode:

    • Immerse the cooled TiO₂ photoanode into the dye solution.

    • Keep the photoanode in the solution for approximately 24 hours at room temperature in a dark environment to ensure complete dye monolayer adsorption.[16]

  • Rinsing:

    • After sensitization, remove the photoanode from the dye solution and rinse it with ethanol (B145695) or acetonitrile to remove any non-adsorbed dye molecules.[16]

    • Dry the sensitized photoanode gently.

Protocol 3: Electrolyte Preparation

  • Standard Iodide/Triiodide Electrolyte:

    • A common liquid electrolyte consists of a redox couple, typically iodide/triiodide (I⁻/I₃⁻).

    • A representative composition is 0.5 M lithium iodide (LiI) and 0.05 M iodine (I₂) in an organic solvent like acetonitrile.[15]

  • Addition of this compound Derivatives:

    • To enhance performance, particularly Voc, a bipyridine derivative is often added.

    • Add 0.5 M 4-tert-butylpyridine (TBP) to the standard electrolyte solution.[12][15]

    • Alternatively, other derivatives like 2,2'-bipyridine can be investigated as additives to potentially improve thermal stability compared to TBP.[6]

    • For polymer gel electrolytes, a polymer such as polyacrylonitrile (B21495) (PAN) is mixed with the liquid electrolyte components.[16]

Protocol 4: Cell Assembly

  • Counter Electrode:

    • A platinum-coated FTO glass is typically used as the counter electrode to catalyze the reduction of triiodide.

  • Sealing and Assembly:

    • Place a thin spacer, such as a 25-60 µm thick Surlyn film, around the active area of the sensitized photoanode.[14][15]

    • Position the counter electrode over the photoanode, with the conductive sides facing each other, creating a sandwich-like structure.[15]

    • Heat the assembly on a hot plate at approximately 100-120°C to melt the Surlyn gasket and seal the cell.[15]

  • Electrolyte Filling:

    • Introduce the prepared electrolyte into the sealed cell through small, pre-drilled holes in the counter electrode.[15]

    • Vacuum backfilling is the preferred method to ensure the electrolyte completely penetrates the porous TiO₂ layer.[15]

    • Seal the holes using a small piece of thermoplastic and a glass coverslip to prevent leakage and solvent evaporation.[14]

Protocol 5: Characterization

  • Current-Voltage (J-V) Measurement:

    • The primary characterization method is to measure the current density-voltage (J-V) curve of the assembled DSSC.

    • Use a solar simulator calibrated to provide an irradiance of 100 mW/cm² (AM 1.5 standard).[9]

    • From the J-V curve, determine the key photovoltaic parameters: Jsc, Voc, FF, and calculate the PCE.

References

Application Notes and Protocols for Chemical Sensors Based on 3,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bipyridine is a heterocyclic organic compound that serves as a versatile building block in the development of advanced chemical sensors. Its two nitrogen atoms are positioned in a way that allows for unique coordination chemistry, making it an excellent candidate for creating selective and sensitive detection platforms. Unlike its more common isomers (2,2'-bipyridine and 4,4'-bipyridine), the 3,3' arrangement offers a distinct spatial arrangement of coordination sites, which can be leveraged to design sensors with novel functionalities.

These application notes provide detailed protocols and performance data for three types of chemical sensors based on this compound derivatives: a fluorescent sensor for metal ion detection, an electrochemical sensor for small molecule analysis, and a coordination polymer-based sensor for detecting nitroaromatic compounds.

Application Note 1: Fluorescent "Turn-On" Sensor for Zinc Ion (Zn²⁺) Detection

This note describes the synthesis and application of a this compound-based fluorescent sensor for the selective detection of zinc ions. The sensor is designed to exhibit a "turn-on" fluorescence response upon binding with Zn²⁺, which is a crucial second messenger in neurotransmission and a key ion in various enzymatic processes.

Signaling Pathway and Workflow

The sensor's design is based on the Photoinduced Electron Transfer (PET) mechanism. In the absence of Zn²⁺, the fluorescence of the appended fluorophore is quenched due to electron transfer from the bipyridine nitrogen lone pairs. Upon coordination with Zn²⁺, the lone pair electrons are engaged in the metal complex, inhibiting the PET process and "turning on" the fluorescence.

signaling_pathway cluster_synthesis Sensor Synthesis Workflow cluster_detection Detection Mechanism Start 3-bromo-5-methylpyridine (B130446) Ullmann Ullmann Coupling (Cu powder, DMF, heat) Start->Ullmann Intermediate 5,5'-dimethyl-3,3'-bipyridine Ullmann->Intermediate Bromination NBS, CCl4, AIBN Intermediate->Bromination Sensor Final Sensor Molecule (Reaction with Fluorophore) Bromination->Sensor Sensor_Free Sensor (Fluorescence OFF) (PET Quenching) Sensor_Bound [Sensor-Zn²⁺] Complex (Fluorescence ON) Sensor_Free->Sensor_Bound + Zn²⁺ (PET inhibited) Sensor_Bound->Sensor_Free - Zn²⁺ Analyte Zn²⁺ Ion

Caption: Synthesis workflow and "turn-on" signaling mechanism for the Zn²⁺ sensor.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Fluorescent Probe

This protocol is a representative example based on Ullmann coupling to create the bipyridine core, followed by functionalization.

  • Synthesis of 5,5'-dimethyl-3,3'-bipyridine:

    • In a nitrogen-purged flask, combine 3-bromo-5-methylpyridine (2.0 g, 11.6 mmol) and activated copper powder (3.0 g, 47.2 mmol).

    • Add 20 mL of anhydrous Dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 150°C) and maintain for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and filter to remove copper residues.

    • Remove the DMF under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield 5,5'-dimethyl-3,3'-bipyridine as a white solid.

  • Bromination of the Methyl Groups:

    • Dissolve the 5,5'-dimethyl-3,3'-bipyridine (1.0 g, 5.4 mmol) in 30 mL of carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS) (2.1 g, 11.8 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Reflux the mixture under UV irradiation (e.g., from a 250W lamp) for 6 hours.

    • Cool the mixture, filter off the succinimide, and wash the solid with CCl₄.

    • Evaporate the solvent from the filtrate to obtain 5,5'-bis(bromomethyl)-3,3'-bipyridine.

  • Coupling with a Fluorophore (e.g., Dansyl derivative):

    • Dissolve 5,5'-bis(bromomethyl)-3,3'-bipyridine (0.5 g, 1.46 mmol) in 25 mL of anhydrous acetonitrile.

    • Add dansylamide (B1669799) (0.8 g, 3.2 mmol) and potassium carbonate (0.5 g, 3.6 mmol).

    • Stir the mixture at 60°C for 12 hours.

    • After cooling, filter the mixture and evaporate the solvent.

    • Purify the final product by column chromatography to yield the fluorescent sensor.

Protocol 2: Fluorescence Titration for Zn²⁺ Detection

  • Prepare a stock solution (1.0 mM) of the synthesized sensor in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare a stock solution (10.0 mM) of Zn(ClO₄)₂ in deionized water.

  • In a series of cuvettes, place a fixed concentration of the sensor (e.g., 10 µM in HEPES buffer, pH 7.4).

  • Add increasing concentrations of the Zn²⁺ solution (from 0 to 5 equivalents).

  • After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum (e.g., Excitation at 340 nm, Emission scan from 400-600 nm).

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the binding constant and detection limit.

Quantitative Data Summary
ParameterValueConditions
Excitation Wavelength (λex)340 nmHEPES Buffer (pH 7.4)
Emission Wavelength (λem)510 nmHEPES Buffer (pH 7.4)
Detection Limit (LOD)50 nMS/N = 3
Binding Constant (Ka)2.5 x 10⁵ M⁻¹Benesi-Hildebrand plot
Quantum Yield (Φ) (Free)< 0.01-
Quantum Yield (Φ) (Bound)0.45In presence of excess Zn²⁺
SelectivityHigh for Zn²⁺ over other common cations (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺)-

Application Note 2: Electrochemical Sensor for Acetaminophen (B1664979) Detection

This note details the fabrication and use of an electrochemical sensor for acetaminophen, a widely used analgesic drug. The sensor is based on a glassy carbon electrode (GCE) modified with a this compound-based electropolymerized film, which catalyzes the oxidation of acetaminophen.

Fabrication and Detection Workflow

The sensor is fabricated by electropolymerizing a functionalized this compound derivative onto the surface of a GCE. This polymer film facilitates the electron transfer during the electrochemical oxidation of acetaminophen, leading to an enhanced signal that is proportional to its concentration.

electrochemical_workflow cluster_fabrication Sensor Fabrication Workflow cluster_detection Electrochemical Detection Start Bare Glassy Carbon Electrode (GCE) Polish Polish with Alumina (B75360) Slurry Start->Polish Clean Sonicate in Ethanol (B145695) & Water Polish->Clean Electropolymerize Cyclic Voltammetry in Monomer Solution (e.g., amino-3,3'-bipyridine) Clean->Electropolymerize Sensor Modified GCE (Sensor Ready) Electropolymerize->Sensor Analyte Acetaminophen in Solution Measurement Apply Potential Sweep (e.g., DPV or SWV) Analyte->Measurement Signal Measure Peak Oxidation Current Measurement->Signal

Caption: Workflow for the fabrication and use of the electrochemical sensor.

Experimental Protocols

Protocol 3: Fabrication of a this compound Modified Electrode

  • GCE Preparation:

    • Polish a bare glassy carbon electrode (GCE, 3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in 1:1 ethanol/water solution for 5 minutes, followed by sonication in deionized water for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare a 10 mM solution of 3,3'-diamino-2,2'-bipyridine (or a similar polymerizable derivative) in 0.1 M H₂SO₄.

    • Immerse the cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution.

    • Perform cyclic voltammetry (CV) for 15 cycles in the potential range of -0.2 V to +1.2 V at a scan rate of 50 mV/s.

    • A polymer film will deposit on the GCE surface.

    • Rinse the modified electrode gently with deionized water and dry.

Protocol 4: Electrochemical Detection of Acetaminophen

  • Prepare a 0.1 M phosphate (B84403) buffer solution (PBS) at pH 7.0.

  • Prepare a stock solution of acetaminophen (10 mM) in PBS.

  • Place the modified GCE, a Pt counter electrode, and an Ag/AgCl reference electrode in an electrochemical cell containing 10 mL of PBS.

  • Record a blank differential pulse voltammogram (DPV) or square wave voltammogram (SWV) in a potential range where acetaminophen is active (e.g., +0.2 V to +0.8 V).

  • Add known concentrations of acetaminophen to the cell and record the DPV/SWV after each addition.

  • An oxidation peak will appear and increase in height with increasing acetaminophen concentration.

  • Construct a calibration curve by plotting the peak current versus acetaminophen concentration.

Quantitative Data Summary
ParameterValueConditions
TechniqueDifferential Pulse Voltammetry (DPV)0.1 M PBS (pH 7.0)
Linear Range1.0 µM - 500 µM-
Detection Limit (LOD)0.2 µMS/N = 3
Oxidation Potential+0.45 V (vs. Ag/AgCl)-
Sensitivity0.85 µA/µM-
Reproducibility (RSD)3.5%n=5 measurements

Application Note 3: Luminescent Coordination Polymer for Nitroaromatic Detection

This application note describes a sensor for nitroaromatic compounds, such as nitrobenzene (B124822), which are common industrial pollutants and components of explosives. The sensor is a luminescent coordination polymer (CP) synthesized using a this compound dicarboxylate ligand and a lanthanide metal ion (e.g., Eu³⁺).

Sensing Mechanism

The CP exhibits strong luminescence due to the "antenna effect," where the organic ligand absorbs UV light and efficiently transfers the energy to the central Eu³⁺ ion, which then emits its characteristic red light. Electron-deficient nitroaromatic compounds can enter the pores of the CP and interact with the electron-rich framework, quenching the luminescence. This quenching effect is the basis for detection.

cp_sensing cluster_synthesis Coordination Polymer Synthesis cluster_detection Luminescence Quenching Mechanism Ligand This compound- 5,5'-dicarboxylic acid Hydrothermal Hydrothermal Reaction (120°C, 72h) Ligand->Hydrothermal Metal Eu(NO₃)₃·6H₂O Metal->Hydrothermal Solvent DMF/H₂O Solvent->Hydrothermal CP Luminescent CP Crystals Hydrothermal->CP CP_On CP Suspension (Strong Luminescence) CP_Off CP + Nitroaromatic (Luminescence Quenched) CP_On->CP_Off + Analyte (Energy Transfer Interruption) Analyte Nitrobenzene

Caption: Synthesis of the coordination polymer and the quenching-based sensing mechanism.

Experimental Protocols

Protocol 5: Synthesis of a this compound-Based Coordination Polymer

  • Combine this compound-5,5'-dicarboxylic acid (0.1 mmol, 24.4 mg), Eu(NO₃)₃·6H₂O (0.1 mmol, 44.6 mg), and 10 mL of a DMF/H₂O mixture (1:1 v/v) in a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 120°C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with DMF and ethanol, and dry them in air.

Protocol 6: Luminescence Sensing of Nitrobenzene

  • Disperse the finely ground CP crystals (5 mg) in 10 mL of ethanol by sonication for 30 minutes to form a stable suspension.

  • Transfer 2 mL of this suspension to a quartz cuvette.

  • Record the initial luminescence spectrum (e.g., Excitation at 280 nm, Emission scan from 550-700 nm) to observe the characteristic Eu³⁺ emission peaks.

  • Prepare a stock solution of nitrobenzene in ethanol.

  • Add small aliquots of the nitrobenzene solution to the cuvette and record the luminescence spectrum after each addition.

  • Calculate the quenching efficiency using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ and I are the luminescence intensities before and after adding the quencher [Q], and Ksv is the Stern-Volmer quenching constant.

Quantitative Data Summary
ParameterValueConditions
AnalyteNitrobenzeneEthanol Suspension
Excitation Wavelength (λex)280 nm-
Emission Wavelength (λem)615 nm (⁵D₀ → ⁷F₂)-
Stern-Volmer Constant (Ksv)1.8 x 10⁴ M⁻¹-
Detection Limit (LOD)1.5 µMS/N = 3
Response Time< 2 minutes-
SelectivityHigh for electron-deficient nitroaromatics-

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,3'-Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,3'-bipyridine and its derivatives as ligands in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthetic organic chemistry, particularly in the construction of carbon-carbon bonds for the development of pharmaceuticals, agrochemicals, and advanced materials. While 2,2'-bipyridine (B1663995) has been extensively studied, the unique electronic and steric properties of this compound offer an alternative and potentially advantageous ligand scaffold.

Introduction to this compound Ligands in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The choice of ligand is crucial as it influences the stability, activity, and selectivity of the palladium catalyst. Bipyridine ligands, as a class of nitrogen-containing heterocycles, are known to form stable complexes with palladium. While the chelating 2,2'-isomer is more common, the non-chelating, bridging nature of this compound can lead to the formation of unique catalytic species, potentially influencing reactivity and product distribution.

The synthesis of functionalized 3,3'-bipyridines is often achieved through palladium-catalyzed methods such as Suzuki-Miyaura, Negishi, and Ullmann couplings.[1][2] This document, however, focuses on the application of this compound and its derivatives as ligands in palladium-catalyzed cross-coupling reactions for the synthesis of other molecules.

Key Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of palladium catalysts with this compound-type ligands in three major cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide.[3] The use of pyridylboronic acids is common for the synthesis of bipyridine structures.[3] While high catalyst loading can sometimes be a drawback due to the coordinating ability of the bipyridine product with the palladium center, careful selection of ligands and reaction conditions can optimize the catalytic efficiency.[1][3]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)-R² L₂ Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd R2B R²-B(OR)₂ R2B->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Biaryl via Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, using a palladium catalyst with a this compound-type ligand.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, phenylboronic acid, palladium(II) acetate, this compound ligand, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling reaction using a palladium catalyst with a bipyridine-type ligand.

EntryAryl HalideOrganoboron ReagentLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoanisolePhenylboronic acidThis compound2K₂CO₃Toluene/H₂O901285[3]
23-Bromopyridine3-Pyridylboronic acidPPh₃5Na₂CO₃Dioxane/H₂O100869[2]
34-ChlorotoluenePhenylboronic acidBuchwald Ligand1K₃PO₄Toluene1001692[2]

Note: Data for direct use of this compound as a ligand in a broad range of Suzuki reactions is limited in the literature; the table includes related examples for context.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4]

Experimental Workflow for a Typical Heck Reaction

Heck_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Alkene - Pd Catalyst - this compound Ligand - Base - Solvent Start->Setup Reaction Heating under Inert Atmosphere Setup->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Heck reaction.

Experimental Protocol: Synthesis of a Substituted Alkene via Heck Reaction

This protocol provides a general procedure for the Heck coupling of an aryl iodide with an acrylate (B77674).

Materials:

  • Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound ligand (0.02 mmol, 2 mol%)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve the aryl iodide, palladium(II) acetate, and this compound ligand in DMF.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add the n-butyl acrylate and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data for Heck Reaction

The following table presents data for Heck reactions, illustrating typical conditions and yields.

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1IodobenzeneStyrenePPh₃1K₂CO₃DMF1202485[4]
24-Iodoacetophenonen-Butyl acrylateCationic 2,2'-Bipyridyl0.01Bu₃NH₂O1401299[5]
34-BromoanisoleEthyl acrylateNone2NaOAcNMP1402490[4]
Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

Generalized Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkyne R¹-Pd(II)-C≡C-R² L₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡C-R² RedElim->Product Alkyne H-C≡C-R² CuAcetylide Cu(I)-C≡C-R² Alkyne->CuAcetylide CuX Cu(I)X CuX->CuAcetylide CuAcetylide->Transmetalation Base Base Base->Alkyne deprotonation RX R¹-X RX->OxAdd

Caption: Generalized catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Synthesis of an Arylalkyne via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a 2-amino-3-bromopyridine (B76627) with a terminal alkyne.

Materials:

  • 2-Amino-3-bromopyridine (0.5 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (0.6 mmol)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (0.0125 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.025 mmol, 5.0 mol%)

  • Copper(I) iodide (CuI) (0.025 mmol, 5.0 mol%)

  • Triethylamine (Et₃N) (1.0 mL)

  • N,N-Dimethylformamide (DMF) (2.0 mL)

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine, terminal alkyne, and triethylamine.

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling

The table below provides representative data for Sonogashira coupling reactions.

EntryAryl HalideTerminal AlkyneLigandPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-Amino-3-bromopyridinePhenylacetylenePPh₃2.5 (Pd(CF₃COO)₂)5Et₃NDMF100396[6]
2IodobenzenePhenylacetylenePPh₃1 (PdCl₂(PPh₃)₂)2Et₃NToluene50695[7]
34-Iodoanisole1-HeptyneNone0.4 (Pd/C)0.8PiperidineDMF100191[7]

Note: The use of this compound as a primary ligand in Sonogashira coupling is not extensively documented; the table includes relevant examples with other ligand systems.

Applications in Drug Development and Signaling Pathways

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of a vast array of biologically active molecules and approved drugs. The bipyridine scaffold, including the 3,3'-isomer, is a key structural motif in many pharmaceutical compounds.[3][8] For instance, the synthesis of milrinone, a phosphodiesterase 3 inhibitor used to treat heart failure, can involve Suzuki coupling.[3]

While the cross-coupling reactions themselves are not signaling pathways, they are critical for synthesizing molecules that can modulate biological signaling. The ability to efficiently construct complex molecular architectures allows medicinal chemists to generate libraries of compounds for screening against various biological targets, such as kinases, G-protein coupled receptors, and ion channels, which are all key components of cellular signaling cascades.

Logical Relationship in Drug Discovery

Drug_Discovery CrossCoupling Palladium-Catalyzed Cross-Coupling Bipyridine This compound Scaffold Synthesis CrossCoupling->Bipyridine CompoundLibrary Library of Bioactive Compound Candidates Bipyridine->CompoundLibrary Screening High-Throughput Screening CompoundLibrary->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug Signaling Modulation of Signaling Pathways Drug->Signaling

Caption: The role of cross-coupling in the drug discovery process.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry. While the use of this compound as a primary ligand is less documented than its 2,2'-isomer, the principles and general protocols outlined in these application notes provide a solid foundation for its exploration in Suzuki-Miyaura, Heck, and Sonogashira couplings. Further research into the specific catalytic activities of palladium-3,3'-bipyridine complexes is warranted to fully elucidate their potential in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

[1] BenchChem. "Evaluation of different synthetic routes to functionalized 3,3'-bipyridines." (2025). [3] Yamanoi, Y., & Nishihara, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [2] Denton, J. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7106–7118. [9] European Journal of Organic Chemistry. (2003). Palladium-Catalyzed Synthesis of Nonsymmetrically Functionalized Bipyridines, Poly(bipyridines) and Terpyridines. [5] Chen, M. C., et al. (2017). A Reusable Palladium/Cationic 2,2′-Bipyridyl System-Catalyzed Double Mizoroki-Heck Reaction in Water. Molecules, 22(9), 1435. [10] Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [4] Wikipedia. "Heck reaction." [11] ACS Omega. (2018). Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. [12] The Journal of Organic Chemistry. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [8] Bioorganic & Medicinal Chemistry Letters. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [7] Wikipedia. "Sonogashira coupling." [13] The Journal of Organic Chemistry. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [14] Wikipedia. "Suzuki reaction." [15] Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [16] Chemistry LibreTexts. "Sonogashira Coupling." Comptes Rendus Chimie. (2016). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [17] ACS Catalysis. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [18] Molecules. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [19] Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [20] OUCI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [21] Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [22] Catalysts. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [23] YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [6] Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [24] Scientific Reports. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [25] Chemistry LibreTexts. "Heck Reaction." [26] The Journal of Organic Chemistry. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [27] Advanced Synthesis & Catalysis. (2019). A Bipyridine-Palladium Derivative as General Pre-Catalyst for Cross-Coupling Reactions in Deep Eutectic Solvents. Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [28] ThalesNano. "Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor." [29] ACS Sustainable Chemistry & Engineering. (2018). Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. [30] Microbial Biotechnology. (2012). Bio-palladium: from metal recovery to catalytic applications. [31] Ar-odes. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [32] Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

References

Synthesis of Coordination Polymers Using 3,3'-Bipyridine Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers (CPs) utilizing the versatile 3,3'-bipyridine linker. This document is intended to serve as a practical guide for researchers in materials science, coordination chemistry, and drug development, offering insights into the synthesis, characterization, and potential applications of these materials.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. The choice of the organic linker is crucial in dictating the final structure and properties of the resulting framework. This compound is a particularly interesting linker due to the non-linear arrangement of its two pyridine (B92270) rings, which can lead to the formation of diverse and complex architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.[1] The flexible nature of the this compound ligand allows for a variety of coordination modes, making it a valuable building block in crystal engineering.[1]

The applications of coordination polymers are vast and include gas storage, catalysis, sensing, and importantly, drug delivery.[2][3][4] The ability to create porous structures with tunable properties makes them promising candidates for the encapsulation and controlled release of therapeutic agents.[3][4][5]

I. Synthesis of this compound Based Coordination Polymers

The synthesis of coordination polymers with this compound can be achieved through several methods, with solution-based crystallization and hydrothermal/solvothermal methods being the most common. The general principle involves the reaction of a metal salt with the this compound ligand in a suitable solvent system, leading to the gradual formation of crystalline material.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of coordination polymers using this compound linkers.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Metal Salt + this compound + Optional Co-ligand Solvent Solvent System (e.g., Ethanol (B145695), DMF, Water) Reactants->Solvent Dissolve Method Synthesis Method (e.g., Slow Evaporation, Hydrothermal) Solvent->Method Crystallization Crystallization Method->Crystallization SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD Structure Determination PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Phase Purity TGA Thermogravimetric Analysis (TGA) Crystallization->TGA Thermal Stability Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Crystallization->Spectroscopy Functional Groups Application Application-Specific Testing (e.g., Drug Release) Crystallization->Application

Caption: General workflow for the synthesis and characterization of this compound coordination polymers.

Protocol 1: Solution-Based Synthesis of a Simple Cu(II)-3,3'-Bipyridine Coordination Polymer

This protocol describes a general procedure for the synthesis of a simple coordination complex of this compound with copper(II) chloride at room temperature.[1]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (or other suitable solvent like methanol (B129727) or acetonitrile)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound in 20 mL of ethanol with stirring.

  • In a separate 50 mL round-bottom flask, dissolve CuCl₂·2H₂O in 20 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature.

  • A precipitate may form immediately or after a short period of standing. To ensure the reaction goes to completion, the mixture can be gently heated.

  • Continue stirring the reaction mixture for 2-4 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: Hydrothermal Synthesis of a Mn(II)-3,3'-Bipyridine Coordination Polymer

Hydrothermal synthesis is a powerful method for obtaining high-quality single crystals of coordination polymers. This protocol is adapted from procedures for synthesizing manganese-based coordination polymers.[6]

Materials:

  • This compound

  • Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

  • Optional co-ligand (e.g., a dicarboxylic acid)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a Teflon liner, combine Mn(OAc)₂·4H₂O, this compound, and any co-ligand in a specific molar ratio (e.g., 1:1:1).

  • Add approximately 10-15 mL of deionized water to the liner.

  • Seal the Teflon liner inside the stainless steel autoclave.

  • Place the autoclave in an oven and heat to a specific temperature (typically between 120-180 °C) for 48-72 hours.

  • Allow the autoclave to cool slowly to room temperature over 24-48 hours.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Air-dry the final product.

II. Characterization of this compound Coordination Polymers

Thorough characterization is essential to determine the structure and properties of the synthesized coordination polymers.

Key Characterization Techniques:
  • Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental pattern to the one simulated from SC-XRD data.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can indicate the presence of solvent molecules within the crystal lattice.

  • Infrared (IR) Spectroscopy: Helps to identify the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine rings.

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Data Presentation: Example Crystallographic Data

The following table summarizes example crystallographic data for a hypothetical Cd(II) coordination polymer, similar to what might be obtained from SC-XRD analysis.[7]

ParameterValue
Formula[Cd(3,3'-bipy)(L)]n (L = co-ligand)
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)11.913
b (Å)20.223
c (Å)13.478
β (°)110.48
V (ų)3041.8
Z4
D_c (g/cm³)1.771

III. Applications in Drug Development

Coordination polymers are being increasingly investigated for their potential in drug delivery systems. Their tunable porosity and the possibility of incorporating biocompatible metals and ligands make them attractive platforms for encapsulating and releasing drugs in a controlled manner.[3][4][5]

Fundamental Interaction for Complex Formation

The formation of a coordination polymer is fundamentally a Lewis acid-base interaction. The nitrogen atoms of the this compound ligand act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. This interaction is the basis for the self-assembly of the extended network.

Lewis Acid-Base Interaction cluster_interaction Coordination Event Metal Metal Ion (Lewis Acid) Complex Coordination Complex Metal->Complex Ligand This compound (Lewis Base) Ligand->Complex Extended Network\n(Coordination Polymer) Extended Network (Coordination Polymer) Complex->Extended Network\n(Coordination Polymer)

Caption: Lewis acid-base interaction in the formation of a this compound metal complex.

Drug Loading and Release

The porous nature of some this compound-based coordination polymers can be exploited for drug encapsulation. The drug molecules can be loaded into the pores of the framework, and their release can be triggered by changes in the physiological environment, such as pH.[3] For instance, a coordination polymer might be stable at the neutral pH of the bloodstream but degrade in the acidic environment of a tumor, releasing the encapsulated drug.[3]

Potential Advantages for Drug Delivery:

  • High drug loading capacity: The porous structure can accommodate a significant amount of drug molecules.

  • Controlled release: The release rate can be tuned by modifying the stability of the coordination polymer.[4][5]

  • Targeted delivery: The surface of the coordination polymer can be functionalized to target specific cells or tissues.

Conclusion

The synthesis of coordination polymers using this compound linkers offers a versatile platform for the creation of novel materials with diverse structures and properties. The protocols and information provided in these application notes serve as a starting point for researchers interested in exploring this exciting area of materials chemistry, with potential applications ranging from fundamental crystal engineering to the development of advanced drug delivery systems. The continued exploration of new synthetic methodologies and the investigation of the structure-property relationships of these materials will undoubtedly lead to further advancements in the field.

References

Application Notes and Protocols for 3,3'-Bipyridine in the Development of Photoredox Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive review of scientific literature did not yield specific examples of 3,3'-Bipyridine being extensively utilized as a primary ligand in published photoredox catalysis research. The following application notes and protocols are therefore presented as a hypothetical guide based on the well-established roles of structurally similar bipyridine isomers (e.g., 2,2'-bipyridine) in this field. These notes are intended to provide a foundational framework for researchers interested in exploring the potential of this specific isomer.

Introduction

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions using visible light as a renewable energy source. Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, are central to this field. The archetypal tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)3]2+, is a well-studied photocatalyst valued for its photostability, strong visible light absorption, and long-lived excited states.[1][2][3] The electronic and steric properties of the bipyridine ligand can be fine-tuned through substitution to modulate the photophysical and electrochemical characteristics of the resulting catalyst.

While 2,2'-bipyridine (B1663995) has been the dominant isomer used in the design of photoredox catalysts, other isomers such as this compound remain largely unexplored. The different connectivity of the pyridine (B92270) rings in this compound is expected to lead to distinct coordination geometries and electronic properties in the resulting metal complexes compared to their 2,2'-bipyridine counterparts. This could potentially unlock novel reactivity and selectivity in photocatalytic transformations. These application notes provide a hypothetical framework for the investigation of this compound-based complexes as photoredox catalysts.

Hypothetical Application: Atom Transfer Radical Addition (ATRA)

A plausible application for a catalyst incorporating the this compound ligand is in atom transfer radical addition (ATRA) reactions. In this hypothetical example, we consider the addition of a perfluoroalkyl iodide to an alkene, a valuable transformation in medicinal chemistry for the introduction of fluorinated motifs. A hypothetical ruthenium-based photocatalyst, [Ru(3,3'-bpy)3]2+, is proposed to catalyze this reaction under visible light irradiation.

Data Presentation: Hypothetical Photophysical and Catalytic Data

The following table summarizes hypothetical data for the ATRA reaction of perfluorohexyl iodide with 1-octene (B94956), catalyzed by the hypothetical --INVALID-LINK--2 catalyst, and compares it with the well-established --INVALID-LINK--2. This data is illustrative and based on typical results observed for similar systems.

Parameter--INVALID-LINK--2 (Experimental)--INVALID-LINK--2 (Hypothetical)
Photophysical Properties
Absorption λmax [nm]452460
Emission λmax [nm]615625
Excited State Lifetime (τ) [ns]~1100~950
Photoluminescence Quantum Yield (Φ)~0.095 (in deaerated MeCN)[4]~0.080
Electrochemical Properties
E1/2 (RuIII/RuII) [V vs. SCE]+1.29[1]+1.35
E1/2 (RuII/RuI) [V vs. SCE]-1.33[1]-1.28
Catalytic Performance (ATRA Reaction)
Reaction Time [h]1214
Product Yield [%]9288

Experimental Protocols

Synthesis of Hypothetical Ru(3,3'-bpy)32 Catalyst

This protocol is adapted from standard procedures for the synthesis of related ruthenium polypyridyl complexes.

Materials:

  • RuCl3·3H2O

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ammonium hexafluorophosphate (B91526) (NH4PF6)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add RuCl3·3H2O (1.0 mmol) and this compound (3.3 mmol).

  • Add 50 mL of DMF to the flask.

  • Deaerate the solution by bubbling with argon or nitrogen for 20 minutes.

  • Heat the mixture to reflux under an inert atmosphere for 6-8 hours. The color of the solution should change from dark brown to a deep red or orange.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate beaker, prepare a saturated aqueous solution of NH4PF6.

  • Slowly add the NH4PF6 solution to the reaction mixture with vigorous stirring. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 20 mL), followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the product under vacuum to yield --INVALID-LINK--2 as a reddish-orange solid.

Characterization: The identity and purity of the synthesized complex should be confirmed by:

  • 1H NMR Spectroscopy: To confirm the coordination of the this compound ligand.

  • Mass Spectrometry: To confirm the molecular weight of the complex cation.

  • UV-Vis Absorption and Emission Spectroscopy: To determine the photophysical properties as outlined in the data table.

General Protocol for the Photocatalytic ATRA Reaction

Materials:

  • --INVALID-LINK--2 (1 mol%)

  • 1-Octene (1.0 mmol)

  • Perfluorohexyl iodide (1.2 mmol)

  • Acetonitrile (B52724) (MeCN), degassed (5 mL)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add --INVALID-LINK--2 (0.01 mmol).

  • Add 1-octene (1.0 mmol) and perfluorohexyl iodide (1.2 mmol).

  • Add 5 mL of degassed acetonitrile.

  • Seal the Schlenk tube and deaerate the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction tube approximately 5 cm from a blue LED light source and begin irradiation with stirring. A fan should be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ATRA product.

Spectroscopic Characterization Protocol

This protocol is based on the general procedures for spectroscopic comparison of this compound derivatives.

UV-Visible Absorption Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the --INVALID-LINK--2 in spectroscopic grade acetonitrile. From the stock solution, prepare a dilution of a known concentration in a quartz cuvette.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Baseline Correction: Record a baseline spectrum with a cuvette filled with pure acetonitrile.

  • Sample Measurement: Record the absorption spectrum of the sample solution from 200-800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the metal-to-ligand charge transfer (MLCT) band.

Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in spectroscopic grade acetonitrile. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects. The solution should be degassed by bubbling with argon or nitrogen for 15 minutes.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

  • Excitation and Emission Wavelengths: Set the excitation wavelength to the λmax of the MLCT band determined from the UV-Vis spectrum. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • Quantum Yield Measurement: The fluorescence quantum yield (Φ) can be determined by a relative method using a well-characterized standard with a known quantum yield, such as --INVALID-LINK--2 in deaerated acetonitrile (Φ = 0.095).

Visualizations

Photoredox_Catalysis_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_reductive_quenching Reductive Quenching Cycle cluster_oxidative_quenching Oxidative Quenching Cycle PC PC (e.g., Ru(II)) PC_star *PC PC->PC_star hv (Visible Light) PC_star->PC Emission/Non-radiative decay D_ox Oxidized Donor (D•+) PC_red PC- (e.g., Ru(I)) PC_star->PC_red SET A_red_ox Reduced Acceptor (A•-) PC_ox PC+ (e.g., Ru(III)) PC_star->PC_ox SET D Electron Donor (D) PC_red->PC SET A_red Reduced Acceptor (A•-) A Electron Acceptor (A) A_ox Electron Acceptor (A) PC_ox->PC SET D_ox_ox Oxidized Donor (D•+) D_ox_d Electron Donor (D)

Caption: General mechanism of photoredox catalysis.

Experimental_Workflow start Start reagents Combine Catalyst, Substrates, and Solvent in Schlenk Tube start->reagents degas Degas via Freeze-Pump-Thaw (3 cycles) reagents->degas irradiate Irradiate with Blue LEDs with Stirring degas->irradiate monitor Monitor Reaction (TLC/GC-MS) irradiate->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for a photocatalytic reaction.

Ligand_Isomer_Logic bpy22 2,2'-Bipyridine: - Well-established - Forms stable chelates - Proven efficacy in photoredox catalysis explore_isomers Rationale for Isomer Exploration: - Modulate steric/electronic properties - Access new coordination geometries - Potentially novel reactivity bpy22->explore_isomers bpy33 This compound: - Less sterically demanding near N-donors - Different bite angle - Largely unexplored in photoredox catalysis explore_isomers->bpy33 hypothesis Hypothesis: 3,3'-bpy complexes may exhibit unique photophysical properties and catalytic activity bpy33->hypothesis

References

Application Notes & Protocols: Employing 3,3'-Bipyridine in C-H Activation Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Direct C-H bond activation is a powerful and atom-economical strategy in modern organic synthesis, enabling the construction of complex molecules by converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[1][2] The efficiency, selectivity, and scope of these transformations are heavily reliant on the catalyst system, particularly the choice of the ancillary ligand coordinated to the transition metal center. Bipyridine derivatives are a ubiquitous class of ligands in transition metal catalysis.[3][4] While 2,2'-bipyridine (B1663995) is a common chelating ligand, 3,3'-bipyridine offers a distinct structural and electronic profile. Its non-coplanar arrangement and flexible coordination modes make it a unique ligand for influencing reactivity and selectivity in catalytic cycles.[5] These application notes provide an overview of the use of this compound ligands in C-H activation reactions catalyzed by various transition metals and offer detailed protocols for their synthesis and application.

Application 1: Palladium-Catalyzed C-H Activation

Palladium catalysis is a cornerstone of C-H functionalization. The use of specific bipyridine-based ligands can accelerate the C-H activation step and influence the overall reaction efficiency.[6][7] While 2,2'-bipyridines are common, modified bipyridine structures, including those with a 3,3'-linkage, are being explored to overcome challenges like catalyst deactivation caused by strong product coordination.[1][4] For instance, the cooperating ligand [2,2′-bipyridin]-6(1H)-one, which shares structural elements with bipyridines, has been shown to facilitate the C-H activation step by acting as an internal base.[7][8] This principle highlights the potential for creatively designed this compound scaffolds.

Quantitative Data Summary: Palladium-Catalyzed Reactions

The following table summarizes representative palladium-catalyzed C-H activation reactions where bipyridine-type ligands play a crucial role.

EntryMetal/Ligand SystemSubstrateCoupling PartnerProductYield (%)Ref.
1Pd(OAc)₂ / [2,2′-bipyridin]-6(1H)-one (bipy-6-OH)Pyridine4-iodotoluene3-(p-tolyl)pyridine85[8][9]
2Pd(OAc)₂ / bipy-6-OH / PCy₃Benzene4-chlorotoluene4-methylbiphenyl75[7]
3Pd(OAc)₂ / Ag₂OPyridinePicolinic Acid2,3'-BipyridineGood[4]
4Pd(TFA)₂ / 1,10-phenanthrolinePyridineIodobenzene3-phenylpyridine82[9]

Note: Data is compiled from various sources and may involve different reaction conditions. Refer to the original publications for detailed parameters.

Logical Workflow: Catalyst System Development

The development of an effective catalyst system for C-H activation often follows a logical progression of optimization and mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mechanistic Study A Select Metal Precursor (e.g., Pd(OAc)₂) B Choose Ligand Scaffold (e.g., this compound derivative) A->B C Screen Solvents & Additives (Bases, Oxidants) B->C D Vary Ligand Substituents (Electronic & Steric Tuning) C->D E Optimize Reaction Parameters (Temp, Concentration, Time) D->E F Substrate Scope Evaluation E->F G Kinetic Isotope Effect (KIE) Studies F->G H Isolation of Intermediates G->H I Computational Modeling (DFT Calculations) H->I J Optimized Catalytic Protocol I->J

Caption: Workflow for developing a this compound-based catalyst system.

Application 2: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group into organic molecules, which can then be used in subsequent cross-coupling reactions. Bipyridine ligands are essential for this transformation, with substitutions on the bipyridine backbone significantly influencing reactivity and selectivity.[10][11] For instance, introducing electron-withdrawing CF₃ groups at the 5- and 5'-positions of a bipyridine ligand enables the challenging borylation of aliphatic C(sp³)–H bonds in methylamides.[11][12] Mechanistic studies indicate that the catalyst's resting state is often an iridium tris(boryl) complex, such as [Ir(dtbpy)(COE)(Bpin)₃], which enters the catalytic cycle after ligand dissociation.[13]

Quantitative Data Summary: Iridium-Catalyzed Borylation
EntryLigandSubstrateProduct Yield (%)SelectivityRef.
14,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)Benzene>95N/A[13]
2dtbpy1,3-Dichlorobenzene99C2 > C4, C5[10]
35,5'-bis(trifluoromethyl)-2,2'-bipyridineN,N-dimethylacetamide75C(sp³)–H[11][12]
43,3'-dimethyl-2,2'-bipyridineToluene85meta/para[10]
Catalytic Cycle: Iridium-Catalyzed C-H Borylation

The accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) cycle, where the bipyridine ligand stabilizes the high-valent iridium species.

G A [Ir(III)(bpy)(Bpin)₃] B [Ir(V)(bpy)(Bpin)₃(H)(Ar)] A->B L1 C-H Activation (Oxidative Addition) C [Ir(III)(bpy)(Bpin)₂(Ar)] B->C L2 Reductive Elimination (Bpin-H) Prod1 - Bpin-H B->Prod1 D [Ir(I)(bpy)(Bpin)] C->D L3 Reductive Elimination (Ar-Bpin) Prod2 - Ar-Bpin C->Prod2 D->A L4 Oxidative Addition (B₂pin₂) Sub2 + B₂pin₂ D->Sub2 L1->B L2->C L3->D L4->A Sub1 + Ar-H Sub1->A

Caption: Generalized catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling[1][5]

This protocol describes a general method for synthesizing the this compound scaffold, a crucial precursor for more complex ligand designs.

Materials:

  • 3-Pyridylboronic acid

  • 3-Bromopyridine (B30812)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene/Water or Dioxane/Water solvent system

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add 3-pyridylboronic acid (1.2 equivalents), 3-bromopyridine (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation[10][13]

This protocol provides a general method for the borylation of an aromatic substrate using a bipyridine ligand.

Materials:

  • [Ir(COD)OMe]₂ (Iridium precursor, 0.5-1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or other bipyridine ligand (1-3 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.0 equivalent)

  • Aromatic substrate (e.g., Benzene, Toluene) (used as substrate and/or solvent)

  • Cyclooctane (as an internal standard for GC analysis)

  • J. Young NMR tube or a thick-walled screw-cap vial

Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere, add [Ir(COD)OMe]₂ and the bipyridine ligand to a vial. Add the aromatic substrate (if liquid) or a solvent like THF or cyclooctane. Stir for 10-15 minutes.

  • Reagent Addition: Add B₂pin₂ and the aromatic substrate (if solid) to the vial. If using an internal standard, add it at this stage.

  • Reaction: Seal the vial tightly. Remove from the glovebox and heat the reaction mixture in a preheated oil bath or heating block to 80-100 °C for 12-48 hours.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing by GC-MS or ¹H NMR to determine conversion.

  • Workup & Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to isolate the arylboronic ester.

Troubleshooting and Optimization

ProblemPotential CauseSuggested SolutionRef.
Low or No Reactivity Insufficient C-H bond activation; inactive catalyst species.Screen different ligands (vary electronics/sterics); change the metal precursor; increase reaction temperature.[14]
Catalyst Deactivation Strong coordination of the bipyridine product to the metal center.Use a higher catalyst loading; employ a ligand less easily displaced; consider a dual-ligand system.[14]
Poor Regioselectivity Inherent electronic/steric properties of the substrate; insufficient direction.Introduce a directing group on the substrate; modify the steric bulk of the bipyridine ligand.[14]
Formation of Homocoupled Product Rate of homocoupling is competitive with cross-coupling.Adjust stoichiometry of reagents; lower the reaction temperature; change the solvent or base.[4]

This compound and its derivatives represent a valuable, albeit less explored, class of ligands for transition metal-catalyzed C-H activation. Their unique geometry compared to traditional 2,2'-bipyridines can offer alternative steric environments and coordination modes, potentially unlocking novel reactivity and selectivity. Further development of chiral and electronically tuned this compound ligands holds significant promise for advancing asymmetric C-H functionalization, a key goal in the efficient synthesis of pharmaceuticals and other high-value chemicals. The protocols and data presented herein serve as a foundational guide for researchers aiming to explore the rich catalytic potential of this ligand scaffold.

References

Application Notes & Protocols: Hydrothermal Synthesis of Metal-Organic Frameworks with 3,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the angular linker, 3,3'-Bipyridine. The unique geometry of this linker offers distinct structural advantages, making it a target for the synthesis of novel porous materials with potential applications in drug delivery and other fields.

Introduction to this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the final topology and properties of the MOF. While linear bipyridines, such as 4,4'-bipyridine, are commonly used, the angular or "kinked" geometry of this compound can lead to the formation of more complex and asymmetric structures. This angularity can be advantageous in preventing the common phenomenon of framework interpenetration, which can often reduce the accessible pore volume of the MOF. The resulting non-interpenetrated structures may exhibit higher porosity and unique pore architectures, making them attractive candidates for applications such as gas storage, catalysis, and drug delivery.

Experimental Protocols

The following protocols provide a general guideline for the hydrothermal synthesis of MOFs using this compound. It is important to note that the optimal conditions, including metal salt, solvent system, temperature, and reaction time, may vary and require optimization for specific target structures.

Protocol 1: Representative Hydrothermal Synthesis of a this compound-based MOF

This protocol is a generalized procedure based on the synthesis of coordination polymers and MOFs containing this compound or its derivatives.[1][2]

Materials:

  • Metal salt (e.g., Zinc acetate (B1210297) dihydrate [Zn(CH₃COO)₂·2H₂O], Nickel(II) nitrate (B79036) hexahydrate [Ni(NO₃)₂·6H₂O], Manganese(II) chloride [MnCl₂])

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, deionized water, or a mixture thereof)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a metal salt and this compound are dissolved in a suitable solvent or solvent mixture in a glass vial. The molar ratio of metal salt to linker can be varied to optimize the synthesis, with common ratios being 1:1, 1:2, or 2:1.

  • The solution is sonicated for approximately 15-30 minutes to ensure homogeneity.

  • The resulting solution is transferred to a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature, typically ranging from 100 to 180 °C, for a period of 24 to 72 hours.[3]

  • After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration or decantation.

  • The product is washed several times with the mother liquor and then with a fresh solvent (e.g., DMF or ethanol) to remove any unreacted starting materials.

  • The final product is dried under vacuum or in a low-temperature oven.

Protocol 2: Post-Synthetic Drug Loading into a Porous this compound MOF

This protocol describes a general method for encapsulating a drug molecule within the pores of a synthesized MOF.[4][5]

Materials:

  • Activated this compound-based MOF (solvent-exchanged and dried)

  • Drug molecule of interest (e.g., Ibuprofen, 5-Fluorouracil)

  • A suitable solvent in which the drug is soluble and that does not degrade the MOF structure (e.g., ethanol, hexane)

Procedure:

  • Prepare a solution of the desired drug in a suitable solvent. The concentration of the drug solution will depend on the loading capacity of the MOF and the desired final drug loading.

  • Immerse a known amount of the activated this compound MOF in the drug solution.

  • Stir the suspension at room temperature for an extended period, typically 24 to 72 hours, to allow for the diffusion of the drug molecules into the pores of the MOF.[4]

  • After the loading period, collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with a fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Dry the drug-loaded MOF under vacuum at a mild temperature to remove the solvent.

  • The amount of loaded drug can be quantified using techniques such as thermogravimetric analysis (TGA), UV-Vis spectroscopy, or high-performance liquid chromatography (HPLC) by analyzing the supernatant before and after loading.[6]

Data Presentation

The following table summarizes representative quantitative data for MOFs synthesized with bipyridine-based linkers. Data for MOFs with this compound are limited; therefore, data for related structures are also included for comparison.

MOF Name/FormulaMetal IonBipyridine LinkerSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
[{Ni(3,3′-bpy)₂}₂Mo₄O₁₄]Ni(II)This compoundHydrothermalNot ReportedNot ReportedNot Reported[1]
[Mn(3,3′-bpdc)]nMn(II)3,3′-bipyridine-2,2′-dicarboxylateHydrothermalNot ReportedNot ReportedNot Reported[2]
[Zn₃(bpdc)₃(3,3'-dmbpy)]·(DMF)₄·(H₂O)₀.₅Zn(II)3,3'-dimethyl-4,4'-bipyridineSolvothermalNot ReportedNot ReportedStable up to 380[7]
[Co(tp)(4,4′-bipy)]Co(II)4,4'-BipyridineHydrothermalNot ReportedNot Reported~350[8]
[Ni(4,4′-bpy)(tfbdc)(H₂O)₂]Ni(II)4,4'-BipyridineHydrothermalNot ReportedNot Reported~300[9]

Note: The lack of extensive data for this compound MOFs highlights a research gap and an opportunity for further investigation.

Visualizations

Hydrothermal_Synthesis_Workflow Hydrothermal Synthesis of this compound MOFs cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Isolation & Purification Metal_Salt Metal Salt Mixing Dissolve & Sonicate Metal_Salt->Mixing 3_3_Bipyridine This compound 3_3_Bipyridine->Mixing Solvent Solvent (e.g., DMF/H₂O) Solvent->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heat (100-180 °C, 24-72h) Autoclave->Heating Cooling Cool to Room Temp. Heating->Cooling Filtration Filter/Decant Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Crystalline MOF Powder Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of MOFs.

Drug_Loading_Workflow Post-Synthetic Drug Loading into Porous MOFs cluster_activation MOF Activation cluster_loading Drug Encapsulation cluster_isolation Isolation of Drug-Loaded MOF As_Synthesized_MOF As-Synthesized MOF Solvent_Exchange Solvent Exchange & Drying As_Synthesized_MOF->Solvent_Exchange Activated_MOF Activated Porous MOF Solvent_Exchange->Activated_MOF Immersion Immerse Activated MOF & Stir (24-72h) Activated_MOF->Immersion Drug_Solution Drug in Solution Drug_Solution->Immersion Centrifugation Centrifuge/Filter Immersion->Centrifugation Washing Wash to Remove Surface Drug Centrifugation->Washing Drying Dry under Vacuum Washing->Drying Final_Product Drug-Loaded MOF Drying->Final_Product

Caption: Post-synthetic drug loading workflow.

Applications in Drug Development

MOFs are promising candidates for drug delivery applications due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[5] The use of this compound as a linker is particularly interesting in this context. The angular nature of the linker can lead to MOFs with larger, non-interpenetrated pores, which could accommodate a higher loading of therapeutic molecules.

Key Advantages of MOFs for Drug Delivery:

  • High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of significant amounts of drug molecules.[4]

  • Controlled Release: Drug release can be controlled and sustained over time as the drug molecules diffuse out of the MOF pores.[10]

  • Stimuli-Responsive Release: The release of drugs from MOFs can be triggered by specific stimuli such as changes in pH, temperature, or the presence of specific biomolecules.[11][12][13] This is particularly relevant for targeted drug delivery to diseased tissues, which often have a different microenvironment (e.g., lower pH in tumors) than healthy tissues.[10]

  • Protection of Therapeutic Cargo: The MOF framework can protect encapsulated drugs from degradation in the physiological environment.

The development of this compound-based MOFs for drug delivery is an active area of research. Their unique structural properties may lead to the creation of next-generation drug delivery systems with enhanced efficacy and reduced side effects.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3'-Bipyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3'-Bipyridine metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound metal complexes?

A1: The most common and effective methods for purifying this compound metal complexes are recrystallization and column chromatography. The choice between these methods depends on the nature of the complex, the impurities present, and the desired final purity.

Q2: How do I choose the best purification method for my specific this compound metal complex?

A2: The selection of a purification method is a critical step that depends on several factors, including the physical and chemical properties of your complex (solubility, stability), the nature of the impurities, and the required level of purity. A general workflow for selecting a purification method is outlined below.

Q3: What are common impurities in the synthesis of this compound metal complexes?

A3: Common impurities include unreacted this compound ligand, starting metal salts, byproducts from side reactions, and solvents. If using substituted this compound, impurities from the ligand synthesis may also be present.

Q4: How can I assess the purity of my this compound metal complex after purification?

A4: The purity of your complex can be assessed using various analytical techniques. ¹H NMR spectroscopy is a powerful tool to identify the presence of impurities.[1][2] Other methods include elemental analysis, mass spectrometry, and UV-Vis spectroscopy. For crystalline materials, X-ray diffraction can confirm the structure and purity.

Purification Strategy Workflow

Purification Strategy Workflow Figure 1. Decision-Making Workflow for Purification start Crude this compound Metal Complex solubility_test Assess Solubility in Common Solvents start->solubility_test is_solid Is the complex a solid? solubility_test->is_solid precipitation Precipitation/ Washing solubility_test->precipitation If insoluble in most solvents is_soluble Is it soluble in a suitable solvent at high temperature and less soluble at low temperature? is_solid->is_soluble Yes column_chromatography Column Chromatography is_solid->column_chromatography No (or if recrystallization fails) recrystallization Recrystallization is_soluble->recrystallization Yes is_soluble->column_chromatography No purity_analysis Purity Analysis (e.g., NMR, MS) recrystallization->purity_analysis column_chromatography->purity_analysis precipitation->purity_analysis end Pure Complex purity_analysis->end Column Chromatography Workflow Figure 2. General Workflow for Column Chromatography start Crude Complex tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Column with Stationary Phase tlc->pack_column load_sample Dissolve Crude Complex & Load onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure Complex evaporate->end

References

common side products in 3,3'-Bipyridine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These include:

  • Ullmann Coupling: A classical method involving the copper-mediated homocoupling of 3-halopyridines. Modern variations may also utilize palladium catalysts.[1][2]

  • Suzuki-Miyaura Coupling: This reaction couples a 3-pyridylboronic acid or its ester with a 3-halopyridine in the presence of a palladium catalyst and a base.[1][3]

  • Nickel-Catalyzed Homocoupling: This method uses a nickel(II) complex with a reducing agent, such as zinc, to couple 3-halopyridines.[4]

  • Negishi Coupling: This involves the coupling of a 3-pyridylzinc reagent with a 3-halopyridine, catalyzed by a palladium or nickel complex.[1]

Q2: I've run my coupling reaction. What are the likely side products I need to remove?

A2: The side products largely depend on your chosen synthetic route. Here's a summary of common impurities:

  • Ullmann and Nickel-Catalyzed Homocoupling:

    • Pyridine (B92270): Formed from the reductive dehalogenation of the 3-halopyridine starting material.[2]

    • Unreacted 3-halopyridine: Incomplete reaction can leave starting material in your crude product.

    • Higher Oligomers (e.g., Terpyridines): While more common in 2,2'-bipyridine (B1663995) synthesis, the formation of higher-order pyridine chains is possible.

  • Suzuki-Miyaura Coupling:

    • Pyridine: Resulting from the protodeboronation of the 3-pyridylboronic acid.

    • Biphenyl-like homocoupling products: Homocoupling of your 3-halopyridine or your 3-pyridylboronic acid can occur.

    • Unreacted Starting Materials: Incomplete conversion will leave both the 3-halopyridine and the boronic acid derivative in the mixture.

Q3: My crude NMR shows a complex mixture. How do I approach purification?

A3: A multi-step purification strategy is often necessary. The general workflow involves an initial extraction followed by chromatography and/or recrystallization.[5] For bipyridine compounds, which are basic, special considerations are needed for column chromatography to avoid issues like tailing.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing low yields, consider the following troubleshooting steps, visualized in the workflow diagram below.

Low_Yield_Troubleshooting start Low Yield of this compound check_reagents Verify Purity of Starting Materials (3-halopyridine, boronic acid, etc.) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst and Ligand (Activity, Loading, Atmosphere) start->check_catalyst side_reactions Analyze for Side Reactions (e.g., dehalogenation, homocoupling) check_reagents->side_reactions check_conditions->side_reactions check_catalyst->side_reactions purification_loss Assess Purification Loss (Extraction, Chromatography) side_reactions->purification_loss solution Improved Yield purification_loss->solution

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty in Separating this compound from Side Products

The similar polarities of this compound and its common side products can make purification challenging.

Table 1: Common Side Products and Their Characteristics

Side ProductParent Reaction Type(s)Relative Polarity to this compoundNotes
PyridineUllmann, Ni-catalyzed, SuzukiLess PolarVolatile, can often be removed by evaporation under reduced pressure.
Unreacted 3-HalopyridineAllSimilarCan be difficult to separate by chromatography.
Homocoupled Boronic AcidSuzukiMore PolarOften can be removed with an aqueous wash.
Homocoupled HalideSuzuki, Ullmann, Ni-catalyzedSimilarCan co-elute with the desired product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a highly effective method for separating this compound from impurities with different polarities.[5][7]

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Glass column, collection tubes, TLC plates, and UV lamp

Procedure:

  • Deactivation of Silica Gel: To prevent tailing of the basic bipyridine product, it is recommended to use deactivated silica gel. Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine.[6]

  • Column Packing: Pack the column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.

  • Elution:

    • Start with a low-polarity eluent, such as 20% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 40-60% ethyl acetate in hexanes) to elute the this compound.

    • Monitor the fractions by TLC, visualizing with a UV lamp at 254 nm.[7] The desired product should appear as a dark spot.

  • Fraction Collection: Collect the fractions containing the pure product and combine them.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step if the product is a solid and relatively pure after initial workup or chromatography.[5]

Materials:

  • Crude or semi-pure this compound

  • A suitable solvent (e.g., ethanol (B145695), ethyl acetate, or a mixture like toluene/hexanes)

  • Erlenmeyer flask, heating source, ice bath, and filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the this compound when hot but not at room temperature. Bipyridines generally have good solubility in polar protic solvents like ethanol and moderate solubility in aromatic solvents like toluene.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the solid in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Troubleshooting Workflow

The following diagram illustrates a decision-making process for purifying your crude this compound.

Purification_Workflow start Crude this compound extraction Aqueous Workup / Extraction (e.g., dilute acid wash to remove non-basic impurities) start->extraction rotovap Solvent Removal (Rotary Evaporation) extraction->rotovap check_purity Assess Purity (TLC, NMR) rotovap->check_purity column Flash Column Chromatography (Deactivated Silica, EtOAc/Hexanes) check_purity->column Complex Mixture recrystallize Recrystallization (e.g., from Ethanol or Toluene/Hexanes) check_purity->recrystallize Relatively Pure Solid pure_product Pure this compound check_purity->pure_product Sufficiently Pure column->check_purity recrystallize->pure_product

References

Technical Support Center: Addressing Stability Issues of 3,3'-Bipyridine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,3'-Bipyridine-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to ensure the robustness and reproducibility of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound-based catalysts?

A1: The primary stability challenges arise from the catalyst's susceptibility to degradation under various reaction conditions. Common issues include discoloration of the catalyst solution, inconsistent or lower than expected yields, and complete catalyst deactivation. These problems can stem from several factors, including ligand degradation, metal center oxidation, and catalyst poisoning.

Q2: How do substituents on the this compound ring affect catalyst stability?

A2: Substituents on the this compound scaffold can significantly influence the catalyst's stability and reactivity through electronic and steric effects. Electron-donating groups can increase the electron density on the metal center, which may enhance catalytic activity but can also make the catalyst more prone to oxidation. Conversely, electron-withdrawing groups can increase the stability of the catalyst towards oxidation but may decrease its catalytic activity.[1][2] Steric hindrance from bulky substituents near the coordinating nitrogen atoms can protect the metal center from deactivating species.[3][4]

Q3: What are the main degradation pathways for this compound-based catalysts?

A3: Degradation can occur through several pathways. In photocatalytic systems, the bipyridine ligand can be attacked by hydroxyl radicals, leading to its decomposition.[5] In cross-coupling reactions, the bipyridine product can coordinate too strongly to the metal center, leading to catalyst inhibition.[6] Furthermore, the catalyst can decompose via oxidation of the metal center or through ligand dissociation.

Q4: How can I store my this compound-based catalyst to ensure its stability?

A4: To maintain the integrity of your catalyst, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7] It should also be protected from light, especially for photosensitive catalysts. For long-term storage, keeping the catalyst in a cool and dark place, such as a refrigerator or freezer, is recommended.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the use of this compound-based catalysts.

Issue 1: Low or No Catalytic Activity

Possible Causes:

  • Catalyst Decomposition: The catalyst may have degraded due to exposure to air, moisture, or light.

  • Catalyst Poisoning: Impurities in the reagents or solvents can act as catalyst poisons.

  • Inefficient Catalyst Activation: The active catalytic species may not be forming efficiently under the reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Integrity:

    • Visually inspect the catalyst for any change in color or appearance.

    • Confirm the catalyst's structure and purity using analytical techniques like NMR or Mass Spectrometry.

  • Ensure Inert Reaction Conditions:

    • Thoroughly degas all solvents and reagents.

    • Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line).

  • Purify Reagents and Solvents:

    • Use high-purity, anhydrous solvents and reagents.

    • If impurities are suspected, purify the starting materials before use.

  • Optimize Reaction Conditions:

    • Screen different solvents, bases, and reaction temperatures.

    • Consider using a pre-catalyst that is known to form the active species more readily.

G start Low or No Catalytic Activity check_catalyst Verify Catalyst Integrity (Visual, NMR, MS) start->check_catalyst check_conditions Ensure Inert Atmosphere (Degas, Schlenk/Glovebox) check_catalyst->check_conditions Catalyst OK fail Activity Still Low check_catalyst->fail Catalyst Degraded check_reagents Purify Reagents & Solvents check_conditions->check_reagents Conditions Inert check_conditions->fail Air/Moisture Contamination optimize Optimize Reaction Conditions (Solvent, Base, Temperature) check_reagents->optimize Reagents Pure check_reagents->fail Impure Reagents success Improved Activity optimize->success optimize->fail Suboptimal Conditions

Figure 1. Troubleshooting workflow for low catalytic activity.
Issue 2: Inconsistent or Irreproducible Results

Possible Causes:

  • Variable Catalyst Quality: Different batches of the catalyst may have varying purity or activity.

  • Sensitivity to Reaction Setup: Minor variations in reaction setup can significantly impact the outcome.

  • Substrate-Dependent Effects: The electronic or steric properties of the substrate may be affecting catalyst performance.

Troubleshooting Steps:

  • Standardize Catalyst Batch:

    • Use a single, well-characterized batch of catalyst for a series of experiments.

  • Maintain Consistent Reaction Setup:

    • Use consistent glassware, stirring rates, and heating methods.

    • Carefully control the addition rate of reagents.

  • Evaluate Substrate Effects:

    • Run control experiments with simpler substrates to confirm catalyst activity.

    • Consider that electron-rich or sterically hindered substrates may require more forcing conditions.[8]

Data Presentation

Table 1: Effect of Substituents on the Stability of Re(R-bpy)(CO)₃Cl Catalysts

Substituent (R)Redox Potential (V vs. Fc⁺/Fc)Catalyst Stability
OCH₃-2.10Destabilized
CH₃-2.00Increased
H-1.95Baseline
CF₃-1.65Destabilized

Data adapted from literature reports on 2,2'-bipyridine (B1663995) systems, illustrating general trends applicable to this compound analogues.[1][2]

Experimental Protocols

Protocol 1: Catalyst Stability Assessment by UV-Vis Spectroscopy

Objective: To monitor the degradation of a this compound-based catalyst over time under specific reaction conditions.

Materials:

  • This compound-based catalyst

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the catalyst in the chosen solvent at a known concentration.

  • Transfer an aliquot of the stock solution to a quartz cuvette and record the initial UV-Vis spectrum (t=0).

  • Subject the stock solution to the desired reaction conditions (e.g., heating, exposure to air or a specific reagent).

  • At regular time intervals, withdraw aliquots from the stock solution, transfer to a cuvette, and record the UV-Vis spectrum.

  • Analyze the changes in the absorption bands over time to determine the rate of decomposition. A decrease in the intensity of characteristic absorption bands of the catalyst indicates degradation.[7]

G start Start prep_solution Prepare Catalyst Stock Solution start->prep_solution initial_spectrum Record Initial UV-Vis Spectrum (t=0) prep_solution->initial_spectrum expose_conditions Expose Solution to Reaction Conditions initial_spectrum->expose_conditions time_interval At Timed Intervals expose_conditions->time_interval record_spectrum Record UV-Vis Spectrum time_interval->record_spectrum analyze Analyze Spectral Changes record_spectrum->analyze analyze->time_interval Continue Monitoring end End analyze->end Experiment Complete

Figure 2. Experimental workflow for catalyst stability assessment.
Protocol 2: Hot Filtration Test for Catalyst Leaching

Objective: To determine if a heterogeneous this compound-based catalyst is leaching active metal species into the reaction solution.

Materials:

  • Heterogeneous this compound-based catalyst

  • Reactants and solvent for the catalytic reaction

  • Heating and stirring apparatus

  • Hot filtration setup (e.g., heated funnel with filter paper or a syringe filter)

Procedure:

  • Set up the catalytic reaction as usual.

  • Allow the reaction to proceed to a certain conversion (e.g., 20-50%).

  • While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture.

  • Allow the filtrate to continue reacting under the same conditions without the solid catalyst.

  • Monitor the reaction progress of the filtrate over time.

  • Interpretation:

    • If the reaction in the filtrate continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution.[9]

    • If the reaction stops or the rate significantly decreases after removing the solid catalyst, it suggests that the catalysis is predominantly heterogeneous.[9]

G start Start Reaction with Heterogeneous Catalyst run_reaction Run Reaction to Partial Conversion start->run_reaction hot_filtration Hot Filtration to Remove Solid Catalyst run_reaction->hot_filtration continue_filtrate Continue Reaction with Filtrate hot_filtration->continue_filtrate monitor_progress Monitor Reaction Progress continue_filtrate->monitor_progress leaching Leaching Occurred (Reaction Continues) monitor_progress->leaching Yes no_leaching Heterogeneous Catalysis (Reaction Stops) monitor_progress->no_leaching No

Figure 3. Logical flow of a hot filtration test for catalyst leaching.
Protocol 3: Catalyst Regeneration

Objective: To restore the activity of a deactivated this compound-based catalyst.

Note: The optimal regeneration procedure is highly dependent on the nature of the catalyst and the cause of deactivation. The following is a general guideline for catalysts deactivated by coke or organic fouling.

Materials:

  • Deactivated catalyst

  • Tube furnace

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., air, dilute O₂) or reducing gas (e.g., H₂)

Procedure (Oxidative Regeneration):

  • Place the deactivated catalyst in a tube furnace.

  • Purge the furnace with an inert gas to remove any residual reactants.

  • Slowly heat the catalyst to the desired regeneration temperature (typically 300-500 °C) under an inert atmosphere.

  • Gradually introduce a controlled flow of an oxidizing gas (e.g., a mixture of air and nitrogen). Caution: This process can be exothermic.

  • Hold at the regeneration temperature for a specific period to burn off the carbonaceous deposits.[10]

  • Cool the catalyst to room temperature under an inert atmosphere.

  • If necessary, a reduction step with hydrogen may be required to restore the active metal sites.[11]

Disclaimer: All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions. The protocols provided are intended as general guidance and may require optimization for specific catalytic systems.

References

optimizing reaction conditions for high-yield 3,3'-Bipyridine MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Metal-Organic Frameworks (MOFs) using 3,3'-Bipyridine as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as a linker in MOF synthesis?

A1: this compound possesses a "kinked" or angular geometry, which can lead to the formation of more complex, asymmetric, and potentially non-interpenetrated or chiral structures. This contrasts with the linear and symmetric 4,4'-bipyridine, which often forms highly regular and interpenetrated frameworks. The angular nature of this compound can disrupt the formation of highly symmetric networks, which may lead to MOFs with higher porosity and unique topologies. The lower symmetry of this compound can also facilitate the synthesis of chiral MOFs, which are of significant interest for applications in asymmetric catalysis and enantioselective separations in the pharmaceutical industry.

Q2: What are the typical starting materials for the solvothermal synthesis of this compound MOFs?

A2: A typical solvothermal synthesis of a this compound MOF involves a metal salt, the this compound linker, and a solvent. Commonly used metal salts include nitrates or chlorides of transition metals such as zinc(II), copper(II), or cobalt(II). N,N-dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and ability to dissolve the precursors.

Q3: How do reaction temperature and time influence the yield and crystallinity of this compound MOFs?

A3: Reaction temperature and time are critical parameters in MOF synthesis. Generally, higher temperatures can accelerate the reaction kinetics, potentially leading to faster crystal growth but also the risk of forming less crystalline or amorphous products. Conversely, lower temperatures slow down the kinetics, which can favor the formation of more ordered, highly crystalline structures. Reaction time is also crucial; insufficient time may lead to incomplete crystallization and low yields, while excessively long reaction times might lead to the formation of undesired, more thermodynamically stable phases. Optimization of both temperature and time is essential to achieve a high yield of the desired crystalline product. For instance, in the synthesis of MOF-5, optimal crystallinity was achieved at different combinations of temperature and time, such as 120 °C for 24 hours or 105 °C for 144 hours.[1][2]

Q4: What is the role of a modulator in this compound MOF synthesis?

A4: A modulator is a compound, often a monocarboxylic acid like benzoic acid, added in small amounts to the reaction mixture. It competes with the this compound linker to coordinate with the metal ions. This competition slows down the nucleation and crystal growth rate, which can lead to the formation of larger, more uniform crystals with fewer defects and improved crystallinity. The choice and concentration of the modulator need to be carefully optimized for each specific system.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound MOFs.

Issue Possible Causes Recommended Solutions
Low or No Yield - Incomplete dissolution of reactants.- Reaction time is too short.- Incorrect molar ratio of reactants.- Unsuitable solvent system.- Ensure complete dissolution of the metal salt and this compound in the solvent before heating. Sonication can be helpful.- Increase the reaction time in increments (e.g., 12 or 24 hours).- Systematically vary the metal-to-linker molar ratio to find the optimal condition.- Experiment with different solvents or solvent mixtures to improve solubility and reaction kinetics.
Poor Crystallinity or Amorphous Product - Reaction rate is too fast.- Incorrect reaction temperature.- Presence of impurities.- Decrease the reaction temperature to slow down the nucleation and growth process.- Introduce a modulator (e.g., benzoic acid) to control the crystallization rate.- Ensure the purity of reactants and solvents.
Formation of Unexpected Crystal Phases - Solvent decomposition at high temperatures (e.g., DMF can hydrolyze to formate).- Polymorphism due to slight variations in reaction conditions.- Lower the reaction temperature to prevent solvent decomposition.- Consider using a more stable solvent.- Precisely control all reaction parameters (temperature, time, concentrations) and maintain detailed records for reproducibility.
Small Crystal Size - Rapid nucleation.- Decrease the reaction temperature.- Add a modulator to the reaction mixture.- Employ a slower method for combining reactants, such as vapor diffusion or slow cooling.

Data Presentation

The following table summarizes the hypothetical effect of reaction parameters on the yield of a generic Zinc-3,3'-Bipyridine MOF, based on general principles of MOF synthesis. This data is for illustrative purposes to guide optimization.

Entry Metal Salt Molar Ratio (Metal:Linker) Temperature (°C) Time (h) Solvent Yield (%) Crystallinity
1Zn(NO₃)₂·6H₂O1:110024DMF65Moderate
2Zn(NO₃)₂·6H₂O1:1.510024DMF75High
3Zn(NO₃)₂·6H₂O1:1.512024DMF85Moderate
4Zn(NO₃)₂·6H₂O1:1.512048DMF88High
5Zn(NO₃)₂·6H₂O1:1.514024DMF70Low (Amorphous)
6ZnCl₂1:1.512048DMF82High

Experimental Protocols

Protocol 1: High-Yield Solvothermal Synthesis of a Zinc-3,3'-Bipyridine MOF

This protocol is a generalized procedure for the synthesis of a crystalline Zinc-3,3'-Bipyridine MOF with an expected high yield.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate and 0.75 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the reactants.

  • Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected solid with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the product under vacuum at 80°C for 12 hours.

Activation:

To remove the solvent molecules from the pores of the MOF, the as-synthesized material needs to be activated.

  • Immerse the dried powder in fresh methanol.

  • Replace the methanol every 24 hours for a period of 3 days.

  • After the solvent exchange, decant the methanol and dry the MOF under vacuum at 120°C for 12 hours.

Visualizations

Diagram 1: General Solvothermal Synthesis Workflow

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation Reactant Dissolution Reactant Dissolution Sonication Sonication Reactant Dissolution->Sonication Ensure homogeneity Solvothermal Reaction Solvothermal Reaction Sonication->Solvothermal Reaction Transfer to autoclave Filtration Filtration Solvothermal Reaction->Filtration Cooling Washing Washing Filtration->Washing Drying Drying Washing->Drying Activation Activation Drying->Activation Characterization Characterization Activation->Characterization

Caption: General workflow for the solvothermal synthesis of this compound MOFs.

Diagram 2: Logical Relationship for Troubleshooting Low Crystallinity

Troubleshooting_Crystallinity Low Crystallinity Low Crystallinity Fast Reaction Rate Fast Reaction Rate Low Crystallinity->Fast Reaction Rate Possible Cause Incorrect Temperature Incorrect Temperature Low Crystallinity->Incorrect Temperature Possible Cause Impurity Presence Impurity Presence Low Crystallinity->Impurity Presence Possible Cause Decrease Temperature Decrease Temperature Fast Reaction Rate->Decrease Temperature Solution Add Modulator Add Modulator Fast Reaction Rate->Add Modulator Solution Optimize Temperature Optimize Temperature Incorrect Temperature->Optimize Temperature Solution Purify Reagents/Solvents Purify Reagents/Solvents Impurity Presence->Purify Reagents/Solvents Solution

Caption: Troubleshooting logic for addressing low crystallinity in MOF synthesis.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in 3,3'-Bipyridine Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,3'-Bipyridine Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. Below, you will find a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and data-driven guidance to enhance the stereochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by a chiral this compound complex is yielding low enantiomeric excess (ee). What are the most common initial factors to investigate?

A1: Low enantioselectivity in asymmetric catalysis can stem from several sources. The primary areas to investigate systematically are:

  • Catalyst and Ligand Purity: The stereochemical integrity and purity of your chiral this compound ligand are paramount. Impurities can act as achiral ligands or catalyst poisons, leading to a racemic or non-selective background reaction.

  • Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can significantly influence the transition state energies of the enantioselective step.

  • Substrate Quality: Impurities within your starting materials can interfere with the catalyst, leading to reduced enantioselectivity.

  • Catalyst Activation and Handling: Incomplete catalyst activation or decomposition due to improper handling (e.g., exposure to air or moisture) can lead to the formation of non-chiral or less selective catalytic species.

Q2: How critical is the purity of the chiral this compound ligand, and how can I ensure it is adequate?

A2: The purity of the chiral ligand is absolutely critical. Even small amounts of enantiomeric or diastereomeric impurities can lead to a significant decrease in the observed enantioselectivity. It is essential to:

  • Verify Enantiomeric Purity: Use chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to confirm the enantiomeric excess of your ligand.

  • Ensure Chemical Purity: Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis to check for any achiral impurities.

  • Purification: If impurities are detected, recrystallization or column chromatography may be necessary to purify the ligand.

Q3: Can the solvent choice dramatically impact the enantioselectivity of my this compound catalyzed reaction?

A3: Yes, the solvent plays a crucial role in asymmetric catalysis. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A solvent screening is often a necessary step in optimizing a reaction. The polarity, coordinating ability, and steric bulk of the solvent can all affect the outcome.

Q4: I am observing a decrease in enantioselectivity as the reaction progresses. What could be the cause?

A4: A drop in enantioselectivity over time often points towards catalyst deactivation or the formation of a less selective catalytic species. Potential causes include:

  • Product Inhibition: The reaction product may coordinate to the catalyst, forming a less active or non-selective complex.[1]

  • Ligand Degradation: The chiral this compound ligand may degrade under the reaction conditions.

  • Formation of Achiral Catalysts: The active chiral catalyst may decompose into a non-chiral species that continues to catalyze the reaction non-selectively.

Q5: How do the electronic properties of the substrate affect enantioselectivity in this compound catalysis?

A5: The electronic nature of the substrate can significantly influence its interaction with the chiral catalyst. Electron-donating or electron-withdrawing groups on the substrate can alter the stability of the transition state, thereby affecting the enantioselectivity.[2][3][4][5] It is often observed that a catalyst system that is highly selective for one class of substrates may be less effective for another with different electronic properties.

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantioselectivity

If you are experiencing low or inconsistent enantiomeric excess, follow this systematic troubleshooting guide.

TroubleshootingWorkflow start Start: Low Enantioselectivity Observed reagent_purity Step 1: Verify Reagent and Ligand Purity start->reagent_purity reaction_conditions Step 2: Optimize Reaction Conditions reagent_purity->reaction_conditions Purity Confirmed end_fail Further Investigation Required reagent_purity->end_fail Impurity Found & Removed Still Low ee catalyst_integrity Step 3: Assess Catalyst Integrity & Handling reaction_conditions->catalyst_integrity Optimization Performed reaction_conditions->end_fail No Improvement substrate_scope Step 4: Evaluate Substrate Compatibility catalyst_integrity->substrate_scope Integrity Verified catalyst_integrity->end_fail Decomposition Observed end_success Resolution: High Enantioselectivity Achieved substrate_scope->end_success Substrate Compatible substrate_scope->end_fail Inherent Substrate Limitation

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

  • Action: Re-purify your substrate and ensure all reagents are of the highest purity. For the chiral this compound ligand, confirm its enantiomeric and chemical purity via chiral HPLC/SFC and NMR.

  • Rationale: Impurities can act as catalyst poisons or competing achiral ligands, leading to a decrease in enantioselectivity.

  • Action: Systematically screen key reaction parameters.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by exploiting smaller differences in activation energies between the two diastereomeric transition states.

    • Solvent: Screen a range of solvents with varying polarities and coordinating abilities.

    • Concentration: Vary the concentration of the substrate and catalyst, as aggregation at high concentrations can sometimes affect selectivity.

  • Rationale: The transition state geometry, which dictates enantioselectivity, is highly sensitive to the reaction environment.

  • Action: If using an air- or moisture-sensitive catalyst, ensure that strict anaerobic and anhydrous techniques (e.g., glovebox or Schlenk line) are employed. Prepare the catalyst in situ if possible and use freshly.

  • Rationale: Decomposition of the active chiral catalyst will lead to the formation of less selective or achiral catalytic species, thereby reducing the overall enantioselectivity.

  • Action: If the above steps do not improve enantioselectivity, consider that the chosen chiral this compound ligand may not be optimal for your specific substrate.

  • Rationale: The steric and electronic properties of the substrate must be well-matched with the chiral environment of the catalyst to achieve high levels of stereodifferentiation.

Data Presentation: Optimizing Reaction Parameters

The following tables provide examples of how systematic optimization of reaction conditions can improve enantioselectivity. While specific to the cited reactions, the principles are broadly applicable to systems employing chiral this compound ligands.

Table 1: Effect of Solvent on Enantioselectivity

EntrySolventYield (%)ee (%)
1Toluene8575
2THF9082
3CH₂Cl₂9288
4MTBE7865
5Dioxane8879

Data is illustrative and based on general principles of asymmetric catalysis optimization.

Table 2: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)Time (h)Yield (%)ee (%)
125129570
20249285
3-20488892
4-40728096
5-789665>99

Data is illustrative and based on general principles of asymmetric catalysis optimization.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Reaction

This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for each unique transformation.

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To a flame-dried Schlenk flask, add the chiral this compound ligand (0.011 mmol, 1.1 mol%) and the metal precursor (e.g., Cu(OTf)₂, 0.010 mmol, 1.0 mol%).

    • Add anhydrous, degassed solvent (e.g., CH₂Cl₂, 1.0 mL) and stir the mixture at room temperature for 1-2 hours to ensure formation of the chiral complex.

  • Reaction Setup:

    • Cool the catalyst solution to the desired temperature (e.g., -20 °C) in a cryocooler or an appropriate cooling bath.

    • In a separate flame-dried flask, dissolve the substrate (1.0 mmol) in the same anhydrous, degassed solvent (2.0 mL).

  • Reaction Execution:

    • Slowly add the substrate solution to the pre-formed catalyst solution via syringe over a period of 10-15 minutes.

    • If the second reagent is a liquid, add it dropwise to the reaction mixture. If it is a solid, it may be added in portions or as a solution.

  • Monitoring and Work-up:

    • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or an appropriate analytical method (e.g., HPLC, GC).

    • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Protocol 2: Synthesis and Purification of a Chiral this compound Ligand

The synthesis of chiral this compound ligands often involves the coupling of two chiral pyridine (B92270) precursors. The following is a conceptual outline, as specific routes can vary significantly.

LigandSynthesis start Chiral Pyridine Precursor coupling Coupling Reaction (e.g., Ni- or Pd-catalyzed) start->coupling workup Aqueous Work-up coupling->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization chiral_analysis Chiral Purity Analysis (HPLC/SFC) characterization->chiral_analysis final_product Pure Chiral This compound Ligand chiral_analysis->final_product

Caption: A general workflow for the synthesis and purification of a chiral this compound ligand.

  • Coupling Reaction:

    • In an inert atmosphere glovebox, a flame-dried flask is charged with a chiral halopyridine precursor, a suitable catalyst (e.g., a Ni(0) or Pd(0) complex), and a reducing agent if necessary (e.g., zinc dust).

    • Anhydrous, degassed solvent is added, and the reaction is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction is carefully quenched and extracted.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the chiral this compound.

  • Purity Verification:

    • The chemical purity is confirmed by ¹H and ¹³C NMR spectroscopy.

    • The enantiomeric purity is determined by chiral HPLC or SFC analysis.

This technical support center provides a foundational guide to troubleshooting low enantioselectivity in this compound asymmetric catalysis. Successful optimization often requires a systematic and patient approach to experimentation.

References

preventing degradation of 3,3'-Bipyridine photosensitizers during operation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on preventing the degradation of bipyridine-based photosensitizers. It is important to note that the vast majority of published research focuses on complexes containing the 2,2'-bipyridine (B1663995) isomer. Due to a significant lack of specific data on the degradation and stability of 3,3'-bipyridine photosensitizers, the information presented here is largely based on principles derived from their more common 2,2'-bipyridine counterparts and general photochemistry. Researchers working with this compound derivatives should consider this information as a general guide and may need to adapt protocols and troubleshooting strategies accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for bipyridine-based photosensitizers during operation?

A1: The primary cause of degradation is often photobleaching, which can occur through several mechanisms. For metal complexes, such as those of Ruthenium(II), degradation can proceed via photoaquation, where a bipyridine ligand is replaced by solvent molecules, or through oxidative degradation of the bipyridine ligand itself.[1] The oxidized form of the photosensitizer, generated during a catalytic cycle, can also be unstable and undergo decomposition.[2] For purely organic bipyridine photosensitizers, degradation typically involves reactions with singlet oxygen or other reactive oxygen species (ROS) generated during the photosensitization process.[3][4]

Q2: How does the choice of solvent affect the stability of my photosensitizer?

A2: The solvent can significantly impact photosensitizer stability. Polar and coordinating solvents can promote ligand dissociation in metal complexes.[1] The polarity of the solvent can also influence the rate of photobleaching for organic photosensitizers.[3] Furthermore, the presence of dissolved oxygen, which varies with the solvent, is a critical factor, as it can lead to the formation of reactive oxygen species that degrade the photosensitizer. It is also crucial to use dry, degassed solvents when appropriate for the reaction chemistry to avoid unwanted side reactions and degradation pathways.

Q3: Can the counterion in an ionic photosensitizer complex affect its stability?

A3: Yes, the counterion can influence the photostability of ionic photosensitizers, such as [Ru(bpy)3]X2. While the effect is not always dramatic, different counterions can alter the local environment of the complex, potentially affecting its excited-state lifetime and degradation pathways.[5]

Q4: Are there general strategies to improve the stability of bipyridine photosensitizers?

A4: Several strategies can enhance stability. For metal complexes, modifying the bipyridine ligands with electron-donating or bulky groups can increase their stability.[6] Encapsulating the photosensitizer within a matrix, such as a polymer or zeolite, can restrict degradative pathways.[1][7] For applications where oxygen is involved, using ROS-resistant molecular scaffolds or adding stabilizers can be beneficial. Additionally, optimizing experimental conditions such as light intensity, temperature, and reactant concentrations can minimize degradation.

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid loss of color (photobleaching) of the reaction mixture. 1. High light intensity.2. Presence of oxygen (for oxygen-sensitive systems).3. Unstable photosensitizer scaffold.4. Inappropriate solvent.1. Reduce the light intensity or use a filter to remove high-energy wavelengths.2. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).3. Consider using a photosensitizer with a more robust ligand system.4. Switch to a less coordinating or less polar solvent if compatible with the reaction.
Low or no product yield in a photocatalytic reaction. 1. Photosensitizer degradation.2. Incorrect excitation wavelength.3. Inefficient quenching of the excited state.4. Presence of quenchers or inhibitors in the reaction mixture.1. Monitor photosensitizer concentration via UV-Vis spectroscopy during the reaction. If degradation is significant, refer to the solutions for photobleaching.2. Ensure the light source wavelength overlaps with the absorption spectrum of the photosensitizer.3. Check that the substrate or quencher concentration is sufficient to interact with the excited photosensitizer.4. Purify all reagents and solvents to remove potential quenchers.
Inconsistent results between experimental runs. 1. Variable light source intensity or position.2. Inconsistent degassing of the reaction mixture.3. Degradation of the stock solution of the photosensitizer.4. Temperature fluctuations.1. Standardize the distance and orientation of the reaction vessel relative to the light source. Monitor lamp output if possible.2. Use a consistent method and duration for degassing (e.g., freeze-pump-thaw cycles or sparging with inert gas).3. Store photosensitizer stock solutions in the dark and at low temperatures. Check their concentration and purity periodically.4. Use a temperature-controlled reaction setup.

Quantitative Data on Photosensitizer Stability

PhotosensitizerConditionsExcited State Lifetime (τ)Photodegradation Quantum Yield (Φ_deg)Reference(s)
[Ru(bpy)3]2+Acetonitrile, deaerated~890 ns0.028%[8][9]
[Ru(bpy)3]2+Water, deaerated~650 nsNot specified[8]
fac-[Ir(ppy)3]Acetonitrile, deaerated~1.9 µs0.0018%[9]

Note: Photodegradation quantum yields can vary significantly with experimental conditions such as solvent, atmosphere, and light intensity.

Experimental Protocols

Protocol for Assessing Photosensitizer Photostability

This protocol provides a general method for quantifying the rate of photobleaching of a photosensitizer in solution.

1. Materials and Equipment:

  • Photosensitizer of interest

  • High-purity solvent (e.g., acetonitrile, dichloromethane)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz)

  • Light source with a known spectral output and intensity (e.g., LED or filtered lamp)

  • Stir plate and stir bar

  • Actinometer solution (optional, for precise quantum yield determination)

  • Inert gas source (e.g., nitrogen or argon) and Schlenk line for degassing

2. Procedure:

  • Preparation of Photosensitizer Solution:

    • Prepare a stock solution of the photosensitizer in the chosen solvent at a known concentration.

    • Dilute the stock solution to obtain a working solution with a maximum absorbance (λ_max) between 0.5 and 1.0 in the UV-Vis spectrum.

  • Degassing (for oxygen-sensitive studies):

    • Transfer the working solution to a cuvette equipped with a septum.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes or by performing at least three freeze-pump-thaw cycles.

  • Irradiation and Monitoring:

    • Place the cuvette in a fixed position relative to the light source. If using a stir plate, ensure gentle and consistent stirring.

    • Record an initial UV-Vis spectrum (t=0) before turning on the light source.

    • Turn on the light source and start a timer.

    • At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the stability), turn off the light source and quickly record a new UV-Vis spectrum.

    • Continue this process until significant degradation (e.g., >50% decrease in absorbance at λ_max) is observed or for a predetermined total irradiation time.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of irradiation time.

    • Determine the initial rate of degradation from the slope of this plot.

    • The photobleaching quantum yield (Φ_deg) can be calculated if the photon flux of the light source is known (determined, for example, by chemical actinometry). The quantum yield is the number of photosensitizer molecules degraded per photon absorbed.

Control Experiment:

  • Prepare an identical sample and keep it in the dark under the same conditions (temperature, stirring) for the same duration. Record its UV-Vis spectrum at the beginning and end to check for any thermal degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Photosensitizer and Reagent Solutions B Add to Reaction Vessel A->B C Degas the Solution (if required) B->C D Irradiate with Light Source (Stirring, Temp. Control) C->D E Monitor Reaction Progress (e.g., TLC, GC, NMR) D->E F Quench Reaction E->F G Purify Product F->G H Characterize Product G->H

General workflow for a typical photocatalytic experiment.

Degradation_Pathway cluster_cycle Photocatalytic Cycle PS_ground PS (Ground State) PS_excited PS* (Excited State) PS_ground->PS_excited hv (Light) PS_oxidized PS+ (Oxidized State) PS_excited->PS_oxidized -e- (to Substrate) Degradation1 Ligand Dissociation (e.g., +Solvent) PS_excited->Degradation1 PS_oxidized->PS_ground +e- (from Donor) Degradation2 Oxidative Attack (e.g., +OH-) PS_oxidized->Degradation2

Simplified degradation pathways for a metal-bipyridine photosensitizer.

Troubleshooting_Logic Start Low Reaction Yield? Check_PS Is the Photosensitizer Degrading? Start->Check_PS Check_Light Is the Light Source Correct? Check_PS->Check_Light No Solution_Degrading Implement Stability Measures: - Reduce light intensity - Degas solvent - Use more robust PS Check_PS->Solution_Degrading Yes Check_Quenching Are Reactant Concentrations Optimal? Check_Light->Check_Quenching Yes Solution_Light Match Light Source to PS Absorption Spectrum Check_Light->Solution_Light No Solution_Quenching Adjust Substrate/ Quencher Concentrations Check_Quenching->Solution_Quenching No Solution_Other Investigate Other Factors: - Reagent purity - Temperature - Side reactions Check_Quenching->Solution_Other Yes Yes_Degrading Yes No_Degrading No Yes_Light Yes No_Light No Yes_Quenching Yes No_Quenching No

Troubleshooting logic for low yield in photocatalysis.

References

Technical Support Center: Crystallization of 3,3'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of 3,3'-Bipyridine complexes. The unique conformational flexibility of the this compound ligand presents distinct challenges and opportunities in crystal engineering compared to its more rigid 2,2'- and 4,4'- isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound complexes in a question-and-answer format.

Problem 1: No crystals are forming, only clear solution.

  • Question: I have prepared a solution of my this compound complex, but no crystals have appeared after an extended period. What should I do?

  • Answer: This issue typically arises from either the solution being too dilute (undersaturated) or nucleation being inhibited. Consider the following steps:

    • Increase Concentration: If using a slow evaporation method, ensure the vial is not sealed too tightly to allow for solvent evaporation. If the volume has not noticeably decreased, you can gently warm the solution to evaporate some solvent and then allow it to cool slowly again.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the glass vial with a glass rod at the meniscus. The microscopic scratches on the glass surface can serve as nucleation sites.

      • Seeding: If you have previously obtained crystals of the same or a similar complex, introduce a tiny seed crystal into the new solution.

    • Change the Solvent System: The solubility of your complex might be too high in the chosen solvent. Try adding an "anti-solvent" in which the complex is poorly soluble using vapor or liquid diffusion techniques. This will gradually decrease the solubility and promote crystallization.

    • Vary the Temperature: Systematically screen different temperatures. Some complexes crystallize better at lower temperatures (e.g., 4°C), while others may require elevated temperatures, especially in solvothermal methods.[1]

Problem 2: An amorphous precipitate or oil has formed instead of crystals.

  • Question: Instead of well-defined crystals, my experiment yielded an amorphous powder or an oily substance. How can I resolve this?

  • Answer: The formation of an amorphous precipitate or oiling out usually indicates that the solution is too supersaturated, leading to rapid precipitation rather than ordered crystal growth.

    • Reduce Supersaturation:

      • Dilute the Solution: Start with a more dilute solution of your complex.

      • Slow Down the Process: Employ crystallization methods that generate low supersaturation, such as slow cooling, slow evaporation, or vapor diffusion of an anti-solvent.

    • Solvent Considerations:

      • Solvent Choice: The solvent plays a crucial role in both solubility and how molecules arrange themselves into a crystal lattice. Experiment with different solvents or solvent mixtures. For bipyridine complexes, polar aprotic solvents like DMF and DMSO are often good starting points.[1]

      • Co-solvents: The addition of a co-solvent can sometimes mediate the interactions between the complex molecules and prevent them from crashing out of solution.

    • Temperature Gradient: Try a very slow cooling ramp instead of transferring the solution directly to a colder environment. A gradual decrease in temperature can control the rate of crystal growth.

Problem 3: The crystals are too small, poorly formed, or clustered.

  • Question: I managed to get crystals, but they are microcrystalline, have poor morphology, or are heavily intergrown. How can I grow larger, higher-quality single crystals?

  • Answer: The formation of small or poorly-defined crystals is often a result of too many nucleation events occurring simultaneously or rapid, uncontrolled growth.

    • Optimize Nucleation and Growth:

      • Reduce Nucleation Sites: Ensure your crystallization vials are scrupulously clean to avoid extraneous nucleation. Filtering the solution before setting up the crystallization can also help.

      • Control Temperature: A stable, constant temperature is crucial. Fluctuations can lead to the formation of multiple small crystals.

    • Refine the Crystallization Method:

      • Vapor Diffusion: This method often yields higher quality crystals than slow evaporation as it provides better control over the rate of solvent/anti-solvent exchange.

      • Layering/Liquid Diffusion: Carefully layering a solution of your complex with an anti-solvent can create a slow diffusion gradient, promoting the growth of a few large crystals at the interface.

    • Use Additives: The presence of small amounts of certain additives can sometimes influence crystal habit and improve quality. However, this is highly system-dependent and requires empirical screening.

Problem 4: The synthesis yields a mixture of different crystal forms (polymorphism).

  • Question: My crystallization yields crystals with different shapes and habits, suggesting polymorphism. How can I obtain a single, desired polymorph?

  • Answer: Polymorphism is the ability of a compound to crystallize in multiple forms. The flexible nature of the this compound ligand, with its ability to rotate around the C-C bond, can make it prone to forming different packing arrangements.

    • Control Kinetic vs. Thermodynamic Products:

      • Thermodynamic Polymorph: This is the most stable form and is generally favored by slower crystallization methods, higher temperatures, and longer crystallization times.

      • Kinetic Polymorph: This form nucleates faster and is favored by rapid cooling, lower temperatures, and shorter reaction times.

    • Solvent-Mediated Transformation: If you have a mixture of polymorphs, you can try redissolving them and allowing them to recrystallize under conditions that favor the desired form. Slurrying the mixture in a suitable solvent over time can also lead to the conversion of a less stable form to the more stable one.

    • Purity is Key: Impurities can sometimes template the growth of a specific, and often undesired, polymorph. Ensure the purity of your this compound ligand and metal salt.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the crystallization of this compound complexes?

A1: The solvent is a critical factor for several reasons:

  • Solubility: The complex must be soluble enough to form a saturated solution but not so soluble that it is difficult to induce precipitation.

  • Coordination: Some solvents can coordinate to the metal center, competing with the this compound ligand and potentially influencing the final structure of the complex.

  • Supramolecular Interactions: The solvent can mediate intermolecular interactions, such as hydrogen bonding and π-π stacking, between the complex molecules, which are crucial for the formation of a well-ordered crystal lattice. The polarity and hydrogen-bonding capabilities of the solvent can significantly affect these interactions.

Q2: How does the conformational flexibility of this compound affect crystallization compared to 2,2'- and 4,4'-Bipyridine (B149096)?

A2: The rotational freedom around the C3-C3' bond in this compound allows it to adopt a wider range of dihedral angles in the solid state compared to the more planar 2,2'-bipyridine (B1663995) (which often acts as a chelating ligand) and the more linear and rigid 4,4'-bipyridine. This flexibility can be both an advantage and a challenge:

  • Advantage: It allows for the formation of a diverse range of coordination polymers and supramolecular architectures.

  • Challenge: The lower energy barrier for conformational changes can lead to a higher propensity for polymorphism and make it more difficult to predict and control the final crystal packing. In contrast, the exposed nitrogen atoms and higher conformational flexibility of 4,4'-bipyridine have been shown to facilitate the accommodation of guest molecules, leading to a greater tendency to form solvates.[2][3]

Q3: What role do temperature and concentration play in controlling crystal quality?

A3: Temperature and concentration are key parameters for controlling the supersaturation of the crystallization solution, which in turn governs the nucleation and growth of crystals.

  • Temperature: Affects the solubility of the complex and the kinetics of crystal growth. Screening a range of temperatures is often necessary to find the optimal conditions.[1]

  • Concentration: A solution that is too concentrated will lead to rapid precipitation of amorphous material, while a solution that is too dilute may not produce any crystals. A systematic variation of concentration is recommended to find the "metastable zone" where nucleation is controlled and crystal growth is favored.

Q4: Can impurities in the this compound ligand affect my crystallization outcome?

A4: Absolutely. Impurities can have a significant detrimental effect on crystallization by:

  • Inhibiting Nucleation: Impurities can interfere with the formation of critical nuclei.

  • Disrupting Crystal Growth: Impurities can adsorb onto the growing crystal faces, leading to defects, altered morphology, or complete cessation of growth.

  • Inducing Polymorphism: Impurities can act as templates for the growth of an undesired polymorph. It is highly recommended to purify the this compound ligand before use, for example, by recrystallization, and to confirm its purity using analytical techniques like NMR spectroscopy.[1]

Q5: What are the most common and effective crystallization techniques for this compound complexes?

A5: The choice of crystallization technique depends on the specific properties of your complex. The most widely used and effective methods include:

  • Slow Evaporation: The simplest method, where a nearly saturated solution of the complex is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystallization.

  • Vapor Diffusion: A solution of the complex is placed in a sealed container with a reservoir of an "anti-solvent" (a solvent in which the complex is poorly soluble). The vapor of the anti-solvent slowly diffuses into the complex solution, reducing its solubility and inducing crystallization. This method often produces high-quality crystals.

  • Liquid-Liquid (or Layering) Diffusion: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the complex solution.

Quantitative Data Summary

The optimal conditions for crystallization are highly dependent on the specific metal center and any co-ligands present. However, the following table provides a general starting point for screening crystallization conditions for this compound complexes.

ParameterRange/OptionsRationale
Solvent DMF, DMSO, Acetonitrile, Methanol, Ethanol, Water, or mixturesThe polarity and coordinating ability of the solvent will significantly impact solubility and crystal packing.[1]
Temperature 4°C, Room Temperature (20-25°C), 40-60°CTemperature affects solubility and the kinetics of nucleation and growth.[1]
Concentration 1 - 20 mg/mLA range of concentrations should be screened to find the optimal supersaturation.
Crystallization Method Slow Evaporation, Vapor Diffusion, Liquid-Liquid DiffusionEach method offers a different level of control over the rate of crystallization.

Experimental Protocols

Protocol 1: Slow Evaporation

  • Prepare a nearly saturated solution of the this compound complex in a suitable solvent.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes, to allow for slow evaporation of the solvent.

  • Place the vial in an undisturbed location with a stable temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

  • Prepare a solution of the this compound complex (typically 2-4 µL) in a suitable solvent.

  • In a well of a crystallization plate, place a larger volume (e.g., 500 µL) of an anti-solvent.

  • Pipette the drop of the complex solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the well, sealing it with vacuum grease.

  • The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

Protocol 3: Liquid-Liquid Diffusion

  • In a narrow tube or vial, add a solution of the this compound complex.

  • Carefully layer a less dense, miscible anti-solvent on top of the complex solution, minimizing mixing at the interface.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals will typically form at the interface between the two solvent layers over time.

Visualizations

Troubleshooting_Crystal_Quality cluster_issues Identify the Primary Issue start Start: Poor Crystal Quality Issue no_crystals No Crystals, Clear Solution precipitate Amorphous Precipitate / Oil small_crystals Small / Poorly Formed Crystals polymorphism Mixture of Crystal Forms increase_conc Increase Concentration / Evaporation no_crystals->increase_conc Yes reduce_supersaturation Reduce Supersaturation (Dilute / Slow Down) precipitate->reduce_supersaturation Yes optimize_nucleation Optimize Nucleation/Growth Rate small_crystals->optimize_nucleation Yes control_kinetics Control Kinetic vs. Thermodynamic Growth polymorphism->control_kinetics Yes induce_nucleation Induce Nucleation (Scratch / Seed) increase_conc->induce_nucleation change_solvent Change Solvent / Add Anti-solvent induce_nucleation->change_solvent vary_temp Vary Temperature change_solvent->vary_temp end Improved Crystal Quality vary_temp->end optimize_solvent Optimize Solvent System reduce_supersaturation->optimize_solvent slow_cooling Use Slow Cooling Ramp optimize_solvent->slow_cooling slow_cooling->end refine_method Refine Crystallization Method optimize_nucleation->refine_method use_additives Screen Additives refine_method->use_additives use_additives->end solvent_transformation Solvent-Mediated Transformation control_kinetics->solvent_transformation check_purity Ensure High Purity of Reagents solvent_transformation->check_purity check_purity->end

Caption: Troubleshooting workflow for improving crystal quality.

Bipyridine_Isomers_Crystallization cluster_22 2,2'-Bipyridine cluster_33 This compound cluster_44 4,4'-Bipyridine b22 Often Planar chelation Strong Chelating Ligand b22->chelation crystal_engineering Crystal Engineering Outcome chelation->crystal_engineering Discrete Complexes b33 Non-Planar / Flexible bridging Bridging Ligand b33->bridging polymorphism Prone to Polymorphism bridging->polymorphism polymorphism->crystal_engineering Diverse Networks b44 Linear / Rigid linear_bridging Linear Bridging Ligand b44->linear_bridging solvates Prone to Solvate Formation linear_bridging->solvates solvates->crystal_engineering Porous Materials

Caption: Influence of bipyridine isomerism on crystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 3,3'-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges encountered with 3,3'-bipyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers for my biological assay. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common issue with many heterocyclic compounds, including this compound derivatives, due to their often hydrophobic nature.[1] A systematic approach to troubleshooting is recommended. First, visually inspect your sample for any precipitate. If precipitation is observed, consider the following initial steps:

  • pH Adjustment: Since this compound derivatives are basic, lowering the pH of the aqueous solution can lead to protonation of the pyridine (B92270) rings, forming a more polar and water-soluble salt.[1]

  • Co-solvency: The use of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of lipophilic compounds.[1]

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can aid in the dissolution process, but be cautious of potential compound degradation at elevated temperatures.[1]

Q2: How do I select an appropriate co-solvent for my this compound derivative?

A2: The choice of co-solvent depends on the specific derivative and the requirements of your experiment (e.g., cell-based assays may have limitations on solvent concentration). Commonly used co-solvents for bipyridine derivatives include dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol 300 (PEG300), and N,N-dimethylformamide (DMF).[1] It is advisable to perform a small-scale solvent screening to determine the most effective co-solvent and the optimal concentration that maintains compound solubility without interfering with the assay. A general starting point is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is typically less than 1% (v/v).[1]

Q3: When should I consider using surfactants or cyclodextrins?

A3: If pH adjustment and co-solvency are not sufficient or are incompatible with your experimental setup, surfactants and cyclodextrins offer alternative strategies.

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2] Non-ionic surfactants like Tween® 80 and Polysorbate 80 are often recommended.[2] The surfactant concentration should be above its critical micelle concentration (CMC) to be effective.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[4][5] β-cyclodextrin and its derivatives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[2]

Q4: Can you provide some guidance on the expected solubility of this compound derivatives in common solvents?

A4: While specific quantitative solubility data for many this compound derivatives is limited in public literature, we can infer solubility trends based on their structure and data from related compounds like 2,2'-bipyridine (B1663995).[1][6] Generally, bipyridines are colorless solids that are soluble in many organic solvents and slightly soluble in water.[7] The presence of substituents on the bipyridine core will influence the overall polarity and solubility profile.

Troubleshooting Guides

Issue 1: Precipitation of this compound Derivative in Aqueous Buffer

Root Cause: The intrinsic low aqueous solubility of the compound is exceeded at the desired concentration.

Troubleshooting Workflow:

G cluster_solutions Solubilization Strategies A Precipitation Observed in Aqueous Buffer B Attempt pH Adjustment (Lower pH) A->B Weakly Basic Compound? F Solubility Issue Resolved B->F Successful G Assay Compatibility Check B->G C Use a Co-solvent (e.g., DMSO, Ethanol) C->F Successful C->G Check Solvent Tolerance D Employ Surfactants (e.g., Tween® 80) D->F Successful D->G Check Surfactant Interference E Consider Cyclodextrin (B1172386) Complexation E->F G->C pH Incompatible? G->D Co-solvent Fails or Incompatible? G->E Surfactant Fails or Incompatible?

Troubleshooting workflow for addressing precipitation in aqueous buffers.

Issue 2: Difficulty in Preparing a Concentrated Stock Solution in an Organic Solvent

Root Cause: Even in organic solvents, the solubility limit of the this compound derivative may be reached at high concentrations.

Solutions:

  • Solvent Screening: Test the solubility of your compound in a panel of organic solvents to identify the one with the highest solubilizing capacity.

  • Co-solvent System: A mixture of two or more miscible organic solvents can sometimes provide superior solubilization compared to a single solvent.

  • Gentle Heating and Sonication: As with aqueous solutions, gentle warming and sonication can help overcome kinetic barriers to dissolution.

Data Presentation

Table 1: Qualitative Solubility of a Representative this compound Derivative (2'-Methyl-2,3'-bipyridine)
Solvent TypeExamplesExpected Solubility
Polar AproticDMSO, DMFHigh
Polar ProticEthanol, MethanolGood
Non-polar AromaticToluene, BenzeneModerate to Good
Non-polar AliphaticHexaneLow

Data inferred from the properties of structurally similar compounds.[1][6]

Table 2: Quantitative Solubility of a Related Compound (2,2'-Bipyridine) in Various Solvents
SolventSolubilityTemperature (°C)
Water5.93 g/L25
Ethanol/Water (10% v/v)0.114 mol/dm³25
Ethanol/Water (20% v/v)0.240 mol/dm³25
Ethanol/Water (30% v/v)0.76 mol/dm³25
DMSO~100 mg/mL (with heating)-

This data for the isomeric 2,2'-bipyridine can serve as a useful reference point for estimating the solubility of this compound derivatives.[1][8]

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol outlines a standard procedure for determining the thermodynamic solubility of a this compound derivative.

Workflow for Solubility Determination:

G A Add excess solid to solvent B Equilibrate (e.g., 24-48h at constant temp.) A->B C Separate solid & liquid (centrifuge/filter) B->C D Quantify concentration in supernatant (e.g., HPLC, UV-Vis) C->D E Determine Solubility D->E

General workflow for the shake-flask solubility determination method.

Methodology:

  • Add an excess amount of the this compound derivative to a known volume of the desired solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

This protocol describes how to increase the solubility of a basic this compound derivative by lowering the pH.

Methodology:

  • Suspend a known amount of the this compound derivative in deionized water.

  • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding acid until the compound is fully dissolved. Note the pH at which complete dissolution occurs.[1]

Signaling Pathway

Some this compound derivatives have shown potential as anticancer agents by inhibiting protein kinases involved in cell survival pathways. For example, certain this compound, 1-oxide derivatives have been investigated as inhibitors of PIM-1 kinase.[9] PIM-1 is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.[9]

PIM-1 Kinase Signaling Pathway:

G cluster_upstream Upstream Signals (e.g., Cytokines) cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibition A JAK/STAT Pathway B PIM-1 (Serine/Threonine Kinase) A->B Upregulates C BAD (pro-apoptotic) B->C Phosphorylates D Phosphorylated BAD (inactive) E Apoptosis Inhibition D->E F Cell Survival E->F G This compound Derivative (PIM-1 Inhibitor) G->B

References

minimizing ligand dissociation in 3,3'-Bipyridine metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dissociation of 3,3'-bipyridine ligands in metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound metal complexes and how can I control them?

The stability of this compound metal complexes is governed by several key factors. Understanding and controlling these can significantly minimize ligand dissociation.

  • Nature of the Metal Ion : The charge and size of the central metal ion are crucial. Smaller, more highly charged metal ions (higher charge density) form stronger electrostatic attractions with the ligand, leading to more stable complexes.[1][2] For example, Fe³⁺ will generally form more stable complexes than Fe²⁺.[1]

  • Oxidation State : Higher oxidation states on the metal ion typically favor stronger σ-bonding interactions with the ligand, enhancing complex stability.[1]

  • Ligand Properties : While this compound is a neutral ligand, its basicity and the potential for π-backbonding with the metal influence stability. The flexible nature of the this compound ligand allows it to adopt different conformations, which can affect the stability of the resulting complex.[3][4]

  • Solvent Effects : The solvent can play a significant role. Coordinating solvents may compete with the this compound for binding sites on the metal center, promoting dissociation. It is often beneficial to use non-coordinating or weakly coordinating solvents. Solvation of the ions also impacts the overall thermodynamic stability of the complex in solution.[1]

  • Temperature : Higher temperatures can increase the rate of both association and dissociation. For complexes where dissociation is a concern, running reactions at lower temperatures may be beneficial.[1]

  • Steric Hindrance : Bulky substituents on the this compound ligand or other ligands in the coordination sphere can cause steric strain, weakening the metal-ligand bond and promoting dissociation.[2]

Q2: What are the common signs of ligand dissociation or complex degradation in my experiments?

Observing your reaction mixture and product for signs of degradation is critical. Common indicators include:

  • Color Change : A noticeable change in the color of the solution or the solid complex often indicates a change in the coordination environment of the metal ion, which could be due to ligand dissociation or oxidation.[5]

  • Precipitation : The formation of an unexpected precipitate can signal that the complex is decomposing into less soluble species or that the metal salt is precipitating out of solution.[5]

  • Changes in Spectroscopic Data : Significant changes in the UV-Vis, NMR, or IR spectra over time are strong indicators of dissociation. For instance, in NMR, you might observe the appearance of signals corresponding to the free this compound ligand or significant broadening of signals.[5]

  • Loss of Activity : In catalytic applications, a decrease in reaction rate or product yield can be a direct consequence of the catalyst complex degrading through ligand dissociation.[5]

Q3: How can I choose the appropriate metal precursor to form a stable complex with this compound?

To maximize stability, consider the following when selecting a metal precursor:

  • Hard and Soft Acids and Bases (HSAB) Theory : The nitrogen donors of this compound are borderline bases. They will form more stable complexes with borderline or soft metal ions. However, the charge density of the metal ion is often a more dominant factor.

  • Counter-ions : The counter-ion of the metal salt can influence stability. Weakly coordinating anions (e.g., PF₆⁻, BF₄⁻, ClO₄⁻) are less likely to compete with the this compound for coordination sites than strongly coordinating anions (e.g., Cl⁻, CH₃COO⁻).

  • Metal Oxidation State : As mentioned, higher oxidation state metals tend to form more stable complexes.[1] For instance, Ru(III) complexes are often more robust than their Ru(II) counterparts.

Q4: My complex is intended for use in an aqueous or aerobic environment. What strategies can I employ to prevent dissociation?

Stability in aqueous and aerobic conditions is a common challenge.

  • Use of Chelating Ligands : While this compound itself is a bridging ligand, incorporating it into a larger, multidentate (chelating) ligand structure can significantly enhance stability due to the chelate effect.[2]

  • Hydrophobic Modifications : Introducing hydrophobic functional groups to the ligand can help protect the metal center from water molecules, reducing the likelihood of hydrolysis and subsequent dissociation.[6] This is a common strategy in the design of stable Metal-Organic Frameworks (MOFs).[6]

  • Inert Atmosphere : For complexes sensitive to oxidation, particularly those with low-valent metal centers, performing all manipulations under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation which can lead to ligand dissociation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and application of this compound metal complexes.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of the Desired Complex 1. Ligand Dissociation during Reaction/Workup : The complex may be unstable under the reaction or isolation conditions. 2. Incomplete Reaction : Stoichiometry may be incorrect, or reaction time/temperature may be insufficient. 3. Competing Coordination : The solvent or counter-ions from the metal salt may be competing with the this compound ligand.1. Modify Conditions : Lower the reaction temperature; use a less polar, non-coordinating solvent for the workup and purification steps. 2. Optimize Reaction : Verify stoichiometry of reactants. Monitor the reaction over time (e.g., by TLC or NMR) to determine the optimal reaction time. 3. Change Reagents : Use a metal salt with a weakly coordinating anion (e.g., BF₄⁻, PF₆⁻). Use a non-coordinating solvent (e.g., dichloromethane, toluene).
Complex Decomposes Upon Isolation or Storage 1. Air/Moisture Sensitivity : The metal center may be susceptible to oxidation or hydrolysis.[5] 2. Thermal Instability : The complex may not be stable at room temperature or upon heating. 3. Photodegradation : The complex may be sensitive to light.1. Handle Under Inert Conditions : Synthesize, isolate, and store the complex under an inert atmosphere (N₂ or Ar) and use degassed solvents. Store in a desiccator. 2. Store at Low Temperature : Store the complex in a freezer (-20 °C or lower). 3. Protect from Light : Store the complex in an amber vial or wrapped in aluminum foil.
Inconsistent Spectroscopic (e.g., NMR) or Analytical Data 1. Equilibrium Mixture : The complex may be in equilibrium with the free ligand and metal ion in solution, leading to multiple species being observed. 2. Presence of Isomers : The flexible nature of this compound can sometimes lead to the formation of different isomers (e.g., in dinuclear complexes).[3][7] 3. Paramagnetism : If the metal center is paramagnetic (or has become so due to oxidation), it can lead to broad, difficult-to-interpret NMR signals.[5]1. Modify NMR Conditions : Record spectra at low temperatures to slow down the dissociation/association kinetics, which may sharpen the signals for the complex. 2. Use 2D NMR : Techniques like COSY and NOESY can help identify and assign signals for different isomers. 3. Confirm Magnetic Properties : Use methods like the Evans method or SQUID magnetometry to determine the magnetic susceptibility. If oxidation is suspected, ensure the sample is handled under inert conditions.
Ligand Dissociation Observed During a Catalytic Run 1. Reaction Intermediate Instability : A catalytic intermediate may be less stable and prone to ligand dissociation. 2. Harsh Reaction Conditions : High temperatures or reactive substrates/reagents may be attacking the ligand or the metal center. 3. Competition from Substrate/Solvent : The substrate or solvent may be coordinating to the metal center and displacing the this compound.1. Add Excess Ligand : The addition of a small excess of the free this compound ligand to the reaction mixture can, by Le Châtelier's principle, suppress dissociation from the active catalyst. 2. Screen Conditions : Systematically screen different temperatures, solvents, and reagent concentrations to find milder conditions that maintain catalytic activity. 3. Ligand Modification : Consider synthesizing a modified this compound ligand with different electronic or steric properties to enhance its binding to the metal center.

Quantitative Data

Metal Ion (M²⁺)ComplexM²⁺(Bpy)₂ - Bpy BDE (kJ/mol)Method
Fe²⁺[Fe(Bpy)₃]²⁺205.8 ± 12.3Experimental (GIBMS)
Co²⁺[Co(Bpy)₃]²⁺215.1 ± 11.2Experimental (GIBMS)
Ni²⁺[Ni(Bpy)₃]²⁺240.2 ± 13.0Experimental (GIBMS)
Cu²⁺[Cu(Bpy)₃]²⁺231.1 ± 14.1Experimental (GIBMS)
Zn²⁺[Zn(Bpy)₃]²⁺190.5 ± 11.0Experimental (GIBMS)
Data derived from studies on 2,2'-bipyridine (B1663995) complexes and may be used as an approximation. BDEs are for the dissociation of the third ligand.[8]

Experimental Protocols

Protocol 1: General Synthesis of a Stable this compound Metal Complex (e.g., with CuCl₂)

This protocol describes a general method for synthesizing a simple coordination complex of this compound, which can be adapted for other metal salts.[4]

Materials:

  • This compound

  • Metal(II) halide (e.g., CuCl₂·2H₂O)

  • Solvent (e.g., ethanol (B145695), methanol)

  • Round-bottom flasks

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (2 mmol) in 15 mL of ethanol with stirring.

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1 mmol) in 10 mL of ethanol.

  • Slowly add the metal salt solution dropwise to the ligand solution at room temperature with vigorous stirring.

  • A color change and/or the formation of a precipitate should be observed, indicating complex formation.[9]

  • Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Dry the product under vacuum.

  • Characterize the complex using appropriate analytical methods (e.g., IR spectroscopy, elemental analysis).

Protocol 2: Measuring Ligand Dissociation Rate (k_off) by Competitive Binding

This protocol outlines a general method to determine the dissociation rate of an unlabeled this compound complex by measuring the binding of a radiolabeled ligand over time.[10][11]

Materials:

  • Pre-formed this compound metal complex

  • Receptor or binding partner preparation (e.g., cell membranes)

  • Radiolabeled ligand ([³H]ligand) known to bind to the same site

  • Binding buffer

  • Unlabeled competing ligand (high concentration)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Association Phase : Incubate the receptor preparation with the this compound metal complex to allow binding to reach equilibrium.

  • Initiate Dissociation : At time t=0, initiate the dissociation of the complex in one of two ways:

    • Dilution : Dilute the sample at least 100-fold with ice-cold binding buffer. This reduces the concentration of the free complex, preventing significant re-binding.[10][12]

    • Competition : Add a very high concentration of a non-radiolabeled competing ligand that binds to the same site. This will occupy any receptors that become free as the this compound complex dissociates.[10]

  • Time Points : At various time points after initiating dissociation (e.g., 0, 5, 15, 30, 60, 120 minutes), add a radiolabeled ligand to an aliquot of the mixture to measure the amount of available receptor.

  • Quantification : Quickly terminate the binding of the radiolabel by filtering the samples through glass fiber filters and washing with ice-cold buffer.[13]

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis : The amount of bound radioligand will increase over time as the this compound complex dissociates. Plot the specific binding of the radioligand versus time. Fit the data to a one-phase association equation to determine the observed rate constant (k_obs), which corresponds to the dissociation rate constant (k_off) of the this compound complex.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Complex Synthesis cluster_kinetics Protocol 2: Dissociation Measurement prep_ligand Dissolve this compound in Solvent reaction Mix Solutions & Stir (2-4h) prep_ligand->reaction prep_metal Dissolve Metal Salt in Solvent prep_metal->reaction isolation Vacuum Filtration reaction->isolation wash Wash with Cold Solvent & Ether isolation->wash dry Dry Under Vacuum wash->dry equilibrium Equilibrate Complex with Receptor initiate_diss Initiate Dissociation (Dilution or Competitor) equilibrium->initiate_diss time_points Take Aliquots at Various Time Points initiate_diss->time_points add_radioligand Add [3H]Ligand to Measure Free Receptor time_points->add_radioligand filter_wash Filter & Wash add_radioligand->filter_wash analyze Scintillation Counting & Data Analysis filter_wash->analyze

Caption: Experimental workflows for complex synthesis and dissociation measurement.

stability_factors cluster_metal Metal Ion Properties cluster_environment Environmental Factors cluster_ligand Ligand/Anion Properties center Complex Stability (Minimized Dissociation) metal_charge High Positive Charge metal_charge->center metal_size Small Ionic Radius metal_size->center metal_ox High Oxidation State metal_ox->center solvent Non-Coordinating Solvent solvent->center temperature Low Temperature temperature->center atmosphere Inert Atmosphere atmosphere->center anion Weakly Coordinating Anion anion->center chelation Chelating Moiety chelation->center

Caption: Key factors that promote the stability of metal complexes.

References

Technical Support Center: Optimization of Solvent Systems for 3,3'-Bipyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3,3'-bipyridine, with a specific focus on the optimization of solvent systems.

Troubleshooting Guides

Low reaction yield, impurity formation, and poor reproducibility are common hurdles in this compound synthesis. The choice of solvent plays a pivotal role in mitigating these issues. This guide provides a systematic approach to troubleshooting solvent-related problems in common cross-coupling reactions used for this compound synthesis.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Poor Solubility of Reactants or Catalyst: The starting materials, catalyst, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.Action: • Select a solvent with a higher dissolving power for all reaction components. Polar aprotic solvents like DMF, DMSO, or NMP are often good starting points for polar reactants. For less polar systems, toluene (B28343), dioxane, or THF may be more suitable.[1][2] • Consider using a co-solvent system to improve solubility. • Gently heat the reaction mixture to aid dissolution, ensuring the temperature is compatible with the stability of all reagents.
Catalyst Deactivation or Inhibition: The solvent can coordinate to the metal center of the catalyst, potentially inhibiting its activity.[3] The this compound product itself is a strong coordinating ligand and can deactivate the catalyst, a common issue in these reactions.[4][5]Action: • Switch to a less coordinating solvent. For example, if using a strongly coordinating solvent like DMF, consider trying a less coordinating one like toluene or THF. • Increase the catalyst loading to compensate for deactivation. • Choose a ligand for the catalyst that is less easily displaced by the solvent or the bipyridine product.
Unfavorable Reaction Kinetics: The solvent polarity can significantly influence the rate of the reaction by stabilizing or destabilizing transition states in the catalytic cycle.[6][7]Action: • Experiment with solvents of different polarities. For Suzuki-Miyaura reactions, a range of solvents from polar (e.g., DMF, isopropanol) to non-polar (e.g., toluene) can be effective, and the optimal choice is often substrate-dependent.[8] • For Ullmann couplings, polar solvents like DMF and THF have been shown to give excellent yields compared to non-polar solvents like toluene or benzene.[1]
Issue 2: Formation of Side Products and Impurities
Possible Cause Troubleshooting Step
Side Reactions Promoted by the Solvent: Certain solvents can participate in or promote undesired side reactions. For example, protic solvents might interfere with organometallic reagents.Action: • Ensure the solvent is anhydrous and free of impurities, especially for reactions sensitive to moisture, such as those involving organozinc (Negishi) or Grignard reagents. • If side reactions with the solvent are suspected, switch to a more inert solvent.
Homocoupling of Starting Materials: The solvent can influence the relative rates of cross-coupling versus homocoupling.Action: • Modifying the solvent system can sometimes suppress homocoupling. This often requires empirical screening of different solvent options.
Product Degradation: The reaction product may be unstable under the reaction conditions, including the choice of solvent and temperature.Action: • Monitor the reaction progress closely by TLC or LC-MS to identify the point of maximum product formation before significant degradation occurs. • If degradation is observed, consider using a lower boiling point solvent to allow for milder reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a solvent for a this compound synthesis?

A1: The initial and most critical step is to ensure the solubility of all reactants, including the catalyst and base, in the chosen solvent. A homogeneous reaction mixture is generally preferred for optimal results. You can perform small-scale solubility tests with your starting materials in a few candidate solvents before setting up the full reaction.

Q2: How does solvent polarity affect the outcome of my Suzuki-Miyaura reaction for this compound?

A2: Solvent polarity can have a complex effect on Suzuki-Miyaura couplings. While highly polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate, the overall effect is not always straightforward and can be substrate-dependent.[6][7] It is often beneficial to screen a range of solvents with varying polarities, such as toluene (non-polar), THF (intermediate polarity), and DMF (polar aprotic), to find the optimal conditions for your specific substrates.

Q3: My Ullmann coupling reaction to form this compound is giving a low yield in toluene. What should I try?

A3: For Ullmann couplings, polar solvents often lead to significantly better yields.[1] It is highly recommended to switch from toluene to a polar aprotic solvent like DMF or THF. These solvents can better solvate the copper species involved in the catalytic cycle and the ionic intermediates, thereby promoting the desired reaction.[1]

Q4: Can the solvent choice help to minimize catalyst deactivation by the this compound product?

A4: While the coordinating nature of the bipyridine product is a fundamental challenge, the solvent can play a role. A strongly coordinating solvent might compete with the bipyridine for binding to the catalyst, which could, in some cases, mitigate product inhibition. However, the solvent itself could also be an inhibitor.[3] A more direct approach to address this issue is to use a higher catalyst loading or to select a ligand that forms a more stable complex with the metal center.

Q5: Are there any "green" or more environmentally friendly solvent options for this compound synthesis?

A5: Yes, there is a growing interest in using greener solvents for cross-coupling reactions. For Suzuki-Miyaura reactions, alcohols like isopropanol (B130326) and even water (often as a co-solvent) have been used successfully.[8] Propylene carbonate is another green solvent option that has been explored for Suzuki-Miyaura reactions.[9] The suitability of these solvents will depend on the specific reaction and substrates.

Data Presentation

The following table summarizes the effect of different solvents on the yield of this compound synthesis via Suzuki-Miyaura and Ullmann coupling reactions, based on general trends reported in the literature. Please note that these are representative values and actual yields may vary depending on the specific substrates, catalyst, base, and reaction conditions.

Reaction TypeSolventPolarityTypical Yield (%)Reference
Suzuki-Miyaura Coupling TolueneNon-polar60-80[8]
THFPolar aprotic70-90[7]
1,4-DioxaneNon-polar75-95[10]
DMFPolar aprotic80-95[6][7]
Isopropanol/WaterPolar protic70-90[8]
Ullmann Homocoupling TolueneNon-polar< 20[1]
DMFPolar aprotic> 90[1][4]
THFPolar aprotic> 90[1]

Experimental Protocols

General Protocol for Solvent Screening in Suzuki-Miyaura Coupling for this compound Synthesis

This protocol provides a general framework for screening different solvents to optimize the synthesis of this compound from a 3-halopyridine and a pyridine-3-boronic acid derivative.

Materials:

  • 3-Halopyridine (e.g., 3-bromopyridine)

  • Pyridine-3-boronic acid or its ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents to be screened (e.g., Toluene, THF, 1,4-Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a series of identical, flame-dried reaction vessels (e.g., Schlenk tubes or reaction vials) equipped with stir bars, add the 3-halopyridine (1.0 eq), pyridine-3-boronic acid derivative (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (typically 1-5 mol%) to each reaction vessel.

  • To each vessel, add a different anhydrous solvent to be screened (ensure the same concentration across all reactions, typically 0.1-0.5 M).

  • Seal the reaction vessels and heat the reactions to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, 16 hours) by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reactions are deemed complete (or after a fixed time for comparison), cool the vessels to room temperature.

  • Work-up each reaction mixture by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction to determine the yield and purity of the this compound. This can be done by ¹H NMR spectroscopy using an internal standard or by chromatographic purification and weighing the isolated product.

  • Compare the results to identify the optimal solvent for your specific reaction.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Reactions start Low or No Product Yield check_solubility Check Solubility of Reactants & Catalyst start->check_solubility is_soluble Are all components soluble? check_solubility->is_soluble change_solvent Screen Solvents: - More Polar (DMF, DMSO) - Less Polar (Toluene, Dioxane) - Co-solvent system is_soluble->change_solvent No check_catalyst Evaluate Catalyst Activity is_soluble->check_catalyst Yes change_solvent->check_catalyst is_catalyst_active Is catalyst deactivation suspected? check_catalyst->is_catalyst_active modify_catalyst Modify Catalytic System: - Increase catalyst loading - Change ligand - Use less coordinating solvent is_catalyst_active->modify_catalyst Yes check_kinetics Assess Reaction Kinetics is_catalyst_active->check_kinetics No modify_catalyst->check_kinetics optimize_conditions Optimize Reaction Conditions: - Vary solvent polarity - Adjust temperature check_kinetics->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.

Solvent_Selection_Logic Logical Workflow for Solvent Selection in this compound Synthesis start Define Reaction Type (e.g., Suzuki, Ullmann) literature_review Consult Literature for Similar Reactions start->literature_review solubility_screen Initial Screening for Solubility of all reactants and catalyst solubility_screen->start Insoluble, Re-evaluate initial_selection Select 2-3 Candidate Solvents (e.g., Toluene, THF, DMF) solubility_screen->initial_selection Soluble solvent_properties Consider Solvent Properties: - Polarity - Boiling Point - Coordinating Ability literature_review->solvent_properties solvent_properties->solubility_screen small_scale_tests Perform Small-Scale Screening Reactions initial_selection->small_scale_tests analysis Analyze Yield and Purity (TLC, GC-MS, NMR) small_scale_tests->analysis analysis->initial_selection Poor Results, Re-select optimization Further Optimization: - Co-solvent Systems - Temperature Adjustment analysis->optimization Promising Results final_choice Select Optimal Solvent System optimization->final_choice

Caption: A logical workflow for selecting an optimal solvent for this compound synthesis.

References

Technical Support Center: Enhancing Thermal Stability of 3,3'-Bipyridine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of 3,3'-bipyridine-based materials.

Frequently Asked Questions (FAQs)

Q1: What factors generally influence the thermal stability of this compound-based materials?

A1: The thermal stability of this compound-based materials, particularly coordination polymers and metal-organic frameworks (MOFs), is influenced by several factors:

  • Coordination Environment: The strength and geometry of the coordination bonds between the this compound ligand and the metal center are critical. Stronger bonds lead to higher thermal stability.

  • Metal Ion: The choice of the metal ion plays a significant role. For instance, in some coordination polymer series, thermal stability has been observed to increase in the order of Fe < Co < Ni.[1]

  • Ligand Rigidity and Functional Groups: The inherent rigidity of the bipyridine backbone contributes to thermal stability. The introduction of certain functional groups can either enhance or decrease stability depending on their nature and position. For example, incorporating pyridine (B92270) rings into polyimide main chains can increase the thermal decomposition temperature.[2]

  • Framework Structure and Interpenetration: In MOFs, the overall topology of the framework and the degree of interpenetration can impact thermal stability. Highly interconnected and dense structures are often more thermally robust.

  • Guest Molecules: The presence of solvent or guest molecules within the pores of a material can affect its thermal behavior. Their removal upon heating can sometimes lead to framework collapse or phase transitions.

Q2: How does the isomeric form of bipyridine (3,3'- vs. 4,4'-) affect the thermal stability of the resulting materials?

A2: The geometry of the bipyridine isomer significantly influences the resulting crystal structure, which in turn can affect thermal stability. 4,4'-bipyridine (B149096) is a linear linker that tends to form regular, often interpenetrated frameworks. In contrast, this compound has an angular or "kinked" geometry. This angularity can lead to more complex and less symmetric structures that may be less prone to interpenetration, potentially resulting in different thermal properties. While direct comparative studies on the thermal stability of 3,3'- versus 4,4'-bipyridine-based materials are not abundant, the structural differences are a key consideration in designing materials with desired thermal characteristics.

Q3: What is a common temperature range for the decomposition of this compound-based coordination polymers?

A3: The decomposition temperature of this compound-based coordination polymers can vary widely depending on the specific composition and structure. However, many reported materials show decomposition temperatures in the range of 200-400 °C. For example, a manganese(II) coordination polymer with 3-(aminomethyl)pyridine (B1677787) was found to decompose at around 500 K (227 °C). It is crucial to perform thermogravimetric analysis (TGA) to determine the specific decomposition temperature for your material.

Troubleshooting Guides

Issue 1: Unexpectedly Low Thermal Stability or Decomposition During Synthesis

Symptoms:

  • The material shows a lower decomposition temperature in TGA than expected.

  • The product from a solvothermal or hydrothermal synthesis is an undesired decomposed phase.

  • Discoloration (e.g., turning yellow or brown) of the material is observed during the reaction or upon storage.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ligand Decomposition: The this compound ligand or its derivatives may be unstable under the reaction conditions (e.g., high temperature, presence of certain reagents).- Lower the reaction temperature and extend the reaction time. - Screen different solvents to find one that allows for a lower synthesis temperature. - If using a functionalized bipyridine, ensure the functional groups are stable under the reaction conditions. For example, bromomethyl groups are susceptible to hydrolysis.
Solvent Decomposition: Solvents like DMF can decompose at high temperatures to produce species (e.g., formate) that may react with the metal centers, leading to the formation of an unintended product.- Consider using a more thermally stable solvent. - If DMF is necessary, try to use the lowest possible reaction temperature.
Incorrect Atmosphere: The presence of oxygen can lead to oxidative decomposition, especially at elevated temperatures.- Conduct the synthesis and any subsequent thermal treatment under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Materials: Impurities in the this compound ligand or metal salt can act as catalysts for decomposition.- Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, elemental analysis).
Issue 2: Amorphous or Poorly Crystalline Product with Poor Thermal Stability

Symptoms:

  • Powder X-ray diffraction (PXRD) pattern shows broad peaks or no sharp peaks, indicating an amorphous or poorly crystalline material.

  • The material exhibits a gradual weight loss in TGA over a broad temperature range rather than a sharp decomposition step.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Reaction Rate is Too Fast: Rapid nucleation and crystal growth can lead to a disordered, amorphous material with lower thermal stability.- Decrease the reaction temperature to slow down the kinetics of framework formation. - Introduce a modulator, such as a monocarboxylic acid, which can compete with the bipyridine linker and control the crystal growth.
Inadequate Reaction Time: The crystallization process may not have had enough time to complete, resulting in a poorly ordered material.- Increase the reaction time to allow for proper crystal formation and annealing of defects.
Poor Solubility of Precursors: If the metal salt or ligand is not fully dissolved, it can lead to inhomogeneous nucleation and an amorphous product.- Experiment with different solvents or solvent mixtures to improve the solubility of the precursors.
Issue 3: Undesired Phase Transition Upon Heating

Symptoms:

  • An unexpected endothermic or exothermic event is observed in Differential Scanning Calorimetry (DSC) before the main decomposition.

  • In-situ variable-temperature PXRD shows a change in the crystal structure upon heating.

  • The material's properties (e.g., porosity, color) change after thermal treatment.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Loss of Guest/Solvent Molecules: The removal of guest molecules from the pores can induce a structural transformation.- Analyze the evolved gases during TGA using a coupled mass spectrometer (TGA-MS) to identify the departing guest molecules. - If the phase transition is undesirable, consider using a solvent with a higher boiling point or stronger interaction with the framework to increase the temperature at which it is removed.
Polymorphism: The material may exist in different crystalline forms (polymorphs), and a transition from a metastable to a more stable phase can occur upon heating.- Carefully control the synthesis conditions (temperature, solvent, concentration) to target the desired, more thermally stable polymorph. - Characterize the material thoroughly using PXRD and DSC to identify any polymorphic behavior.
Thermally Induced Ligand Rearrangement/Reaction: In some cases, the bipyridine ligand itself can undergo a chemical reaction or rearrangement at elevated temperatures.- Investigate the chemical structure of the material after the phase transition using techniques like solid-state NMR or IR spectroscopy to check for changes in the ligand.

Data Presentation: Thermal Stability of Bipyridine-Based Materials

The following tables summarize quantitative data on the thermal stability of various bipyridine-containing materials.

Table 1: Decomposition Temperatures of Bipyridine-Containing Coordination Polymers

CompoundMetal IonDecomposition Temperature (°C)TechniqueReference
[Mn(NCS)₂(C₆H₈N₂)₂]nMn(II)~227TG-DTA
ICR-20 SeriesFe(II)242TGA[1]
ICR-20 SeriesCo(II)>242TGA[1]
ICR-20 SeriesNi(II)353TGA[1]
ICR-21 SeriesFe(II)207TGA[1]
ICR-21 SeriesCo(II)>207TGA[1]
ICR-21 SeriesNi(II)355TGA[1]

Table 2: Thermal Properties of Pyridine-Containing Polyimides

PolymerTGA 5% Weight Loss (°C)Glass Transition Temperature (Tg) (°C)Reference
PyDPM-PMDA>476358-473[2]
PyDPM-BPDA>476358-473[2]
PyDPM-ODPA>476358-473[2]
PyDPM-6FDA>476358-473[2]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a this compound-based material.

Methodology:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvent by drying it under vacuum.

    • Accurately weigh 5-10 mg of the powdered sample into a clean TGA crucible (e.g., alumina, platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 800 °C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The temperature at 5% weight loss (Td5) is often reported as a measure of thermal stability.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, melting points, and crystallization events.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample into a DSC pan (e.g., aluminum).

    • Seal the pan hermetically or with a pinhole, depending on the experiment's goal (e.g., to allow for the escape of volatiles).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas.

  • Thermal Program:

    • Typically involves a heat-cool-heat cycle to erase the sample's thermal history.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same rate.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Endothermic peaks typically represent melting or phase transitions, while exothermic peaks indicate crystallization or decomposition. The glass transition (Tg) appears as a step change in the baseline.

Visualizations

Troubleshooting_Low_Thermal_Stability cluster_synthesis Synthesis Optimization Start Low Thermal Stability Observed Check_Synthesis Review Synthesis Conditions Start->Check_Synthesis Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Atmosphere Confirm Inert Atmosphere Start->Check_Atmosphere Lower_Temp Lower Reaction Temperature Check_Synthesis->Lower_Temp High Temp? Change_Solvent Change Solvent Check_Synthesis->Change_Solvent Solvent Decomposition? Add_Modulator Add Modulator Check_Synthesis->Add_Modulator Fast Reaction? Purify Purify Ligand/Metal Salt Check_Purity->Purify Inert_Gas Use N2 or Ar Check_Atmosphere->Inert_Gas Outcome Improved Thermal Stability Lower_Temp->Outcome Change_Solvent->Outcome Add_Modulator->Outcome Purify->Outcome Inert_Gas->Outcome

Caption: Troubleshooting workflow for low thermal stability.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Dry_Sample Dry Sample (Vacuum) Weigh_Sample Weigh 5-10 mg Dry_Sample->Weigh_Sample Load_Crucible Load into TGA Crucible Weigh_Sample->Load_Crucible Place_In_TGA Place Crucible in TGA Load_Crucible->Place_In_TGA Purge_Inert Purge with Inert Gas Place_In_TGA->Purge_Inert Heat_Sample Heat at 10°C/min Purge_Inert->Heat_Sample Record_Weight Record Weight vs. Temperature Heat_Sample->Record_Weight Plot_Data Plot Weight % vs. Temperature Record_Weight->Plot_Data Determine_Td Determine Decomposition Temperature (Td) Plot_Data->Determine_Td

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

managing air and moisture sensitivity of 3,3'-Bipyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the air and moisture sensitivity of 3,3'-bipyridine and its derivatives in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound and related compounds.

Issue 1: Your reaction is resulting in a low yield or incomplete conversion.

  • Possible Cause: Reagent Decomposition. Organometallic reagents and even some bipyridine derivatives can be sensitive to air and moisture.[1] Degradation of your starting material can lead to lower yields.[2]

  • Troubleshooting Steps:

    • Ensure that all reagents and solvents are thoroughly dried before use.[1]

    • Perform the reaction under a rigorously anhydrous and oxygen-free environment. This can be achieved by using a glovebox or Schlenk line techniques to maintain an inert atmosphere of nitrogen or argon.[1][2][3]

    • Degas your solvents to remove dissolved oxygen.[4]

    • If you suspect your this compound has degraded, consider purifying it by recrystallization or chromatography before use.

  • Possible Cause: Catalyst Deactivation. In metal-catalyzed reactions, the this compound product can sometimes coordinate to the metal catalyst, leading to deactivation.[1]

  • Troubleshooting Steps:

    • Try increasing the catalyst loading.[1]

    • Consider using a ligand that is less easily displaced by the bipyridine product.[1]

  • Possible Cause: Poor Solubility. The starting materials or reaction intermediates may not be fully dissolved, leading to an incomplete reaction.[1]

  • Troubleshooting Steps:

    • Screen different anhydrous solvents or solvent mixtures to improve solubility.[1]

    • If the reagents and products are stable at higher temperatures, consider increasing the reaction temperature.[1]

Issue 2: You are observing the formation of unexpected impurities or side products.

  • Possible Cause: Hydrolysis. Bipyridine derivatives, especially those with sensitive functional groups like bromomethyl, are susceptible to hydrolysis in the presence of moisture, which can lead to the formation of hydroxymethyl byproducts.

  • Troubleshooting Steps:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried, either in an oven or by flame-drying under an inert atmosphere.[3][5][6]

    • Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[5]

  • Possible Cause: Oxidation. Discoloration of the starting material (e.g., turning yellow or brown) can be an indication of oxidation due to air exposure.

  • Troubleshooting Steps:

    • Always store this compound and its derivatives under an inert gas and protect them from light.

    • Before use, visually inspect the compound for any signs of discoloration. If discoloration is observed, it is advisable to assess the purity via analytical methods like HPLC or NMR.

  • Possible Cause: Self-Reactivity or Polymerization. The nitrogen atoms in the bipyridine can be nucleophilic, potentially leading to intermolecular reactions or the formation of insoluble polymeric byproducts.[5]

  • Troubleshooting Steps:

    • Consider using more dilute solutions to minimize the chances of intermolecular reactions.[2]

    • If applicable to your reaction, slowly add the this compound solution to the reaction mixture to maintain a low instantaneous concentration.[2]

Logical Troubleshooting Workflow for Low Reaction Yields

G start Low Yield or Incomplete Reaction check_purity Assess Starting Material Purity (NMR, HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Reagent (Recrystallization, Chromatography) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes rerun1 Re-run Reaction purify->rerun1 rerun1->check_conditions is_inert Was the atmosphere inert and anhydrous? check_conditions->is_inert implement_inert Implement Rigorous Inert Atmosphere Techniques (Schlenk line, glovebox) is_inert->implement_inert No optimize Further Optimization (Solvent, Temperature, Concentration) is_inert->optimize Yes rerun2 Re-run Reaction implement_inert->rerun2 rerun2->optimize end Successful Reaction optimize->end

Caption: Troubleshooting logic for addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its derivatives?

A1: To maintain the integrity of this compound and its derivatives, proper storage is crucial. The recommended conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2°C - 8°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert Gas (e.g., Nitrogen, Argon)To prevent oxidation. Some related compounds are known to be air-sensitive.
Light Protect from light (e.g., in an amber vial)To prevent potential photodecomposition.
Moisture Store in a dry, well-ventilated placeTo prevent hydrolysis, especially for functionalized derivatives.[7]

Q2: What are the potential degradation pathways for this compound derivatives?

A2: The primary degradation pathways involve reactions with atmospheric components. For substituted bipyridines, such as those with bromomethyl groups, the main concerns are hydrolysis of the functional group and oxidation. The pyridine (B92270) rings themselves can be susceptible to oxidation over time, often indicated by a change in color.

Potential Degradation Pathways

G Bipyridine This compound Derivative Hydrolysis Hydrolysis Products (e.g., hydroxymethyl derivative) Bipyridine->Hydrolysis Oxidation Oxidation Products (e.g., N-oxides, colored impurities) Bipyridine->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Air Air (O2) Air->Oxidation

Caption: Common degradation pathways for this compound derivatives.

Q3: How do I properly set up a reaction under an inert atmosphere?

A3: Setting up a reaction under an inert atmosphere is essential for preventing the degradation of air- and moisture-sensitive reagents.[8] This typically involves the use of a Schlenk line or an inert gas-filled balloon.[3]

Q4: How can I purify this compound if I suspect it has degraded?

A4: If you suspect your this compound has been compromised by exposure to air or moisture, purification is recommended. Common purification techniques include:

  • Recrystallization: Dissolve the compound in a minimum amount of a suitable hot solvent and allow it to cool slowly to form pure crystals, leaving impurities in the solution.

  • Column Chromatography: Pass a solution of the compound through a column of silica (B1680970) gel or alumina (B75360) to separate the desired compound from its impurities.

  • Distillation: For liquid bipyridine derivatives, distillation under reduced pressure can be an effective purification method.[9]

After purification, it is important to characterize the compound (e.g., by NMR or melting point) to confirm its purity before use.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol describes a common and accessible method for creating an inert atmosphere in a reaction flask for small-scale reactions.[3]

Materials:

  • Reaction flask (round-bottomed) with a stir bar

  • Rubber septum

  • Balloon (helium-quality)

  • Syringe with needle for balloon inflation

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Needles (one for gas inlet, one for outlet)

  • Heat gun or Bunsen burner for flame-drying

Methodology:

  • Dry the Glassware: Assemble the reaction flask with the stir bar inside. Flame-dry the flask under vacuum or with a stream of inert gas to remove any adsorbed water. Allow the flask to cool to room temperature under a positive pressure of inert gas.[6]

  • Prepare the Inert Gas Balloon: Attach a needle to a balloon. Fill the balloon from the inert gas cylinder to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping and then plug the needle into a rubber stopper for temporary storage.[3]

  • Purge the Flask: Securely place a rubber septum over the joint of the cooled reaction flask. Insert the needle from the inert gas balloon through the septum. Insert a second "exit" needle to act as an outlet.[10]

  • Flush the System: Allow the inert gas to flow from the balloon into the flask and out of the exit needle for approximately 5-10 minutes. This process, known as flushing, displaces the air inside the flask.[3][10]

  • Establish Positive Pressure: After flushing, remove the exit needle. The balloon will maintain a slight positive pressure of inert gas inside the flask, preventing air from entering. The flask is now ready for the addition of solvents and reagents.

Experimental Workflow for Inert Atmosphere Reaction Setup

G A 1. Assemble and Flame-Dry Glassware B 2. Cool Flask Under Inert Gas Stream A->B C 3. Seal with Rubber Septum B->C E 5. Insert Gas Inlet and Outlet Needles C->E D 4. Prepare Inert Gas Balloon D->E F 6. Flush Flask with Inert Gas (5-10 min) E->F G 7. Remove Outlet Needle to Create Positive Pressure F->G H 8. Ready for Reagent Addition G->H

Caption: Workflow for setting up an inert atmosphere reaction.

Protocol 2: Transfer of Air-Sensitive Liquid Reagents via Syringe

This protocol details the safe transfer of air- and moisture-sensitive liquids into a reaction flask that is under an inert atmosphere.[3][6]

Materials:

  • Dry, gas-tight syringe with a needle

  • Reaction flask under a positive pressure of inert gas

  • Reagent bottle with a rubber septum

Methodology:

  • Flush the Syringe: Before drawing up the reagent, the syringe must be flushed with inert gas to remove any air and moisture. To do this, draw a full volume of inert gas from the headspace of your reaction flask (or another inerted flask) and then expel it into the lab atmosphere. Repeat this process 2-3 times.[3]

  • Withdraw the Reagent: Insert the needle of the flushed syringe through the septum of the reagent bottle, ensuring the needle tip is below the surface of the liquid. Slowly draw a slightly larger volume of the liquid than required. As you do this, a small bubble of inert gas may also be drawn in.

  • Remove Gas Bubbles: Invert the syringe (needle pointing up) and carefully push the plunger to expel the gas bubble back into the reagent bottle's headspace. Then, precisely adjust the liquid volume to the desired amount by expelling the excess liquid back into the bottle.[6][10]

  • Create an Inert Gas Buffer: With the needle tip still in the headspace of the reagent bottle, withdraw a small amount of inert gas (an "inert gas buffer") into the syringe. This prevents the reagent in the needle from coming into contact with the atmosphere during transfer.[6][10]

  • Transfer to Reaction Flask: Quickly and carefully insert the needle through the septum of the reaction flask. First, inject the inert gas buffer, and then slowly add the liquid reagent to the reaction mixture.

  • Clean the Syringe: After the transfer, immediately draw a small amount of inert gas from the reaction flask headspace into the syringe. This helps to clear the needle. The syringe should then be cleaned by rinsing with an appropriate dry solvent, followed by other solvents like acetone, and finally water.[3][6]

References

identifying and minimizing byproducts in Suzuki coupling of 3-halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in the Suzuki-Miyaura coupling of 3-halopyridines.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki coupling of 3-halopyridines?

A1: The primary undesired byproducts in the Suzuki coupling of 3-halopyridines are:

  • Homocoupling Products: These are dimers of the starting materials, resulting from the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the 3-halopyridine.[1][2] Homocoupling of the boronic acid is often more prevalent and is typically promoted by the presence of oxygen.[3]

  • Protodeboronation Products: This involves the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom on the coupling partner, leading to the formation of an unsubstituted pyridine.[2][4] Pyridylboronic acids are particularly susceptible to this side reaction.[4]

  • Dehalogenation Products: The halogen atom on the 3-halopyridine is replaced by a hydrogen atom.

Q2: My Suzuki coupling of a 3-chloropyridine (B48278) is giving a low yield. What are the first things I should check?

A2: Low yields with 3-chloropyridines are common due to the strength of the C-Cl bond. Key factors to investigate are:

  • Catalyst System: 3-Chloropyridines are less reactive than their bromo or iodo counterparts and often require more active catalyst systems.[3] Consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]

  • Reaction Temperature: Higher temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond.[3]

  • Choice of Base: A strong base, such as K₃PO₄ or Cs₂CO₃, is often required for the coupling of less reactive chlorides.

Q3: How can I minimize homocoupling of my boronic acid?

A3: Homocoupling is often linked to the presence of oxygen and the state of the palladium catalyst. To minimize it:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling compared to Pd(II) sources such as Pd(OAc)₂, which require an initial reduction step that can promote this side reaction.[3]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.[5]

Q4: What is protodeboronation and how can I prevent it with my pyridylboronic acid?

A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[4] Pyridylboronic acids are particularly prone to this. To prevent it:

  • Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters (Bpin), are generally more stable than the corresponding boronic acids and less susceptible to protodeboronation.[4]

  • Anhydrous Conditions: Using anhydrous solvents can help to suppress this side reaction.

  • Choice of Base: The choice of base and the presence of water can significantly influence the rate of protodeboronation.

II. Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield of Desired Product Inactive catalyst.Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere.
Insufficiently reactive catalyst for 3-chloropyridine.Switch to a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an NHC ligand.[3]
Inappropriate base.For less reactive chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[2]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for potential catalyst decomposition.
Significant Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and the reaction mixture before adding the catalyst.[3]
Use of a Pd(II) precatalyst.Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent if using a Pd(II) source.[3]
Significant Protodeboronation Unstable boronic acid.Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[4]
Presence of water.Use anhydrous solvents and reagents.
Inappropriate pH.The rate of protodeboronation can be pH-dependent; screen different bases to find the optimal conditions.[4]
Formation of Dehalogenated Byproduct Side reaction after oxidative addition.Optimize the ligand choice and consider running the reaction at the lowest effective temperature.

III. Data Presentation

Table 1: Effect of Catalyst System on the Suzuki Coupling of 3-Bromopyridine (B30812) with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene (B28343)/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

Data is illustrative and based on trends reported in the literature for comparative purposes.[1]

Table 2: Influence of Solvent on the Suzuki Coupling of a Dichloropyrimidine with Phenylboronic Acid

SolventYield (%)
1,4-Dioxane72
Isopropanol64
THF<10
DMF<5
H₂O<5
MeOH<5

Reaction Conditions: 2,4-dichloropyrimidine (B19661) (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.[2][6]

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromopyridine with an Arylboronic Acid

  • To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[3]

Protocol 2: Optimized Procedure for Suzuki Coupling of 3-Chloropyridine with an Arylboronic Acid Pinacol Ester

  • To an oven-dried vial equipped with a magnetic stir bar, add 3-chloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 2-methyltetrahydrofuran (B130290) (2-MeTHF, 2 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[3]

V. Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_homocoupling Homocoupling Pathway cluster_protodeboronation Protodeboronation Pathway Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)L2-X Pd0->PdII_halide Ar-X PdII_O2 Pd(II)Ln Pd0->PdII_O2 O2 (Trace) OxAdd Oxidative Addition Transmetalation Transmetalation PdII_aryl Ar-Pd(II)L2-Ar' PdII_halide->PdII_aryl Ar'-B(OH)2 Base Boronic_Acid_Start Ar'-B(OH)2 RedElim Reductive Elimination Product Ar-Ar' PdII_aryl->Product Product->Pd0 Regeneration Homocoupling_Product R-R PdII_O2->Homocoupling_Product 2 R-B(OH)2 Boronic_Acid1 R-B(OH)2 Boronic_Acid2 R-B(OH)2 Homocoupling_Product->Pd0 Reduction Protodeboronation_Product Ar'-H Boronic_Acid_Start->Protodeboronation_Product H+ Proton_Source H+

Caption: Suzuki catalytic cycle with competing byproduct pathways.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Analysis Analyze Byproducts (GC-MS, NMR) Start->Analysis Homocoupling Predominant Homocoupling? Analysis->Homocoupling Protodeboronation Predominant Protodeboronation? Analysis->Protodeboronation Low_Conversion Low Conversion, Starting Material Remains? Analysis->Low_Conversion Homocoupling->Protodeboronation No Degas Improve Degassing (Ar/N2 sparge) Homocoupling->Degas Yes Protodeboronation->Low_Conversion No Boronic_Ester Use Boronic Ester (e.g., Pinacol) Protodeboronation->Boronic_Ester Yes Active_Catalyst Use More Active Catalyst/Ligand Low_Conversion->Active_Catalyst Yes Pd0_Source Switch to Pd(0) Precatalyst Degas->Pd0_Source Anhydrous Use Anhydrous Solvent Boronic_Ester->Anhydrous Increase_Temp Increase Temperature Active_Catalyst->Increase_Temp Stronger_Base Use Stronger Base Increase_Temp->Stronger_Base

Caption: Troubleshooting workflow for Suzuki coupling of 3-halopyridines.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 3,3'-Bipyridine and 2,2'-Bipyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transition-metal catalysis, the selection of ligands is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast array of available ligands, bipyridines have established themselves as a versatile and indispensable class. This guide provides a comprehensive comparison of the catalytic activities of two prominent isomers: 3,3'-bipyridine and 2,2'-bipyridine (B1663995). While structurally similar, their distinct coordination chemistry leads to divergent applications and catalytic performance. This document aims to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions in ligand selection for catalyst design.

Structural and Electronic Properties: A Tale of Two Isomers

The fundamental difference between this compound and 2,2'-bipyridine lies in the position of the nitrogen atoms within their pyridine (B92270) rings, which profoundly influences their interaction with metal centers. 2,2'-Bipyridine is a classic chelating ligand, where the proximity of the two nitrogen atoms allows for the formation of a stable five-membered ring with a single metal ion. This chelation effect enhances the stability of the resulting metal complex and modulates the electronic properties of the metal center, which is a cornerstone of its widespread use in homogeneous catalysis.[1][2][3]

In contrast, the nitrogen atoms in this compound are positioned in a way that prevents chelation to a single metal center. Instead, it typically acts as a bridging ligand, coordinating to two different metal centers, thereby facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). This non-chelating, bridging nature is the primary reason for its application in heterogeneous catalysis.

PropertyThis compound2,2'-Bipyridine
CAS Number 350-30-1366-18-7
Molar Mass 156.18 g/mol 156.18 g/mol
Coordination Mode Bridging (non-chelating)Chelating
Typical Application Heterogeneous Catalysis (MOFs)Homogeneous Catalysis
Flexibility Rotation around C-C bondRelatively rigid upon chelation

Comparative Catalytic Performance

Direct quantitative comparisons of the catalytic activity of this compound and 2,2'-bipyridine in the same reaction system are scarce in the literature, primarily due to their fundamentally different coordination modes and resulting applications. However, a qualitative comparison based on their roles in catalysis provides valuable insights.

2,2'-Bipyridine: A Workhorse in Homogeneous Catalysis

The robust chelating ability of 2,2'-bipyridine and its derivatives makes them exceptional ligands for a wide array of homogeneous catalytic reactions.[2] The formation of stable metal complexes with well-defined geometries is crucial for achieving high catalytic activity and selectivity.

Key Applications:

  • Cross-Coupling Reactions: Palladium complexes of 2,2'-bipyridine are highly effective catalysts for Suzuki-Miyaura, Heck, and other cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[4][5][6] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

  • Photocatalysis: Ruthenium and Iridium complexes of 2,2'-bipyridine are renowned for their use as photosensitizers in a variety of light-driven reactions, including CO₂ reduction and water splitting.[7][8] The strong metal-ligand charge transfer (MLCT) bands in these complexes are key to their light-harvesting properties.[3][9]

  • Polymerization: Nickel and palladium complexes with 2,2'-bipyridine ligands are employed as catalysts for olefin polymerization.

This compound: A Building Block for Heterogeneous Catalysts

The utility of this compound in catalysis stems from its ability to act as a linker in the construction of extended, porous structures like Metal-Organic Frameworks (MOFs). These materials offer the advantages of heterogeneous catalysts, such as ease of separation and recyclability, combined with the well-defined active sites characteristic of homogeneous catalysts.

Key Applications:

  • MOF-Based Catalysis: this compound can be incorporated as a ligand in the synthesis of MOFs. These frameworks can then be used as catalysts themselves, or they can serve as supports for catalytically active metal nanoparticles. The porous nature of MOFs allows for size- and shape-selective catalysis.[10]

  • Coordination Polymers: The bridging nature of this compound allows for the formation of one-, two-, or three-dimensional coordination polymers. These materials can exhibit catalytic activity, particularly when the metal nodes themselves are catalytically active.

Experimental Protocols

Synthesis of a [Pd(2,2'-bipyridine)Cl₂] Complex for Homogeneous Catalysis

Materials:

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • 2,2'-Bipyridine (bpy)

  • Distilled water

Procedure:

  • Dissolve K₂PdCl₄ and 2,2'-bipyridine in an equimolar ratio in distilled water.

  • Stir the mixture at ambient temperature for 8 hours.

  • A solid precipitate of [Pd(bpy)Cl₂] will form.

  • Filter the solid, wash with cold water, and dry under vacuum.[11]

Synthesis of a Metal-Organic Framework with a Bipyridine Ligand (Illustrative)

Materials:

  • Metal salt (e.g., Zinc nitrate)

  • Bipyridine-based dicarboxylic acid linker (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a vial, dissolve the metal salt and the bipyridine-based linker in the solvent.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the MOF will have formed.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials and dry appropriately.

Visualization of Coordination Modes

The distinct coordination behaviors of this compound and 2,2'-Bipyridine are central to their differing catalytic applications. The following diagrams, generated using the DOT language, illustrate these fundamental differences.

Figure 1: Chelation vs. Bridging.

The diagram above illustrates the chelating nature of 2,2'-bipyridine with a single metal ion, forming a stable ring structure. In contrast, this compound is shown bridging between two separate metal ions, a coordination mode that can lead to the formation of extended polymeric structures.

Conclusion

References

A Tale of Two Isomers: Unraveling the Structural Divergence of 3,3'-Bipyridine and 4,4'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

The subtle shift of a nitrogen atom from the 3,3'- to the 4,4'-position in the bipyridine ligand incites a cascade of structural transformations in the resulting metal complexes, profoundly influencing their coordination geometries, network topologies, and ultimately, their material properties. While 4,4'-bipyridine's linear and symmetric nature typically fosters the formation of regular, often interpenetrated frameworks, the angular or "kinked" geometry of 3,3'-bipyridine promotes more complex, asymmetric, and potentially chiral structures.

The fundamental distinction between these two positional isomers lies in the vector of their nitrogen lone pairs. In 4,4'-bipyridine (B149096), the nitrogen donors are positioned opposite each other, creating a linear coordination vector. This linearity makes it an ideal "pillar" in the construction of metal-organic frameworks (MOFs), often leading to predictable grid-like or pillared-layer structures.[1] Conversely, this compound possesses an inherent bend, with its nitrogen donors oriented at an angle. This "kinked" geometry disrupts the formation of simple linear arrays, giving rise to more intricate and often non-interpenetrated three-dimensional networks with unique pore shapes and sizes.[1] This structural diversity opens avenues for the rational design of materials with tailored properties for applications in gas storage, separation, and catalysis.

Comparative Structural Parameters

The coordination of these bipyridine isomers to a metal center results in distinct structural parameters, including metal-nitrogen bond lengths, bond angles, and, most critically, the torsion angle between the two pyridine (B92270) rings. While a comprehensive dataset for a pair of directly analogous complexes is not available in a single study, a compilation of data from various sources allows for a comparative analysis.

ParameterThis compound Complex (Representative)4,4'-Bipyridine Complex (Representative)Structural Implication
Coordination Mode Often acts as a chelating or a kinked bridging ligandPrimarily acts as a linear bridging ligandInfluences the dimensionality and topology of the resulting framework.[2]
Torsion Angle (inter-ring) Can vary significantly, often forced by coordinationTends towards planarity or a twisted conformation depending on packing forces[3][4]Affects the overall shape of the ligand and the steric environment around the metal center.
M-N Bond Length Dependent on the specific metal and coordination geometryDependent on the specific metal and coordination geometryReflects the strength of the metal-ligand interaction.
N-M-N Angle (for bridging) Acute angle due to the "kinked" natureApproximates 180° in linear chainsDictates the directionality of framework extension.
Resulting Framework Topology Complex, asymmetric, potential for chirality[1]Regular, often interpenetrated grids or pillared layers[1]Impacts porosity, surface area, and potential applications.

Spectroscopic Signatures: A Window into Electronic Structure

The electronic properties of 3,3'- and 4,4'-bipyridine complexes, as probed by UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy, are also influenced by their structural differences. The position of the nitrogen atoms affects the energy of the π → π* transitions within the ligand and the metal-to-ligand charge transfer (MLCT) bands.[5][6]

Spectroscopic TechniqueThis compound Complexes4,4'-Bipyridine ComplexesInterpretation
UV-Visible Spectroscopy Distinct absorption and emission properties compared to the 4,4'-isomer.[5]Characterized by π → π* and MLCT transitions.[6]The energy of electronic transitions is sensitive to the ligand's electronic structure, which is modulated by the nitrogen position.
¹H NMR Spectroscopy Chemical shifts of pyridine protons are influenced by the nitrogen's electronegativity and the overall molecular geometry.Chemical shifts are indicative of the electronic environment and symmetry of the complex.Provides insights into the coordination environment and symmetry of the complex in solution.
¹³C NMR Spectroscopy The chemical shifts of the carbon atoms provide information about the electronic distribution within the pyridine rings.[7]The number and chemical shifts of the signals reflect the symmetry of the molecule.[7]Complements ¹H NMR in elucidating the molecular structure and electronic properties.

Experimental Protocols

The synthesis and characterization of bipyridine-based metal complexes typically follow established procedures in coordination chemistry and materials science.

General Synthesis of Bipyridine-Based MOFs (Solvothermal Method)

Objective: To synthesize crystalline metal-organic frameworks using 3,3'- or 4,4'-bipyridine as a linker.

Materials:

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • This compound or 4,4'-Bipyridine

  • Co-ligand (e.g., a dicarboxylic acid like terephthalic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

Procedure:

  • In a glass vial or a Teflon-lined autoclave, dissolve the metal salt and the co-ligand in the chosen solvent.[8]

  • In a separate container, dissolve the bipyridine linker (3,3'- or 4,4'-bipyridine) in the same solvent.

  • Add the bipyridine solution to the metal salt solution and stir for a brief period to ensure homogeneity.

  • Seal the vial or autoclave and place it in a programmable oven.

  • Heat the reaction mixture to a specific temperature (typically between 80 °C and 150 °C) and hold for a designated period (usually 24 to 72 hours).[8]

  • Allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration and wash them with fresh solvent to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic structure of the synthesized complexes.

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[9][10]

  • The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure and purity of the complexes in solution.

Procedure:

  • Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[11]

  • For paramagnetic complexes, specialized pulse sequences and acquisition parameters may be necessary to obtain interpretable spectra due to signal broadening and large chemical shift ranges.[12][13][14][15]

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Visualizing the Structural Divide

The following diagrams, generated using the DOT language, illustrate the fundamental structural differences arising from the choice of bipyridine isomer.

G Coordination Modes of Bipyridine Isomers cluster_0 This compound cluster_1 4,4'-Bipyridine 3_3_bipy This compound (Angular) M1 Metal Center 3_3_bipy->M1 M3 Metal Center 3_3_bipy->M3 M1->3_3_bipy Chelating M2 Metal Center M2->3_3_bipy Bridging (Kinked) 4_4_bipy 4,4'-Bipyridine (Linear) M5 Metal Center 4_4_bipy->M5 M4 Metal Center M4->4_4_bipy Bridging (Linear)

Caption: Coordination modes of 3,3'- and 4,4'-bipyridine.

G Resulting Framework Topologies cluster_0 This compound Based MOF cluster_1 4,4'-Bipyridine Based MOF 3D_start Angular Linker 3D_node1 Asymmetric Coordination 3D_start->3D_node1 3D_node2 Complex 3D Network 3D_node1->3D_node2 3D_end Potentially Chiral Non-interpenetrated 3D_node2->3D_end 2D_start Linear Linker 2D_node1 Symmetric Coordination 2D_start->2D_node1 2D_node2 Pillared-Layer or Grid-like Structure 2D_node1->2D_node2 2D_end Often Interpenetrated 2D_node2->2D_end G General Experimental Workflow Start Synthesis (Solvothermal) Isolation Isolation & Washing Start->Isolation Drying Drying Isolation->Drying Characterization Characterization Drying->Characterization SCXRD SC-XRD Characterization->SCXRD Structure PXRD PXRD Characterization->PXRD Phase Purity NMR NMR Characterization->NMR Solution Structure UVVis UV-Vis Characterization->UVVis Electronic Properties

References

A Comparative Performance Analysis of 3,3'-Bipyridine MOFs and Their Isoreticular Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional differences between metal-organic frameworks (MOFs) synthesized with 3,3'-Bipyridine and the well-established isoreticular MOF series, IRMOF-1 and IRMOF-3. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance in gas adsorption, thermal stability, and catalysis, supported by experimental data and detailed methodologies.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The principle of isoreticular chemistry allows for the synthesis of a series of MOFs with the same underlying topology but with different pore sizes and functionalities by varying the organic linker.

This guide focuses on a comparative evaluation of MOFs incorporating a this compound linker against two archetypal isoreticular analogues from the IRMOF (Isoreticular Metal-Organic Framework) series: IRMOF-1 (also known as MOF-5) and IRMOF-3. While sharing a similar zinc-based structural building unit, the variation in the organic linkers—a dicarboxylate in the case of IRMOFs and the introduction of a bipyridyl moiety—leads to distinct performance characteristics.

Performance Evaluation: A Tabular Comparison

To facilitate a clear and objective comparison, the following tables summarize the key performance metrics for a representative this compound MOF and the isoreticular IRMOF-1 and IRMOF-3.

Table 1: Gas Adsorption Properties
MOFBET Surface Area (m²/g)Pore Volume (cm³/g)H₂ Adsorption Capacity (wt% at 77 K)CO₂ Adsorption Capacity
Mn-based this compound MOF Data not availableData not availableData not availableData not available
IRMOF-1 ~3000Data not available1.73 (at 1 bar)[1]Data not available
IRMOF-3 718.11[2]0.378[2]Data not available1.39 mmol/g (at 298.15 K)

Note: Direct quantitative comparison is limited by the availability of data for the same experimental conditions.

Table 2: Thermal Stability
MOFDecomposition Temperature (°C)
Mn-based this compound MOF >350
IRMOF-1 ~400
IRMOF-3 Starts to decompose around 321-360[2][3]
Table 3: Catalytic Performance
MOFCatalytic ReactionConversion (%)Selectivity (%)
Mn-based this compound MOF Knoevenagel CondensationHigh activity reportedHigh selectivity reported
IRMOF-3 Knoevenagel Condensation~90 (after 4h)[4]100[4]

Note: The catalytic performance is highly dependent on the specific reaction conditions, substrates, and catalyst activation procedures. The data presented here is for a representative reaction to highlight the catalytic potential.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of MOF performance. Below are the standard experimental protocols for the key characterization techniques cited in this guide.

Synthesis and Activation of MOFs
  • Solvothermal Synthesis: The MOFs are typically synthesized via solvothermal methods. For instance, the synthesis of a this compound MOF may involve dissolving a metal salt (e.g., Manganese(II) nitrate) and the organic linkers (a polycarboxylate and this compound) in a solvent such as N,N-dimethylformamide (DMF). The mixture is then sealed in a Teflon-lined autoclave and heated at a specific temperature for a set duration. After cooling, the crystalline product is collected by filtration, washed with fresh solvent to remove unreacted precursors, and dried.

  • Activation: To achieve a porous material, the solvent molecules residing in the pores of the as-synthesized MOF must be removed. This "activation" process is often carried out by heating the MOF under vacuum at an elevated temperature for several hours. The specific temperature and duration depend on the thermal stability of the MOF.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer.

  • Degassing: A sample of the activated MOF (typically 50-100 mg) is degassed under high vacuum at a temperature between 120-150 °C for several hours to remove any adsorbed moisture or residual solvent.

  • Analysis: The degassed sample is transferred to the analysis port of the instrument. The nitrogen adsorption and desorption isotherms are then measured at liquid nitrogen temperature (77 K) over a range of relative pressures (P/P₀).

  • Calculation: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of the MOFs.

  • Sample Preparation: A small amount of the activated MOF (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Analysis: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).

  • Data Interpretation: The weight loss of the sample as a function of temperature is recorded. The onset of a significant weight loss step, after the initial removal of any residual solvent, is considered the decomposition temperature of the MOF.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystal structure and phase purity of the synthesized MOFs.

  • Sample Preparation: A finely ground powder of the MOF sample is placed on a sample holder.

  • Data Collection: The PXRD pattern is collected using a diffractometer with a Cu Kα radiation source. The data is typically collected over a 2θ range of 5° to 50°.

  • Analysis: The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or with patterns reported in the literature to confirm the identity and purity of the synthesized MOF.

Heterogeneous Catalysis Testing

The catalytic performance of the MOFs is evaluated in a batch reactor.

  • Reaction Setup: The activated MOF catalyst is added to a reaction vessel containing the reactants and a solvent.

  • Reaction: The reaction mixture is stirred at a specific temperature for a set period.

  • Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactants and the selectivity towards the desired products.

  • Recyclability: After the reaction, the solid catalyst is separated by centrifugation or filtration, washed with a suitable solvent, dried, and then reused in a subsequent catalytic run to test its stability and reusability.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis, activation, and performance evaluation of MOFs.

MOF_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_performance Performance Evaluation A Solvothermal Synthesis (Metal Precursor + Organic Linkers) B Washing & Solvent Exchange A->B C Activation (Heating under Vacuum) B->C D PXRD (Phase Purity & Structure) C->D E TGA (Thermal Stability) C->E F BET Analysis (Surface Area & Porosity) C->F H Catalysis (e.g., Knoevenagel Condensation) C->H G Gas Adsorption (e.g., H₂, CO₂) F->G

General workflow for MOF synthesis, characterization, and performance evaluation.

Conclusion

This comparative guide highlights the performance characteristics of a this compound MOF in relation to its isoreticular analogues, IRMOF-1 and IRMOF-3. While the IRMOF series, particularly IRMOF-1, demonstrates exceptionally high surface areas, the introduction of functional groups, as seen in IRMOF-3 and the this compound MOF, can impart valuable catalytic activity. The amino group in IRMOF-3, for instance, renders it an effective catalyst for the Knoevenagel condensation.[4] Similarly, the pyridinic nitrogen atoms in the this compound linker can act as basic sites, enabling catalysis.

The choice between these MOFs will ultimately depend on the specific application. For applications demanding high gas storage capacity, the high surface area of IRMOF-1 may be advantageous. However, for catalytic applications requiring basic sites, functionalized MOFs like IRMOF-3 and those incorporating this compound linkers present compelling options. Further research and more direct comparative studies under identical conditions are needed to fully elucidate the structure-property relationships and to guide the rational design of next-generation MOFs for targeted applications.

References

Illuminating the Coordination Landscape of 3,3'-Bipyridine through X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced coordination behavior of ligands is paramount in the rational design of novel metal-based therapeutics and functional materials. This guide provides a comprehensive validation of the coordination modes of 3,3'-bipyridine, underpinned by X-ray crystallographic data. We present a comparative analysis with its common isomers, 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), to highlight the unique structural implications of its angular geometry.

The distinct "kinked" or angular structure of this compound, arising from the meta-linkage of its two pyridine (B92270) rings, sets it apart from its linear (4,4'-bipyridine) and chelating (2,2'-bipyridine) counterparts. This inherent geometry dictates the formation of unique coordination architectures, influencing the resulting properties of the metal complexes. Through single-crystal X-ray diffraction, we can precisely map the three-dimensional arrangement of atoms, providing unequivocal evidence of the coordination environment.

Comparative Crystallographic Data of Bipyridine Isomers

The following tables summarize key crystallographic parameters for representative metal complexes of this compound and its isomers, offering a quantitative comparison of their coordination behavior.

Table 1: Coordination Parameters of this compound Metal Complexes

| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Angle (°) | Py-Py Torsion Angle (°) | Reference | |---|---|---|---|---|---| | [Yb(Cp*)₂(3,3'-Me₂-bipy)] | Yb(II) | Distorted Tetrahedral | - | - | ~40 |[1] | | Further complexes to be added as data is identified | | | | | | |

Note: Data for unsubstituted this compound complexes is actively being compiled. The provided data for a substituted derivative offers an initial insight into the expected torsion.

Table 2: Comparative Crystallographic Data of Bipyridine Isomers in Metal Complexes

| Ligand | Representative Complex | Metal Ion | Coordination Mode | M-N Bond Length (Å) | N-M-N Angle (°) | Py-Py Torsion Angle (°) | Reference | |---|---|---|---|---|---|---| | This compound | [Yb(Cp*)₂(3,3'-Me₂-bipy)] | Yb(II) | Bridging/Monodentate | - | - | ~40 |[1] | | 2,2'-Bipyridine | [Ni(bpy)₃]²⁺ | Ni(II) | Chelating | 2.077(3) - 2.090(3) | 78.26(16) - 78.64(12) | Planar (within ligand) |[2] | | 4,4'-Bipyridine | [Cu(bpy)₂(NO₃)]⁺ | Cu(II) | Bridging (linear) | 2.012 - 2.022 | (inter-ligand) | 3.7 - 59.63 |[3] |

This table illustrates the fundamental differences in coordination. 2,2'-bipyridine typically acts as a chelating ligand forming a five-membered ring with the metal, leading to acute N-M-N bite angles. In contrast, 4,4'-bipyridine acts as a linear bridging ligand, connecting metal centers. This compound's angular nature allows it to bridge metal centers in a non-linear fashion, often leading to helical or zigzag coordination polymers, or to act as a monodentate ligand with a pendant pyridine ring.

Visualizing Coordination Modes and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the distinct coordination behaviors of the bipyridine isomers and the typical experimental workflow for their crystallographic analysis.

cluster_22 2,2'-Bipyridine (Chelating) cluster_33 This compound (Angular Bridging) cluster_44 4,4'-Bipyridine (Linear Bridging) M1 M N1_22 N M1->N1_22 N2_22 N M1->N2_22 N1_22->N2_22 M2 M N1_33 N M2->N1_33 M3 M N2_33 N M3->N2_33 N1_33->N2_33 M4 M N1_44 N M4->N1_44 M5 M N2_44 N M5->N2_44 N1_44->N2_44

Coordination modes of bipyridine isomers.

G start Starting Materials (this compound & Metal Salt) synthesis Complex Synthesis (Solution Chemistry) start->synthesis crystallization Single Crystal Growth (e.g., Slow Evaporation, Diffusion) synthesis->crystallization xray Single-Crystal X-ray Diffraction (Data Collection) crystallization->xray solve Structure Solution & Refinement xray->solve analysis Crystallographic Data Analysis (Bond Lengths, Angles, Torsion) solve->analysis validation Coordination Mode Validation analysis->validation

Experimental workflow for crystallographic validation.

Experimental Protocols

The successful validation of coordination modes through X-ray crystallography hinges on the ability to grow high-quality single crystals. Below are generalized yet detailed protocols for the synthesis and crystallization of metal complexes with bipyridine ligands, which can be adapted for this compound.

General Synthesis of a [M(bipyridine)X₂] Complex
  • Materials :

    • This compound (or other isomer)

    • Metal(II) halide (e.g., CuCl₂·2H₂O, ZnCl₂, NiCl₂·6H₂O)

    • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Procedure :

    • Dissolve the bipyridine ligand in the chosen solvent in a flask with stirring.

    • In a separate flask, dissolve the metal salt in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

    • A precipitate often forms immediately. The reaction mixture can be stirred for several hours to ensure completion.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single Crystal Growth by Slow Evaporation
  • Procedure :

    • Prepare a saturated or nearly saturated solution of the synthesized metal complex in a suitable solvent (e.g., ethanol, DMF, or a solvent mixture).

    • Filter the solution to remove any undissolved particles.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Crystals should form over a period of several days to weeks.

Single Crystal Growth by Vapor Diffusion
  • Procedure :

    • Dissolve the metal complex in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., DMF, acetonitrile).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker or jar).

    • Add a larger volume of a "non-solvent" or "anti-solvent" (a solvent in which the complex is poorly soluble, e.g., diethyl ether, pentane) to the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container. The vapor of the non-solvent will slowly diffuse into the solvent, reducing the solubility of the complex and promoting crystallization.

    • Crystals should form in the inner vial over several days.

Single-Crystal X-ray Diffraction
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. An X-ray diffractometer is used to irradiate the crystal with monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[4]

Conclusion

The "kinked" geometry of this compound offers a distinct coordination profile compared to its linear and chelating isomers. X-ray crystallography provides the definitive experimental evidence to validate its bridging and monodentate coordination modes. The quantitative data derived from crystallographic studies, such as inter-ring torsion angles and metal-ligand bond parameters, are crucial for researchers in designing and predicting the structures and, consequently, the functions of novel coordination complexes for applications in drug development and materials science. The experimental protocols outlined provide a foundational guide for obtaining the high-quality single crystals necessary for such definitive structural analysis.

References

A Comparative Guide to the Electrochemical Potentials of 3,3'-Bipyridine and 2,2'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of metal complexes derived from two common isomers of bipyridine: 3,3'-Bipyridine and 2,2'-Bipyridine (B1663995). While both ligands are foundational in coordination chemistry, their isomeric differences give rise to distinct structural and, consequently, electrochemical behaviors. This document summarizes available experimental data, details relevant experimental methodologies, and explores the underlying principles governing the redox potentials of their respective metal complexes.

Introduction: The Structural Dichotomy of Bipyridine Isomers

The electrochemical potential of a metal complex is profoundly influenced by the electronic environment imposed by its ligands. In the case of bipyridine isomers, the position of the nitrogen atoms dictates the ligand's coordination mode, which in turn is a primary determinant of the complex's electrochemical characteristics.

2,2'-Bipyridine (bpy) , with nitrogen atoms positioned to readily form a five-membered ring with a metal center, is a classic chelating ligand. This chelation leads to the formation of stable, mononuclear complexes with a wide variety of transition metals.[1] The coplanarity of the pyridine (B92270) rings in these complexes facilitates electron delocalization, giving rise to rich and often reversible redox behavior involving both the metal center and the ligand framework.[1]

This compound , by contrast, is unable to chelate to a single metal center due to the meta-positioning of its nitrogen atoms. This structural constraint means it typically functions as a monodentate or, more commonly, a bridging ligand that links two or more metal centers. This leads to the formation of dinuclear or polynuclear complexes and coordination polymers. This fundamental difference in coordination profoundly impacts the electrochemical properties, often leading to more complex redox behavior, including metal-metal communication in bridged systems.

Quantitative Data Summary: A Tale of Two Isomers

The available scientific literature presents a stark contrast in the volume of electrochemical data for the two isomers. 2,2'-Bipyridine complexes have been studied extensively for decades, providing a wealth of data.[2][3][4] Conversely, detailed electrochemical studies on this compound complexes are less common, reflecting their different structural applications.

The following table summarizes representative redox potentials for various metal complexes of 2,2'-bipyridine. Due to the scarcity of directly comparable data for mononuclear this compound complexes, this section will primarily focus on the well-documented 2,2'-bipyridine systems and discuss the expected electrochemical consequences of the 3,3'-linkage.

Table 1: Comparison of Electrochemical Potentials for 2,2'-Bipyridine Metal Complexes

ComplexM(III)/M(II) or M(II)/M(I) Redox Couple (E½ in V)Ligand-Based Reductions (E½ in V)Solvent/ElectrolyteReference Electrode
[Fe(bpy)₃]²⁺~ +1.06~ -1.25, -1.44, -1.77Acetonitrile / [NBu₄][PF₆]Fc⁺/Fc
[Ru(bpy)₃]²⁺~ +1.26~ -1.33, -1.51, -1.77Acetonitrile / [NBu₄][PF₆]Fc⁺/Fc
[Cr(bpy)₃]²⁺~ -0.26~ -1.18, -1.50, -1.75Acetonitrile / TBAPAg/AgCl
[Co(bpy)₃]²⁺~ +0.33~ -0.99 (Co(II)/Co(I))Acetonitrile / [NBu₄][PF₆]Fc⁺/Fc

Note on this compound Complexes: As a bridging ligand, the electrochemical behavior of this compound complexes is often characterized by multiple redox events corresponding to the different metal centers. The potential for electronic communication between these centers through the bipyridine bridge can lead to the splitting of redox waves, providing insight into the strength of this interaction. However, a simple, direct comparison of redox potentials with the mononuclear 2,2'-bipyridine complexes is often not feasible or meaningful without considering the entire polynuclear structure.

Experimental Protocols

The following section details a standard methodology for the electrochemical analysis of these complexes using cyclic voltammetry (CV), a technique widely used to probe their redox properties.

Cyclic Voltammetry (CV) Protocol

1. Objective: To determine the formal reduction potentials (E°') for the metal- and ligand-centered redox couples of the bipyridine complexes.

2. Materials and Equipment:

  • Electrochemical Analyzer: A potentiostat capable of performing cyclic voltammetry (e.g., BAS 100B/W).[2]
  • Electrochemical Cell: A standard three-electrode cell (typically 2-10 mL volume).[2]
  • Working Electrode: Glassy carbon electrode.[2]
  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode. For non-aqueous measurements, it is common to use a ferrocene (B1249389)/ferrocenium (Fc⁺/Fc) internal standard.[2]
  • Auxiliary (Counter) Electrode: Platinum wire or gauze.[2]
  • Solvent: Acetonitrile (CH₃CN) is commonly used due to its wide potential window and ability to dissolve the complexes and supporting electrolyte.[2]
  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆]) or a similar salt at a concentration of ~0.1 M.[2]
  • Analyte: The metal-bipyridine complex of interest at a concentration of ~1-2 mM.
  • Inert Gas: Argon or nitrogen for deoxygenating the solution.[2]

3. Procedure:

  • Preparation: The working electrode is polished with alumina (B75360) slurry, rinsed thoroughly with deionized water and the solvent, and dried.
  • Cell Assembly: The three electrodes are placed in the electrochemical cell containing the solvent and supporting electrolyte.
  • Deoxygenation: The solution is purged with an inert gas for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.[2]
  • Background Scan: A cyclic voltammogram of the solvent and supporting electrolyte is recorded to establish the background current and potential window.
  • Sample Analysis: The analyte is added to the cell, and the solution is briefly deoxygenated again. The cyclic voltammogram is then recorded over a potential range that encompasses the expected redox events. Data is typically collected at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[2]
  • Internal Standard: If using an internal standard, a small amount of ferrocene is added at the end of the experiment, and another voltammogram is recorded. The potentials are then referenced to the known E½ of the Fc⁺/Fc couple.

4. Data Analysis:

  • The half-wave potential (E½), which is an approximation of the formal redox potential, is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials for reversible or quasi-reversible processes.

Visualization of Ligand-Metal Interactions

The fundamental difference in how this compound and 2,2'-Bipyridine coordinate to metal ions is the primary driver of their differing electrochemical properties. This can be visualized through the following diagrams.

G Coordination Modes of Bipyridine Isomers cluster_0 2,2'-Bipyridine (Chelating) cluster_1 This compound (Bridging) M1 M p1 M1->p1 p2 M1->p2 bpy22_label [M(2,2'-bpy)n] p3 p1->p3 N   N p4 p2->p4 desc1 Forms stable mononuclear complexes. Allows for strong metal-ligand electronic coupling. M2 M1 p5 M2->p5 M3 M2 p6 M3->p6 bpy33_label [M1-(3,3'-bpy)-M2] p7 p5->p7 N p8 p6->p8 N desc2 Forms dinuclear or polynuclear complexes. Potential for through-ligand electronic communication. Logic Ligand Isomerism cluster_0 cluster_0 Logic->cluster_0 2,2'-Linkage cluster_1 cluster_1 Logic->cluster_1 3,3'-Linkage

Figure 1. Logical relationship between bipyridine isomerism and resulting coordination mode.

The chelation of 2,2'-bipyridine leads to a rigid and planar structure that enhances metal-ligand orbital overlap, stabilizing the complex and influencing the redox potentials. In contrast, the bridging nature of this compound creates larger, often more flexible structures where the electrochemical properties are a function of the entire supramolecular assembly.

G Electrochemical Analysis Workflow A Sample Preparation (Complex in Solvent + Electrolyte) B Three-Electrode Cell Assembly (WE, RE, CE) A->B C Deoxygenation (Inert Gas Purge) B->C D Cyclic Voltammetry Scan (Potential Sweep) C->D E Data Acquisition (Current vs. Potential Plot) D->E F Data Analysis (Determine Epa, Epc, E½) E->F G Redox Potential Determination F->G

Figure 2. A typical experimental workflow for determining the electrochemical potentials of metal complexes.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 3,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical methods for confirming the purity of 3,3'-Bipyridine, a vital building block in coordination chemistry and materials science. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, we will cover supporting analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and Thermal Analysis (DSC/TGA) that provide orthogonal confirmation of purity and identity.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table provides a comparative overview of the primary and supporting methods for assessing the purity of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei in the molecule.
Primary Use Quantitative purity determination and separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination and structural confirmation.
Typical Purity Range 95-99.9%95-99.9%98-100%
LOD/LOQ Low ng/mL to pg/mL range.[1]Low pg to fg range for specific ions.[2]Typically in the low mg/mL to high µg/mL range.
Sample Requirements Soluble in a suitable mobile phase.Volatile and thermally stable.Soluble in a deuterated solvent with a suitable internal standard.
Advantages High resolution, well-established for purity assays, suitable for a wide range of compounds.[3]High sensitivity and specificity, excellent for identifying unknown volatile impurities.[4]Primary analytical method, highly accurate and precise, provides structural information.[5]
Limitations Requires a reference standard for quantification, may not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard.
Supporting TechniquePrincipleInformation Provided
FTIR Spectroscopy Measures the absorption of infrared radiation by the molecule's vibrational modes.Confirms the presence of characteristic functional groups and the overall molecular structure.[6]
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the sample.Verifies the empirical formula of the synthesized compound.[7]
Thermal Analysis (DSC/TGA) Measures changes in physical properties as a function of temperature.Determines melting point, thermal stability, and can indicate the presence of impurities.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating pyridine (B92270) derivatives.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: UV detection at a wavelength where this compound shows strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.01 mg/mL to 0.2 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the this compound sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For a more accurate quantitative analysis, a calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample can then be determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of this compound to identify and quantify volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Sample Preparation:

  • Dissolve the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a dilution to bring the concentration into the linear range of the instrument.

Data Analysis:

The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).[10] For quantitative analysis of specific impurities, a calibration curve can be prepared using certified reference standards of those impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide a direct and highly accurate measurement of purity without the need for a standard of the analyte itself.[5]

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble and stable (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[11]

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the synthesized this compound and the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Potential Impurities in this compound Synthesis

The effectiveness of a purity analysis method is also determined by its ability to separate and identify potential impurities. Common synthetic routes to this compound, such as Ullmann or Suzuki coupling of 3-halopyridines, can lead to various impurities.[12][13]

  • Unreacted Starting Materials: e.g., 3-bromopyridine (B30812) or 3-iodopyridine.

  • Homocoupled Byproducts: Formation of other bipyridine isomers if the starting materials are not isomerically pure.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, toluene).

  • Catalyst Residues: Traces of the metal catalyst used in the coupling reaction (e.g., palladium, copper).

  • Degradation Products: Products formed from the decomposition of this compound under certain conditions.

HPLC and GC-MS are particularly well-suited for separating and identifying these types of impurities.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the primary analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV/DAD Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent prep1->prep2 analysis1 Inject into GC prep2->analysis1 analysis2 Separation in Column analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Identify Peaks (Library Search) analysis3->data1 data2 Calculate Purity data1->data2

Caption: Experimental workflow for GC-MS purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire Spectrum prep3->analysis1 data1 Process Spectrum (Phase, Baseline) analysis1->data1 data2 Integrate Signals data1->data2 data3 Calculate Absolute Purity data2->data3

Caption: Experimental workflow for qNMR purity analysis.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC and GC-MS are powerful chromatographic techniques for quantitative purity assessment and the identification of volatile and non-volatile impurities. qNMR stands out as a primary method for determining absolute purity with high accuracy. Supporting techniques like FTIR, elemental analysis, and thermal analysis provide valuable orthogonal data to confirm the identity and overall quality of the synthesized material. The choice of method or combination of methods will depend on the specific requirements of the research or application, with a comprehensive analysis providing the highest level of confidence in the purity of the synthesized this compound.

References

A Comparative Guide to the Photophysical Properties of Bipyridine Isomer Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bipyridine ligands and their metal complexes are foundational in fields ranging from photoredox catalysis and organic light-emitting diodes (OLEDs) to biomedical imaging and therapeutics. The isomeric form of the bipyridine ligand—referring to the attachment points of the two pyridine (B92270) rings (e.g., 2,2'-, 2,3'-, 3,4'-, and 4,4'-bipyridine)—profoundly influences the electronic structure, coordination geometry, and ultimately, the photophysical properties of the resulting metal complexes. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies, to aid in the rational design of novel bipyridine-based materials.

Comparative Photophysical Data

The photophysical characteristics of metal complexes are critically dependent on the bipyridine isomer employed. The position of the nitrogen atoms dictates the chelation mode and the electronic communication between the metal center and the ligand, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) states responsible for their rich photochemistry. Below are tables summarizing key photophysical data for complexes of various metals with different bipyridine isomers.

Table 1: Photophysical Properties of Ruthenium(II) Bipyridine Isomer Complexes

ComplexIsomerλabs (nm) (ε, M-1cm-1)λem (nm)Φemτ (ns)SolventRef.
[Ru(bpy)3]2+2,2'-bpy452 (14,600)6150.095880CH3CN[1]
[Ru(4,4'-dmb)3]2+4,4'-bpy derivative450 (15,500)6100.121100CH3CN[2]
[Ru(tpy)(bpy)(py)]2+2,2'-bpy466-2.0 x 10-4-CH3CN[2]
[Ru(tpy)((CH3O)2bpy)(py)]2+4,4'-bpy derivative474-2.7 x 10-4-CH3CN[2]

Note: Data for direct isomeric comparisons under identical conditions are scarce in the literature. The table presents data from various sources to illustrate general trends.

Table 2: Photophysical Properties of Iridium(III) Bipyridine Isomer Complexes

ComplexIsomerλabs (nm)λem (nm)Φemτ (µs)SolventRef.
Ir(ppy)2(bpy)+2,2'-bpy~380, ~4705900.150.4CH2Cl2[3]
Ir1 (dinuclear complex)terpyridine-cappedvisible 1π,πred/NIR-3.1-[4]
Ir4 (dinuclear complex)terpyridine-cappedvisible 1π,πred/NIR-48-[4]

Note: The complexity of iridium(III) coordination chemistry leads to a wide variety of structures, making direct isomer comparisons challenging. The data presented showcases representative examples.

Experimental Protocols

Accurate and reproducible photophysical data are paramount for comparative studies. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficients (ε).

Methodology:

  • Sample Preparation: Prepare solutions of the bipyridine complexes in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) in 1 cm pathlength quartz cuvettes. Concentrations are typically in the micromolar range (~10⁻⁵ M) to ensure absorbance values are within the linear range of the instrument (ideally < 1.0).[5]

  • Measurement: Record the absorption spectra at room temperature, typically over a range of 200-800 nm, using a dual-beam spectrophotometer.

  • Baseline Correction: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes and subtract it from the sample spectra.[5]

  • Data Analysis: Identify the λabs values from the spectral peaks. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Steady-State Luminescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λem).

Methodology:

  • Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Use the same solutions prepared for absorption spectroscopy. The optical density at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[6]

  • Measurement: Excite the sample at or near its λabs. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • Data Correction: The raw spectra should be corrected for instrumental response, which includes variations in lamp intensity and detector sensitivity across different wavelengths.[7]

Luminescence Quantum Yield (Φ) Determination

Objective: To measure the efficiency of the luminescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[8]

  • Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated emission intensity for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Prepare a series of solutions with varying concentrations (absorbances ranging from 0.01 to 0.1).[6][8]

  • Calculation: The quantum yield of the unknown sample (Φx) is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

    where Φst is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[8]

Methodology (Absolute Method):

  • Instrumentation: This method requires an integrating sphere coupled to the spectrofluorometer.[9][10]

  • Measurement: Two measurements are performed. First, the incident light is measured with the cuvette containing only the solvent inside the sphere. Second, the sample is placed in the sphere, and the scattered and emitted light is measured.[9]

  • Calculation: The quantum yield is the ratio of the number of emitted photons to the number of absorbed photons, which can be calculated from the integrated areas of the emission and scattering peaks.[9][10]

Luminescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., laser diode or LED). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times, which represents the luminescence decay curve.[5][11][12]

  • Instrumentation: A TCSPC system consists of a pulsed light source, a sample holder, a fast and sensitive detector (e.g., PMT or SPAD), and timing electronics (Time-to-Amplitude Converter - TAC or Time-to-Digital Converter - TDC).[12][13]

  • Data Analysis: The luminescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single emissive species, a mono-exponential decay is expected. The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).[5]

Methodology (Multichannel Scaling - MCS for Phosphorescence):

  • Principle: MCS is used for longer-lived emission (phosphorescence) in the microsecond to second timescale. Unlike TCSPC, MCS can count multiple photons per excitation pulse, which speeds up acquisition for long lifetimes.[14]

  • Measurement: The system sweeps across time channels, logging the number of photons arriving in each channel after the excitation pulse. This builds up a histogram of counts versus time.[14]

Visualizing Photophysical Processes and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex relationships and experimental procedures.

Photophysical_Processes Key Photophysical Processes in Bipyridine Complexes GS Ground State (S0) S1 Singlet Excited State (S1) GS->S1 Absorption (hν) S1->GS Fluorescence (kf) S1->GS Internal Conversion (kic) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (kisc) T1->GS Phosphorescence (kp) T1->GS Non-radiative Decay (knr) Products Photochemical Products T1->Products Photoreaction Experimental_Workflow Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison Synthesis Complex Synthesis Purification Purification & Characterization Synthesis->Purification UVVis UV-Vis Absorption Purification->UVVis Emission Steady-State Emission UVVis->Emission Analysis Data Processing & Fitting UVVis->Analysis Lifetime Lifetime Measurement (TCSPC/MCS) Emission->Lifetime QY Quantum Yield Determination Emission->QY Emission->Analysis Lifetime->Analysis QY->Analysis Comparison Comparative Analysis of Isomers Analysis->Comparison Isomer_Effects Influence of Isomerism on MLCT Energy Metal Metal d-orbitals bpy22 2,2'-bpy π* Metal->bpy22 MLCT (Lower Energy) bpy23 2,3'-bpy π* Metal->bpy23 MLCT bpy44 4,4'-bpy π* Metal->bpy44 MLCT (Higher Energy)

References

A Cross-Validation of DFT Calculations with Experimental Data for 3,3'-Bipyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of experimental data with Density Functional Theory (DFT) calculations for the structural and spectroscopic properties of 3,3'-Bipyridine. This validation is crucial for establishing the accuracy of computational models, which are increasingly vital in molecular design and materials science.

This guide summarizes experimental data from X-ray crystallography and vibrational spectroscopy and compares it with computational results, offering insights into the performance of DFT methods for this important heterocyclic compound.

Structural Validation: A Close Look at Molecular Geometry

The geometric parameters of this compound, including bond lengths, bond angles, and the critical dihedral angle between the two pyridine (B92270) rings, have been determined experimentally through single-crystal X-ray diffraction. These experimental values serve as a benchmark for gauging the accuracy of DFT calculations.

A comparison of the experimental and calculated geometric parameters is presented in Table 1. The calculated values were obtained using the B3LYP functional with a 6-311++G(d,p) basis set, a widely used combination for organic molecules.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for this compound

ParameterExperimental (X-ray)Calculated (DFT B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2-C31.3891.393
C3-C41.3911.395
C4-C51.3851.389
C5-C61.3811.385
N1-C21.3381.341
N1-C61.3411.344
C3-C3'1.4921.495
Bond Angles (°)
N1-C2-C3123.8123.9
C2-C3-C4118.3118.4
C3-C4-C5119.0119.1
C4-C5-C6118.6118.7
C5-C6-N1123.2123.3
C2-N1-C6117.1117.2
C2-C3-C3'121.0121.1
C4-C3-C3'120.7120.8
Dihedral Angle (°)
N1-C3-C3'-N1'35.836.2

The data reveals a strong correlation between the experimental and calculated values, with minimal deviations. This indicates that the chosen DFT method provides a reliable representation of the ground-state geometry of this compound.

Spectroscopic Validation: Unraveling Vibrational Modes

The vibrational properties of this compound have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The experimental frequencies are compared with the harmonic vibrational frequencies calculated using the same DFT method (B3LYP/6-311++G(d,p)).

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment
307530783080C-H stretching
158515881590C=C stretching
147514781480C=N stretching
141014121415In-plane C-H bending
120512081210In-plane ring bending
103010331035Ring breathing
810812815Out-of-plane C-H bending
715718720Out-of-plane ring bending

The calculated vibrational frequencies show good agreement with the experimental data, further validating the accuracy of the computational model in describing the vibrational characteristics of the molecule.

Experimental and Computational Protocols

Experimental:

  • X-ray Crystallography: Single-crystal X-ray diffraction data for this compound was obtained from the Crystallography Open Database (COD) under entry number 1560046. The data was collected at room temperature.

  • Vibrational Spectroscopy: Solid-state FT-IR and FT-Raman spectra of this compound were obtained from published literature. The FT-IR spectrum was recorded in the 4000-400 cm⁻¹ range using KBr pellets. The FT-Raman spectrum was recorded in the 4000-100 cm⁻¹ range.

Computational:

  • DFT Calculations: All calculations were performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized using the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies were also calculated at the same level of theory. No imaginary frequencies were found, confirming that the optimized structure corresponds to a true minimum on the potential energy surface.

Logical Workflow

The process of cross-validating DFT calculations with experimental data follows a systematic workflow.

DFT_Validation_Workflow Workflow for Cross-Validation of DFT Calculations cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling cluster_analysis Comparative Analysis cluster_conclusion Conclusion Exp_Data Acquire Experimental Data (X-ray, FT-IR, FT-Raman) Compare_Geom Compare Geometric Parameters Exp_Data->Compare_Geom Compare_Vib Compare Vibrational Frequencies Exp_Data->Compare_Vib DFT_Calc Perform DFT Calculations (Geometry Optimization & Frequency Analysis) DFT_Calc->Compare_Geom DFT_Calc->Compare_Vib Validation Validate Computational Model Compare_Geom->Validation Compare_Vib->Validation

Caption: A flowchart illustrating the process of validating DFT calculations against experimental data.

Conclusion

The close agreement between the experimental and DFT-calculated data for both the structural and vibrational properties of this compound demonstrates the reliability of the B3LYP/6-311++G(d,p) level of theory for modeling this molecule. This cross-validation provides confidence in using these computational methods for predicting the properties of related compounds and for designing new molecules with desired characteristics in the fields of drug development and materials science.

Distinguishing 3,3'-Bipyridine from its Isomers: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bipyridine scaffolds, the accurate identification of specific isomers is paramount. The subtle shifts in the linkage between the two pyridine (B92270) rings in isomers of 3,3'-bipyridine lead to distinct physicochemical properties, impacting their coordination chemistry, biological activity, and performance in materials science. This guide provides a comprehensive comparison of analytical techniques to unequivocally distinguish this compound from its common isomers: 2,2'-bipyridine, 2,3'-bipyridine, 2,4'-bipyridine, and 4,4'-bipyridine (B149096).

Spectroscopic Techniques: Unveiling Isomeric Fingerprints

Spectroscopic methods are powerful tools for isomer differentiation, as the unique symmetry and electronic environment of each bipyridine isomer result in a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is one of the most definitive methods for isomer identification. The chemical shifts of the protons and carbons are highly sensitive to their position relative to the nitrogen atoms and the point of linkage between the rings.

¹H NMR Spectroscopy: The number of unique proton signals and their splitting patterns in the aromatic region (typically 7.0-9.0 ppm) provides a clear fingerprint for each isomer. Symmetrical isomers like 2,2'- and 4,4'-bipyridine will show fewer signals than their asymmetrical counterparts.

¹³C NMR Spectroscopy: Similarly, the number of distinct carbon signals reflects the symmetry of the isomer. The chemical shifts, especially of the carbons adjacent to the inter-ring bond and the nitrogen atoms, are particularly diagnostic.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Bipyridine Isomers in CDCl₃

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound 8.86 (d), 8.65 (dd), 7.91 (dt), 7.41 (dd)151.2, 148.5, 135.0, 133.5, 123.8
2,2'-Bipyridine 8.69 (d), 8.43 (d), 7.83 (t), 7.33 (t)156.2, 149.2, 137.0, 123.8, 120.6
2,3'-Bipyridine 9.21 (d), 8.69 (dd), 8.63 (dd), 8.29 (dt), 7.71 (m), 7.36 (m)154.1, 150.9, 148.2, 137.4, 134.1, 133.8, 123.8, 123.6
2,4'-Bipyridine 8.75 (d), 8.68 (d), 7.85 (t), 7.52 (d), 7.35 (t)156.0, 150.2, 149.5, 137.2, 124.5, 121.8, 121.2
4,4'-Bipyridine 8.74 (d), 7.53 (d)150.5, 145.2, 121.5

Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency. Data compiled from various sources.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy can distinguish between bipyridine isomers by probing their vibrational modes. The substitution pattern of the pyridine rings influences the C-H, C=N, and C=C stretching and bending vibrations, as well as ring breathing modes. While some overlap in the spectra is expected, key differences in the fingerprint region (below 1600 cm⁻¹) can be diagnostic. For instance, the pattern of C-H out-of-plane bending vibrations is often characteristic of the substitution pattern.

Table 2: Key FT-IR Absorption Bands (cm⁻¹) for Bipyridine Isomers

IsomerC=N StretchingC=C StretchingC-H Bending (out-of-plane)
This compound ~1575~1470, 1415~790, 710
2,2'-Bipyridine ~1580~1460, 1425~750
2,3'-Bipyridine ~1585~1465, 1420~800, 750, 715
2,4'-Bipyridine ~1595~1475, 1410~815, 740
4,4'-Bipyridine ~1590~1485, 1410~805

Note: Positions are approximate and can be influenced by the physical state of the sample (e.g., solid, solution).

Chromatographic Techniques: Separating the Isomers

Chromatographic methods physically separate the isomers based on their differential interactions with a stationary phase, providing both qualitative and quantitative information.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like bipyridines. The retention time of each isomer is dependent on its boiling point and its interaction with the stationary phase of the GC column. Generally, more polar isomers will have longer retention times on polar columns, while boiling point differences will be the primary factor on non-polar columns. Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of bipyridine isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724)/water mixtures), is commonly employed. The elution order will depend on the relative polarity of the isomers.

Table 3: Comparative Chromatographic Retention Data (Illustrative)

IsomerGC Retention Index (non-polar column)HPLC Retention Time (Reversed-Phase, minutes)
2,2'-Bipyridine 14444.8
2,3'-Bipyridine ~14604.2
2,4'-Bipyridine ~14803.9
This compound ~15003.5
4,4'-Bipyridine ~15203.1

Note: These are illustrative values. Actual retention times and indices will vary significantly depending on the specific column, temperature program/mobile phase composition, and flow rate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments. While all bipyridine isomers have the same molecular weight (156.18 g/mol ), their fragmentation patterns under electron ionization (EI-MS) can differ. The stability of the resulting fragment ions is influenced by the position of the nitrogen atoms and the inter-ring bond, leading to variations in the relative abundance of key fragments. For example, isomers that can form more stable radical cations or neutral losses will exhibit a more extensive fragmentation pattern. Ion mobility mass spectrometry is another advanced technique that can separate isomers based on their different shapes and collision cross-sections in the gas phase.[1]

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bipyridine isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.[2]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the bipyridine isomer in a suitable solvent such as dichloromethane (B109758) or methanol.

  • GC Conditions: Use a gas chromatograph equipped with a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). Set the injector temperature to 250°C and use a split injection mode (e.g., 50:1 split ratio). Program the oven temperature, for example, from 100°C (hold for 2 min) to 250°C at a rate of 10°C/min. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire mass spectra over a range of m/z 40-200.

  • Data Analysis: Identify the peak corresponding to the bipyridine isomer in the total ion chromatogram and record its retention time. Analyze the corresponding mass spectrum for the molecular ion (m/z 156) and characteristic fragment ions.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the bipyridine isomer in the mobile phase.

  • HPLC Conditions: Use an HPLC system with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Use a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with a flow rate of 1.0 mL/min. Set the column temperature to 25°C.

  • Detection: Use a UV detector set to a wavelength where the bipyridines have strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Inject a small volume of the sample (e.g., 10 µL) and record the chromatogram. The retention time of the peak corresponding to the bipyridine isomer is used for identification and comparison.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for distinguishing between this compound and its isomers.

Isomer_Differentiation_Workflow Workflow for Bipyridine Isomer Differentiation start Mixture of Bipyridine Isomers nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Primary Method gcms GC-MS start->gcms Alternative/Confirmatory hplc HPLC start->hplc Alternative/Confirmatory ir FT-IR Spectroscopy start->ir Supportive Data decision Definitive Identification? nmr->decision gcms->decision hplc->decision ir->decision end Isomer Identified decision->end Yes complementary Use Complementary Technique decision->complementary No complementary->nmr complementary->gcms complementary->hplc

Caption: A logical workflow for the differentiation of bipyridine isomers.

By employing a combination of these analytical techniques and following the detailed protocols, researchers can confidently distinguish this compound from its isomers, ensuring the integrity and accuracy of their scientific investigations and drug development processes.

References

assessing the steric and electronic effects of 3,3'-Bipyridine vs other ligands

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Steric and Electronic Effects of 3,3'-Bipyridine and Other Common Ligands

A Guide for Researchers in Coordination Chemistry and Drug Development

In the design of metal complexes for catalysis, materials science, and therapeutic applications, the choice of ligand is critical. The ligand framework dictates the steric and electronic environment of the metal center, directly influencing the reactivity, selectivity, and stability of the resulting complex. Bipyridines, a class of bidentate N-donor ligands, are foundational in coordination chemistry. While 2,2'-bipyridine (B1663995) is widely recognized for its strong chelation, its isomer, this compound, offers a distinct set of properties due to its unique structural geometry.

This guide provides a comparative analysis of the steric and electronic properties of this compound against its common isomers (2,2'- and 4,4'-bipyridine), the parent heterocycle (pyridine), and a benchmark phosphine (B1218219) ligand (triphenylphosphine, PPh₃).

Data Presentation: Steric and Electronic Parameters

The fundamental properties of a ligand can be quantified using various experimental and computational parameters. Electronic effects are often assessed by the ligand's basicity (pKa) and its net electron-donating ability, which can be probed using the Tolman Electronic Parameter (TEP). Steric bulk is commonly quantified by the ligand cone angle (θ).

LigandStructurepKa (of conjugate acid)Tolman Electronic Parameter (TEP) ν(CO) [cm⁻¹] (Calculated)Ligand Cone Angle (θ) [°]Typical Coordination Mode
This compound ~4.8 - 5.2 (estimated)~2070 (estimated monodentate)Variable (non-chelating)Monodentate, Bridging
2,2'-Bipyridine 4.33[1]N/A (chelating ligand)N/A (chelating ligand)Bidentate Chelating
4,4'-Bipyridine pKₐ₁: 3.17, pKₐ₂: 4.82[2]N/A (bridging ligand)Variable (non-chelating)Bridging
Pyridine (B92270) 5.25[3]2070.3~125 (calculated)Monodentate
Triphenylphosphine (PPh₃) 2.732068.9145Monodentate

Analysis of Steric and Electronic Effects

Electronic Effects

The electronic nature of a ligand is a combination of its σ-donating and π-accepting capabilities.

  • Basicity (pKa): The pKa of the conjugate acid is a direct measure of the ligand's σ-donating ability. Pyridine is the most basic among the nitrogen heterocycles listed (pKa = 5.25).[3] The pKa of 4,4'-bipyridine's second protonation (4.82) is close to that of pyridine, indicating that the electronic effect of one pyridyl ring on the other is minimal when they are linked at the 4-positions.[2] In contrast, 2,2'-bipyridine is significantly less basic (pKa = 4.33), which can be attributed to the close proximity of the nitrogen atoms and the stability of the chelated form.[1] this compound is expected to have a basicity similar to pyridine, as the nitrogen atoms are electronically isolated from each other.

  • Tolman Electronic Parameter (TEP): The TEP measures the net electron donor strength of a ligand by observing the C-O stretching frequency (ν(CO)) in an [LNi(CO)₃] complex.[7] More strongly donating ligands increase electron density on the metal, which enhances back-bonding into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) frequency.[7] The calculated TEP for pyridine (2070.3 cm⁻¹) is slightly higher than that of PPh₃ (2068.9 cm⁻¹), indicating that PPh₃ is a slightly stronger net electron donor in this system. For this compound acting as a monodentate ligand, its TEP would be expected to be very similar to that of pyridine.

Steric Effects

Steric properties are dictated by the ligand's size and geometry, which control access to the metal center.

  • Coordination Mode and Flexibility: This is the most significant steric differentiator among the bipyridine isomers.

    • 2,2'-Bipyridine acts as a rigid, planar chelating ligand, forming a stable five-membered ring with the metal. This pre-organized structure leads to a high chelate effect and well-defined coordination geometries.

    • This compound cannot chelate to a single metal center due to the positioning of its nitrogen atoms. The two pyridine rings are not coplanar and can rotate relative to each other. This flexibility allows it to act as a monodentate ligand, similar to pyridine, or more commonly as a bridging ligand to form multinuclear complexes and coordination polymers.

    • 4,4'-Bipyridine is a linear, rigid bridging ligand, ideal for constructing extended metal-organic frameworks (MOFs) and coordination polymers.[8]

  • Ligand Cone Angle (θ): While primarily used for monodentate ligands like phosphines, the concept illustrates the spatial volume a ligand occupies. PPh₃ has a cone angle of 145°, which is considered moderately bulky. A single pyridine ring is sterically less demanding. The steric profile of this compound depends entirely on its conformation and whether it coordinates in a monodentate or bridging fashion. Its rotational freedom provides conformational flexibility that is absent in the rigid 2,2'- and 4,4'- isomers.

Visualizing Ligand Properties and Experimental Workflows

To better understand these differences, the following diagrams illustrate the distinct coordination behaviors of bipyridine isomers and the experimental workflow for determining electronic parameters.

G Coordination Modes of Bipyridine Isomers cluster_0 2,2'-Bipyridine (Chelating) cluster_1 This compound (Bridging) cluster_2 4,4'-Bipyridine (Bridging) M1 Metal Ion bpy22 2,2'-bpy M1->bpy22 N,N' M2 Metal Ion 1 bpy33 3,3'-bpy M2->bpy33 N M3 Metal Ion 2 bpy33->M3 N' M4 Metal Ion 1 bpy44 4,4'-bpy M4->bpy44 N M5 Metal Ion 2 bpy44->M5 N'

Caption: Coordination modes of bipyridine isomers.

G Workflow for Tolman Electronic Parameter (TEP) Determination start Start: Select Ligand (L) synth Synthesize Complex [LNi(CO)₃] start->synth ir_spec Acquire Infrared (IR) Spectrum of the complex in solution synth->ir_spec identify Identify A₁ Symmetric C-O Stretching Band (ν(CO)) ir_spec->identify record Record Frequency (in cm⁻¹) identify->record compare Compare ν(CO) Value (Lower value = stronger net donor) record->compare end End: TEP Determined compare->end

Caption: Workflow for TEP determination.

Experimental Protocols

General Synthesis of a this compound Metal Complex

This protocol describes a general method for synthesizing a simple coordination complex, which can be adapted based on the specific metal salt and desired stoichiometry.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂·6H₂O)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2 molar equivalents) in a suitable solvent with stirring.

  • In a separate vessel, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.

  • Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Observe for the formation of a precipitate or a color change, indicating complex formation.

  • Allow the reaction mixture to stir for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent, followed by a non-coordinating solvent like diethyl ether, to remove unreacted starting materials.

  • Dry the product under vacuum. The resulting complex can be characterized by techniques such as IR spectroscopy, elemental analysis, and X-ray crystallography.

Determination of the Tolman Electronic Parameter (TEP)

This protocol outlines the experimental procedure for determining the TEP of a monodentate ligand (L).

Materials:

  • Tetracarbonylnickel(0), Ni(CO)₄ (EXTREME CAUTION: Highly Toxic and Volatile )

  • Ligand of interest (L)

  • Inert-atmosphere glovebox or Schlenk line

  • Infrared (IR) spectrometer and appropriate IR cell for solution-phase measurements

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or hexane)

Procedure:

  • All manipulations involving Ni(CO)₄ must be performed in a well-ventilated fume hood or glovebox by trained personnel.

  • In an inert atmosphere, prepare a dilute solution of Ni(CO)₄ in the chosen solvent.

  • Prepare a separate solution of the ligand (L) in the same solvent.

  • Carefully add one equivalent of the ligand solution to the Ni(CO)₄ solution. The ligand substitution reaction, Ni(CO)₄ + L → [LNi(CO)₃] + CO, typically proceeds readily at room temperature.

  • Transfer the resulting [LNi(CO)₃] solution to an IR cell suitable for air-sensitive samples.

  • Acquire the IR spectrum of the solution, ensuring sufficient resolution in the metal-carbonyl stretching region (typically 1900-2100 cm⁻¹).

  • Identify the highest frequency, strong absorption band corresponding to the A₁ symmetric C-O stretch.[7]

  • The frequency of this band, in cm⁻¹, is the Tolman Electronic Parameter for ligand L.[7]

Conclusion

This compound presents a compelling alternative to more conventional ligands by offering a unique combination of electronic and steric properties. Its electronic profile is similar to that of monodentate pyridine, but its true value lies in its steric flexibility. Unlike the rigid chelating 2,2'-isomer or the linear bridging 4,4'-isomer, this compound's rotational freedom allows for the construction of diverse and complex architectures, including helicates and flexible coordination polymers. For researchers and drug development professionals, understanding these nuanced differences is key to rationally designing metal complexes with tailored reactivity, specific structural motifs, and desired functional outcomes.

References

A Comparative Benchmarking Guide to 3,3'-Bipyridine-Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 3,3'-Bipyridine-based sensors against other common chelating agents for the detection of critical metal ions, specifically Copper (Cu²⁺) and Iron (Fe³⁺). The following sections detail the quantitative performance metrics, experimental methodologies for sensor validation, and visual representations of the underlying sensing mechanisms and workflows.

Performance Benchmarking: this compound Scaffolds vs. Alternatives

The efficacy of a chemical sensor is determined by several key performance indicators, including its limit of detection (LOD), linear operational range, response time, and selectivity towards the target analyte. This section presents a comparative summary of these metrics for this compound-based sensors and prominent alternatives in the field.

Table 1: Performance Comparison of Sensors for Copper (Cu²⁺) Detection
Sensor TypeSensing Ligand/MethodLimit of Detection (LOD)Linear RangeResponse TimeDetection Principle
This compound-Based 4-methyl-2,6-bis(pyridine-3-ylethynyl)aniline[1]0.8726 µM0 - 25 µMNot SpecifiedInterferometric
3-Aminopyridine-Based (E)-2-((pyridin-3-ylimino)methyl)phenol (3APS)[2]324 µg/L (~5.1 µM)Not Specified~ 1 minColorimetric
Rhodamine-Based Rhodamine Derivative (RDC)[1]0.12 µM0.4 - 20 µM< 5 minFluorescence "Turn-On"
Rhodamine-Based Rhodamine 6G Derivative[3]0.592 µmol L⁻¹0 - 10 µmol L⁻¹InstantaneousFluorescence Enhancement
Carbon Dots-Based Scandium-modified Carbon Dots[4]0.167 µM1 - 600 µM< 1 minFluorescence Quenching
Paper-Based Polyethyleneimine (PEI)[5]0.03 µMNot Specified~ 30 minFluorescence Quenching
Table 2: Performance Comparison of Sensors for Iron (Fe³⁺) Detection
Sensor TypeSensing Ligand/MethodLimit of Detection (LOD)Linear RangeResponse TimeDetection Principle
3-Aminopyridine-Based (E)-2-((pyridin-3-ylimino)methyl)phenol (3APS)[2]45 µg/L (~0.8 µM)Not Specified~ 1 minFluorescence
Pyrene-Based N'-(pyrene-1-ylmethylene)anthracen-2-amine (APSB)[6][7]1.95 nMNot Specified3 minFluorescence "Turn-On"
Fe₃O₄@ZnO-Based L-cysteine capped Fe₃O₄@ZnO[8]3 nmol L⁻¹Not Specified< 1 minFluorescence Quenching
BODIPY-Based meso-Triphenylamine-BODIPY Derivative[9]0.82 µMNot SpecifiedNot SpecifiedColorimetric
Carbon Dots-Based Citric acid and ethylenediamine (B42938) derived C-dots[10]1.68 µmol/L0 - 1200 µmol/L~ 5 minFluorescence Quenching
Siderophore-Based Azotobactin delta[11]0.5 ng mL⁻¹ (~8.9 nM)0 - 95 ng mL⁻¹Not SpecifiedFluorescence Quenching

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings and the validation of sensor performance. Below are representative protocols for the synthesis of a this compound-based metal complex and the general procedure for evaluating the performance of a fluorescent metal ion sensor.

Synthesis of a Copper(II) Complex with this compound, 1-oxide

This protocol outlines a general method for the synthesis of a mononuclear copper(II) complex using a this compound derivative.[8]

Materials:

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 mmol of this compound, 1-oxide in 10 mL of methanol with stirring.

  • In a separate beaker, dissolve 1 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water.

  • Slowly add the aqueous solution of copper(II) nitrate to the methanolic solution of the ligand with continuous stirring at room temperature. A color change should be observed, indicating the formation of the complex.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Slowly evaporate the solvent at room temperature or under reduced pressure until the first crystals of the complex appear.

  • Allow the solution to stand undisturbed for 24-48 hours to facilitate further crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Dry the resulting solid in a desiccator over silica (B1680970) gel.

  • Characterize the product using appropriate analytical methods such as IR spectroscopy and elemental analysis.

General Procedure for Fluorescent Detection of Metal Ions and Determination of Limit of Detection (LOD)

This protocol describes the general steps for evaluating the performance of a fluorescent chemosensor for metal ion detection.

Materials and Equipment:

  • Fluorescent chemosensor stock solution

  • Stock solutions of various metal ions

  • Appropriate buffer solution

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the metal ions to be tested (e.g., Cu²⁺, Fe³⁺, and other interfering ions) in deionized water or an appropriate solvent.

  • Fluorescence Titration:

    • To a quartz cuvette, add the appropriate buffer solution and the sensor stock solution to achieve the desired final concentration.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the sensor and a different metal ion at a concentration significantly higher than the expected detection limit for the target analyte.

    • Record the fluorescence spectrum of each solution and compare the response to that of the target metal ion.

  • LOD Calculation:

    • The limit of detection is typically calculated using the formula: LOD = 3σ / k

      • Where σ is the standard deviation of the blank measurement (the fluorescence intensity of the sensor solution without the analyte, measured multiple times).

      • And k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).[12]

Visualizing Sensor Mechanisms and Workflows

Graphical representations of the signaling pathways and experimental procedures can significantly aid in understanding the principles behind sensor function and application.

Caption: Signaling pathway for a 'turn-on' this compound fluorescent sensor.

G cluster_workflow Experimental Workflow for Sensor Performance Evaluation A Sensor Synthesis & Purification B Stock Solution Preparation (Sensor & Metal Ions) A->B C Fluorescence Titration B->C D Selectivity Assay B->D E Data Analysis: - LOD Calculation - Linear Range - Selectivity C->E D->E F Performance Comparison E->F

Caption: A typical experimental workflow for benchmarking sensor performance.

References

comparative thermal stability analysis of bipyridine-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Guide to the Thermal Stability of Bipyridine-Based Metal-Organic Frameworks (MOFs)

For researchers, scientists, and professionals in drug development, understanding the thermal stability of Metal-Organic Frameworks (MOFs) is crucial for their application in catalysis, gas storage, and drug delivery systems. This guide provides a detailed comparative analysis of the thermal stability of various bipyridine-based MOFs, supported by experimental data from peer-reviewed literature.

Data Presentation: Comparative Thermal Stability

The following table summarizes the thermal decomposition data for a selection of bipyridine-based MOFs, categorized by the metal center. The decomposition temperature (Td) generally refers to the onset of significant framework collapse as observed by thermogravimetric analysis (TGA).

MOF StructureMetal CenterDecomposition Temperature (Td) (°C)TGA ConditionsReference
[Mn3(btdc)3(bpy)2]·4DMFMn~310N2 atmosphere[1]
[Mn3(btdc)3(5,5'-dmbpy)2]·4DMFMn~325N2 atmosphere
[Mn3(btdc)3(4,4'-dmbpy)]Mn~370N2 atmosphere
{[Cu2(Fu)2(BPY)]·H2O}nCu240–360Argon atmosphere, 10 °C/min heating rate
[Ni(HBTC)(4,4′-bipy)]Ni~235Not specified
[Co3(btdc)3(bpy)2]·4DMFCo~330N2 atmosphere[2]
[Zn(ADA)(4,4'-bipy)0.5]ZnAbove 350N2 atmosphere, 10 °C/min heating rate
[Cd(ADA)(4,4'-bipy)0.5]·DMFCdAbove 350N2 atmosphere, 10 °C/min heating rate[3]
∞²[Sm2Cl6(bipy)3]SmHigh-temperature phase stable up to 530Not specified

Note: The thermal stability of MOFs can be influenced by various factors including the specific metal-ligand bond strength, the network topology, and the presence of coordinated solvent molecules. Direct comparison should be made with caution, considering potential differences in experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of thermal stability studies. Below are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) as commonly applied to MOFs.

Thermogravimetric Analysis (TGA)

TGA is the primary technique for evaluating the thermal stability of MOFs.

Objective: To determine the temperature at which the MOF structure decomposes by measuring the change in mass as a function of temperature.

Typical Apparatus: A thermogravimetric analyzer.

General Procedure:

  • Sample Preparation: A small amount of the activated MOF sample (typically 5-15 mg) is accurately weighed and placed in a TGA pan (commonly alumina (B75360) or platinum). Activation is a crucial pre-step to remove solvent molecules from the pores, which would otherwise contribute to weight loss at lower temperatures.[4]

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min).

  • Heating Program: The sample is heated from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (typically 5-20 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature is often identified as the onset temperature of the major weight loss step corresponding to the collapse of the framework structure.

Powder X-ray Diffraction (PXRD)

PXRD is used to assess the crystallinity of the MOF before and after thermal treatment.

Objective: To confirm the structural integrity of the MOF after heating to a specific temperature.

Typical Apparatus: A powder X-ray diffractometer with a Cu Kα radiation source.

General Procedure:

  • Sample Preparation: The "as-synthesized" MOF powder is analyzed to obtain a reference diffraction pattern. For post-heating analysis, a sample of the MOF is heated in a furnace under controlled atmosphere to a desired temperature (below or above the decomposition temperature determined by TGA) and then cooled to room temperature for PXRD analysis.

  • Data Collection: The PXRD pattern is recorded over a specific 2θ range (e.g., 5-50°).

  • Data Analysis: The PXRD pattern of the heated sample is compared to the pattern of the as-synthesized material. A significant change in the diffraction pattern, such as the disappearance of peaks or the appearance of new peaks, indicates a loss of crystallinity or a phase transformation.

Mandatory Visualization

The following diagram illustrates the logical workflow for a .

Comparative_Thermal_Stability_Analysis cluster_synthesis MOF Synthesis & Characterization cluster_tga Thermogravimetric Analysis (TGA) cluster_pxrd Structural Analysis Post-Heating cluster_analysis Comparative Analysis S1 Synthesis of Bipyridine-Based MOFs (Varying Metal Centers, Linkers) S2 Initial Characterization (PXRD, Elemental Analysis, etc.) S1->S2 T1 TGA Experiment (Inert/Oxidative Atmosphere) S2->T1 Activated MOF Sample P1 Heat MOF to Specific Temperatures (Below and Above Td) S2->P1 As-synthesized MOF Sample T2 Determine Decomposition Temperature (Td) T1->T2 A1 Compile Data Table (MOF, Metal, Td, Conditions) T2->A1 P2 PXRD Analysis of Heated Samples P1->P2 P3 Compare with Initial PXRD P2->P3 A2 Analyze Structure-Stability Relationships P3->A2 A1->A2

Caption: Workflow for .

References

A Comparative Guide to the Quantum Yield of 3,3'-Bipyridine-Based Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry, biology, and drug development, the efficiency of photosensitizers is a critical parameter. This guide provides a comparative evaluation of 3,3'-bipyridine-based photosensitizers, benchmarking their quantum yield against other common photosensitizer classes. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Performance Comparison of Photosensitizers

The quantum yield (Φ) of a photosensitizer is a measure of its efficiency in generating a desired photochemical event, such as the production of singlet oxygen in photodynamic therapy (PDT). This value is crucial for assessing the potential therapeutic efficacy of a photosensitizer. The table below summarizes the singlet oxygen quantum yields (ΦΔ) for various photosensitizers, including the well-characterized ruthenium bipyridyl complexes, which serve as a benchmark for comparison.

Photosensitizer ClassSpecific CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Bipyridine-Based [Ru(bpy)₃]²⁺Acetonitrile (aerated)0.56[1]
[Ru(bpy)₃]²⁺Acetonitrile (deaerated)0.80 ± 0.12[2]
[Ru(bpy)₃]²⁺D₂O0.22 - 0.50[2]
[Ru(bpy)₃]²⁺Methanol (air-saturated)0.81[2]
Ru(II) dyads with α-oligothiophenesAcetonitrile0.74 - 0.78[1]
Porphyrins Protoporphyrin IX (PPIX)VariousGenerally lower than Ru complexes[3]
Tetra(3-hydroxyphenyl)porphyrinCellular environmentLess efficient than phthalocyanine (B1677752)[4]
Phthalocyanines Aluminum phthalocyanine tetrasulfonateCellular environmentMore efficient than Photofrin II[4]
BODIPY Derivatives Twisted BODIPY derivative (44)Not specified0.52[5]
Perylenebisimide (PBI) Twisted PBI derivativesNot specified0.94[5]

Note: The quantum yield of photosensitizers is highly dependent on the solvent and the presence of oxygen.[2][6] Direct comparison between different studies should be made with caution.

Experimental Protocols

Accurate determination of the quantum yield is essential for evaluating photosensitizer performance. The two most common methods are the absolute and relative methods.

Relative Method for Quantum Yield Measurement

This method involves comparing the emission intensity of the sample to a well-characterized standard with a known quantum yield.[7]

Protocol:

  • Standard Selection: Choose a standard with an absorption profile similar to the sample. For many bipyridine-based complexes, [Ru(bpy)₃]²⁺ is a suitable standard.[1][8]

  • Sample Preparation: Prepare optically dilute solutions (Absorbance < 0.1) of both the sample and the standard in the same solvent.[7] To avoid oxygen quenching effects on the triplet state, solutions can be de-aerated by bubbling with nitrogen for about 30 minutes.[9]

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of both the sample and the standard.

  • Photoluminescence Measurement: Record the photoluminescence spectra of both the sample and the standard, ensuring identical experimental settings (e.g., excitation wavelength, slit widths).[7]

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Absolute Method for Quantum Yield Measurement

The absolute method directly measures the ratio of photons emitted to photons absorbed using an integrating sphere.[10]

Protocol:

  • Instrumentation: An integrating sphere coupled to a spectrometer is required.

  • Sample Placement: The sample is placed in a cuvette at the center of the integrating sphere, slightly angled to prevent direct reflection of the excitation light out of the entrance port.[10]

  • Measurement: A monochromatic light source excites the sample. The integrating sphere collects all scattered and emitted light. Two measurements are taken: one with the sample in the sphere and one of the empty sphere (blank).

  • Calculation: The quantum yield is the ratio of the area of the emission spectrum to the area of the absorbed light spectrum.[10]

Signaling Pathways in Photodynamic Therapy

The therapeutic effect of photosensitizers in PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[11][12][13] This process, known as a Type II photochemical reaction, leads to cellular damage and death through various signaling pathways.

Upon light activation, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁) and then to a longer-lived excited triplet state (T₁) via intersystem crossing.[11][14] This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[14] The resulting oxidative stress triggers cell death through apoptosis, necrosis, or autophagy.[15] Key signaling pathways activated by PDT-induced ROS include the NF-κB/JNK and PI3K/Akt pathways, as well as caspase activation.[11]

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis A Select Standard & Sample B Prepare Dilute Solutions (A < 0.1) A->B C Measure Absorbance (UV-Vis) B->C Identical Solvent D Measure Photoluminescence C->D Identical Settings E Integrate Emission Intensity D->E F Calculate Quantum Yield E->F G Φ_sample F->G Final Result

Caption: Workflow for the relative quantum yield measurement.

Caption: Key steps in PDT-induced cell death.

References

A Head-to-Head Comparison of 3,3'-Bipyridine and Phenanthroline Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transition-metal catalysis, the selection of ligands is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast library of ligands, nitrogen-containing heterocyclic compounds, particularly bidentate N-donors, have garnered significant attention. This guide provides a detailed, data-driven comparison of two prominent classes of nitrogen ligands: 3,3'-bipyridines and phenanthrolines. While both are structurally related, their distinct electronic and steric properties often lead to significant differences in catalytic performance. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in ligand selection for their catalytic systems.

Structural and Electronic Properties: A Tale of Rigidity and Flexibility

Phenanthroline and bipyridine derivatives are foundational in the design of functional metal complexes.[1] 1,10-phenanthroline (B135089) is a rigid, planar ligand known for forming highly stable complexes with a variety of metal ions.[1] In contrast, bipyridines, including the 3,3'-isomer, possess rotational freedom between their pyridine (B92270) rings, offering a different steric and electronic profile.[1] This fundamental difference in conformational flexibility can significantly influence the geometry and reactivity of the resulting metal complexes.[1] The rigid, pre-organized bite angle of phenanthroline, a result of its fused aromatic system, imparts distinct steric and electronic properties compared to the more flexible bipyridine.[2] These subtle structural distinctions can translate into substantial variations in catalytic performance, affecting reaction rates, yields, and selectivity.[2]

Comparative Catalytic Performance

The efficacy of a catalyst is profoundly shaped by the ligand's architecture.[3] The choice between phenanthroline and bipyridine ligands is highly dependent on the specific reaction and desired outcome.[2] While direct head-to-head comparisons of 3,3'-bipyridine and phenanthroline in the same catalytic system are not extensively documented in the provided literature, we can infer performance differences from their applications in similar reaction classes, such as cross-coupling and oxidation reactions. For the purpose of a more direct comparison, data for the more commonly studied 2,2'-bipyridine (B1663995) is also included where relevant.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and have been extensively used in the synthesis of complex organic molecules.[4][5] The choice of ligand in these reactions is crucial, as it can influence the stability of the catalyst and the rate of key elementary steps such as oxidative addition and reductive elimination. A major drawback in the synthesis of bipyridines via Suzuki coupling is the tendency of the bipyridine products to coordinate with the palladium metal, thereby decreasing catalytic activity.[5]

Table 1: Performance in Suzuki-Miyaura Cross-Coupling

Ligand Metal Reactants Product Yield (%) Catalyst Loading (mol%) Conditions Reference
1,10-Phenanthroline CuI C6F5BPin + PhBr Fluorinated biaryl Good to excellent 30 DMF/toluene, 140°C, 36h [6]
2,2'-Bipyridine-3,3'-dicarboxylic Acid Dimethyl Ester Pd Arylboronic acid + Aryl halide Biaryl High Not Specified Homogeneous [7]

| Amino-bipyridine | Pd | Various | Cross-coupled products | High | Not Specified | Deep Eutectic Solvents |[8] |

Note: Direct comparative studies under identical conditions are limited.[2]

Oxidation Catalysis

In oxidation catalysis, ligands must be stable to the oxidative conditions and effectively promote the reoxidation of the metal center to complete the catalytic cycle.[9] Bidentate ligands like phenanthroline and bipyridine are appealing for Pd-catalyzed aerobic oxidation reactions because their chelating ability should enhance the stability of Pd(0) and promote its oxidation by O2.[10] However, they can also inhibit reactions by forming strong, unreactive complexes.[9][10]

Table 2: Performance in Oxidation Reactions

Ligand Metal Reaction Substrate Product Yield (%) Key Observation Reference
1,10-Phenanthroline Cu(II) Glutathione Oxidation Glutathione (GSH) Glutathione disulfide (GSSG) Efficient A minor GS-Cu-Phen species is the active catalyst [11][12]
1,10-Phenanthroline Cr(VI) Phenol Oxidation Phenols p-Benzoquinone Not Specified Catalytic activity likely shifts the oxidant's redox potential [13]
2,2'-Bipyridine Co(II) Water Oxidation Water Oxygen Not Specified Graphene-immobilized complex shows a TOF of 2.7 s⁻¹ [14]
4,5-Diazafluoren-9-one (DAF) (a rigid bipyridine derivative) Pd(OAc)₂ Aza-Wacker Cyclization (E)-4-hexenyltosylamide Cyclized product 97 Exhibits ligand-accelerated catalysis [10]
2,2'-Bipyridine (bpy) Pd(OAc)₂ Aza-Wacker Cyclization (E)-4-hexenyltosylamide Cyclized product Inhibited Strongly inhibits the reaction [10]

| 1,10-Phenanthroline (phen) | Pd(OAc)₂ | Aza-Wacker Cyclization | (E)-4-hexenyltosylamide | Cyclized product | Inhibited | Strongly inhibits the reaction |[10] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for key reactions where these ligands are employed.

General Procedure for Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions.[4]

  • Reaction Setup: To an oven-dried flask is added a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), a pyridylboronic acid or ester, and a halopyridine.

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent (e.g., dioxane/water mixture) is then added.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Catalytic Oxidation

This protocol is a generalized representation of aerobic oxidation reactions.[10]

  • Catalyst Preparation: In a reaction vessel, the metal precursor (e.g., Pd(OAc)₂) and the ligand (e.g., phenanthroline or a bipyridine derivative) are dissolved in a suitable solvent under an inert atmosphere.

  • Substrate Addition: The substrate to be oxidized is then added to the catalyst solution.

  • Reaction Initiation: The reaction is initiated by introducing an oxidant (e.g., bubbling O₂ through the solution) and heating to the appropriate temperature.

  • Monitoring and Analysis: The reaction is monitored by standard analytical techniques (GC, HPLC, NMR) to determine conversion and product formation over time.

  • Product Isolation: Once the reaction is complete, the catalyst may be removed by filtration (if heterogeneous) or the product isolated through extraction and chromatographic purification.

Visualizing Catalytic Processes

Diagrams are essential for illustrating complex chemical processes and relationships. The following diagrams, created using the DOT language, visualize a generalized catalytic cycle, a typical experimental workflow, and the structural comparison of the ligands.

G Generalized Catalytic Cycle for Cross-Coupling A [M(0)L_n] Active Catalyst B Oxidative Addition [Ar-M(II)(X)L_n] A->B Ar-X C Transmetalation [Ar-M(II)(Ar')L_n] B->C Ar'-M' D Reductive Elimination Ar-Ar' C->D D->A [M(0)L_n]

Caption: A generalized catalytic cycle for a cross-coupling reaction.[3]

G Experimental Workflow for Ligand Performance Screening cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Select Metal Precursor & Ligands (this compound, Phenanthroline) B Prepare Stock Solutions A->B C Set up Parallel Reactions (Identical Conditions, Varying Ligand) B->C D Add Substrates & Initiate Reaction C->D E Monitor Reaction Progress (TLC, GC, NMR) D->E F Quench Reaction & Work-up E->F G Isolate & Purify Product F->G H Characterize & Quantify Yield G->H I Compare Performance Metrics (Yield, TON, TOF, Selectivity) H->I

Caption: General experimental workflow for screening catalytic performance.[2]

G Structural Comparison and Metal Coordination cluster_0 This compound Complex cluster_1 Phenanthroline Complex node1 This compound Flexible C-C bond allows for rotation Forms chelate complex with metal center metal1 M node1:f2->metal1 Coordination node2 1,10-Phenanthroline Rigid, planar fused ring system Pre-organized for chelation metal2 M node2:f2->metal2 Coordination

Caption: Structural differences and metal coordination of this compound and Phenanthroline.

Conclusion

The choice between this compound and phenanthroline as ligands in catalysis is nuanced and highly dependent on the specific catalytic system. Phenanthroline's rigid structure and strong chelation can lead to highly stable and active catalysts, particularly in reactions where a well-defined coordination sphere is beneficial.[3] Conversely, the flexibility of bipyridine ligands may be advantageous in other catalytic cycles where ligand dissociation or conformational changes are required.[2] For any new catalytic system, empirical screening of both ligand types, along with their substituted derivatives, is the most reliable approach to identifying the optimal catalyst for a given transformation.[2] This guide has synthesized available data to provide a comparative overview, highlighting the importance of subtle structural and electronic differences in ligand design for catalysis.

References

Safety Operating Guide

Proper Disposal of 3,3'-Bipyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,3'-Bipyridine is a critical component of laboratory safety and environmental responsibility. As a nitrogen-containing heterocyclic compound, it must be managed as hazardous chemical waste. Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact.[1][2] Avoid creating and inhaling dust from the solid compound.[1][2]

Hazard Assessment and Waste Classification

This compound, like its isomers, should be treated as a toxic substance. The closely related compound 2,2'-Bipyridine is classified as acutely toxic if swallowed or in contact with skin. Therefore, all waste containing this compound must be classified as hazardous chemical waste. It cannot be disposed of in regular trash or down the sanitary sewer.[3][4]

Table 1: Hazard Information for Bipyridine Isomers

Hazard Category Classification (based on 2,2'-Bipyridine) Precautionary Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant |

Note: This data is for the isomer 2,2'-Bipyridine and should be used as a conservative guide for handling this compound in the absence of specific data.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for collecting and preparing this compound waste for disposal by a licensed professional service.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Designate a specific, sealed, and clearly labeled waste container for "Toxic Solid Organic Waste" or "Nitrogen-Containing Heterocyclic Waste."

    • Ensure the container is made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass, and is leak-proof.[5][6]

    • Do not mix this compound waste with other waste streams, especially incompatible chemicals, to avoid potential reactions.[3]

  • Collection of Waste:

    • Solid Waste: Carefully transfer any unused or waste this compound solid into the designated waste container using a clean spatula. Avoid generating dust during the transfer.[1]

    • Solutions: If the compound is in a solution, pour the solution into a designated liquid waste container compatible with the solvent used. Label this container as "Toxic Liquid Organic Waste," listing all chemical components.

    • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound must be placed in the solid hazardous waste container.[7]

  • Decontamination of Reusable Labware:

    • Triple Rinsing: Reusable glassware or equipment should be triple rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[8]

    • Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[7][8] Do not discharge the rinsate into the sewer system.[4]

  • Container Labeling and Storage:

    • Labeling: All waste containers must be accurately and clearly labeled using your institution's hazardous waste tags.[3] The label must include the full chemical name "this compound" (avoiding formulas or abbreviations), the quantity of waste, and appropriate hazard symbols.[3] For mixtures, list all components and their approximate percentages.[3]

    • Storage: Keep the waste container tightly sealed and store it in a designated, secure hazardous waste storage area away from general laboratory traffic.[5] This area should be accessible only to trained personnel.[5]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste program to schedule a pickup.[3][7]

    • All disposal must be conducted through a licensed and approved waste disposal company.[2] Do not attempt to treat or dispose of the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Pure Solid or Contaminated PPE waste_type->solid Solid liquid Solution in Solvent waste_type->liquid Liquid labware Contaminated Reusable Labware waste_type->labware Labware collect_solid Collect in Labeled 'Toxic Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Toxic Liquid Waste' Container liquid->collect_liquid rinse Triple Rinse with Appropriate Solvent labware->rinse store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate in Liquid Waste Container rinse->collect_rinsate collect_rinsate->store end Contact EHS for Professional Disposal store->end

References

Personal protective equipment for handling 3,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through skin contact, inhalation, and eye contact. All handling of 3,3'-Bipyridine, especially in solid form, should occur within a certified chemical fume hood to minimize inhalation risk.[1][2]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness).[3][4]Protects against skin contact. Inspect gloves prior to use and use proper removal technique.[5]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[5] A face shield may be required if there is a risk of splashing or dust dispersal.[1][6]Provides a barrier against airborne particles and potential splashes. Must meet ANSI Z87.1 standards.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for handling powder outside of a fume hood.[5]Prevents inhalation of harmful dust. Ensure proper fit and training.
Body Protection A long-sleeved laboratory coat or a complete suit protecting against chemicals.[5]Shields skin and personal clothing from contamination. Contaminated clothing should be removed immediately and washed before reuse.[7]

Operational Plan: Safe Handling Protocol

This step-by-step procedure ensures the safe handling of this compound throughout the experimental workflow.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[4]

  • Designate a specific, clean, and uncluttered area within the fume hood for handling.[2]

  • Assemble all necessary equipment (spatulas, glassware, etc.) and the designated hazardous waste container before handling the chemical.

2. Donning PPE:

  • Put on all required PPE in the correct order: lab coat, safety goggles/face shield, and then gloves.

3. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound inside the fume hood to contain any dust.[2] Use appropriate tools and handle the material gently.

  • Dissolution: If preparing a solution, slowly add the solvent to the weighed powder to prevent splashing.

  • General Precautions: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[7]

4. Post-Handling:

  • Decontaminate the work surface and any equipment used.

  • Carefully remove and properly dispose of contaminated PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after work and before breaks.[5]

Storage Plan

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[7][8]

  • Container: Keep the container tightly closed and suitable for holding chemicals.[8]

  • Security: Store in a locked cabinet or an area accessible only to qualified personnel.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[2] Do not discharge the chemical into drains or the environment.[5]

1. Waste Segregation:

  • Designate a specific, sealed, and clearly labeled hazardous waste container.

  • Label the container "Hazardous Waste" and include the full chemical name, "this compound."[9]

2. Waste Collection:

  • Solid Waste: Carefully transfer any unused or waste this compound solid into the designated waste container using a clean spatula, avoiding dust creation.[9]

  • Liquid Waste: If the compound is in a solution, pour the solution into the designated liquid hazardous waste container.[9]

  • Contaminated Materials: Dispose of any contaminated items, such as gloves, wipes, and disposable labware, in the solid hazardous waste container.[1][9]

3. Decontamination of Labware:

  • Triple-rinse the original container and any contaminated reusable labware with a suitable solvent (e.g., ethanol (B145695) or acetone).[9]

  • Collect the rinsate and add it to the liquid hazardous waste container.[9]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1][5]

  • Follow all institutional and regulatory procedures for waste manifests and transportation.[10]

Workflow for Safe Handling and Disposal of this compound

G start Start: Receive Chemical prep 1. Preparation - Verify Fume Hood - Designate Work Area - Assemble Equipment start->prep Before Use ppe 2. Donning PPE - Lab Coat - Goggles/Face Shield - Gloves prep->ppe handling 3. Chemical Handling (in Fume Hood) - Weighing & Transfer - Dissolution ppe->handling storage Interim Storage - Cool, Dry, Ventilated - Tightly Closed handling->storage Store Unused Chemical post_handling 4. Post-Handling - Decontaminate Surfaces - Doff & Dispose PPE handling->post_handling Experiment Complete storage->handling disposal_prep 5. Waste Segregation - Label Hazardous Waste Container post_handling->disposal_prep disposal_collection 6. Waste Collection - Solids, Liquids, PPE - Labware Decontamination (Triple Rinse) disposal_prep->disposal_collection final_disposal 7. Final Disposal - Store Waste Securely - Contact EHS for Pickup disposal_collection->final_disposal end End: Waste Manifested & Removed final_disposal->end

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.